3-n-Propyl-2-pyrazolin-5-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109896. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-propyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUNLYBSNQOHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296551 | |
| Record name | 5-Propyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29211-70-9 | |
| Record name | 29211-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Propyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propyl-1,4-dihydropyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-n-Propyl-2-pyrazolin-5-one chemical structure and properties
An In-Depth Technical Guide to 3-n-Propyl-2-pyrazolin-5-one: Structure, Properties, Synthesis, and Applications
Introduction
Pyrazolinones represent a prominent class of five-membered heterocyclic compounds that have garnered significant attention across the chemical and pharmaceutical sciences. Their unique structural framework, characterized by a di-nitrogen heterocycle with a ketone functionality, imparts a versatile reactivity profile and a wide spectrum of biological activities.[1][2] Within this family, this compound emerges as a compound of interest, serving both as a valuable synthetic intermediate and a subject of investigation for its therapeutic potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical structure, physicochemical properties, synthesis methodologies, and key applications of this molecule. The narrative is structured to deliver not just data, but also the underlying scientific rationale, reflecting insights from a senior application scientist's perspective.
Chemical Identity and Structural Elucidation
A foundational understanding of this compound begins with its precise chemical identity and the nuanced complexities of its structure, particularly its tautomerism.
Nomenclature and Core Structure
The compound is systematically identified by its IUPAC name, 3-propyl-1,2-dihydro-3H-pyrazol-5-one , and is registered under CAS Number 29211-70-9 .[3][4][5][6][7] Its molecular formula is C₆H₁₀N₂O , corresponding to a molecular weight of approximately 126.16 g/mol .[3][4][5][8]
The core structure consists of a five-membered pyrazolone ring with a propyl group attached at the C3 position.[3]
Caption: Chemical Structure of this compound.
Tautomerism: A Critical Feature
Pyrazolin-5-ones are classic examples of compounds exhibiting prototropic tautomerism, a phenomenon critical to their reactivity and biological interactions.[2][3][9] The molecule exists as an equilibrium mixture of three primary tautomeric forms: the CH-form (a pyrazolin-5-one), the OH-form (a hydroxypyrazole), and the NH-form (a pyrazolin-3-one).[9][10]
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CH-form (Keto): 3-Propyl-2,4-dihydro-3H-pyrazol-3-one. This is the canonical representation, featuring a methylene group (-CH₂-) at the C4 position.
-
OH-form (Enol): 5-Hydroxy-3-propyl-1H-pyrazole. This aromatic form is generated by the migration of a proton from C4 to the carbonyl oxygen.
-
NH-form: 3-Propyl-1,2-dihydro-3H-pyrazol-5-one.
The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.[11][12] This dynamic nature means the molecule can act as a nucleophile through either the C4 carbon (in the CH-form) or the oxygen atom (in the OH-form), a duality that is key to its synthetic versatility.[10]
Caption: Tautomeric Equilibrium of this compound.
| Identifier | Value |
| IUPAC Name | 3-propyl-1,2-dihydro-3H-pyrazol-5-one |
| CAS Number | 29211-70-9[3][4][5][6][7][8] |
| Molecular Formula | C₆H₁₀N₂O[3][4][5] |
| Molecular Weight | 126.16 g/mol [3][8] |
| SMILES | CCCC1=NNC(=O)C1[3] |
| InChI | InChI=1S/C6H10N2O/c1-2-3-5-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9)[3][4][5] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of a compound are paramount for its identification, purification, and application in experimental settings.
Physical Properties
This compound is typically a pale yellow crystalline powder.[7] Its solubility profile is characteristic of many pyrazolone derivatives; it exhibits poor solubility in water but is readily soluble in various organic solvents, including alcohols like methanol and ethanol, as well as chlorinated solvents like chloroform.[3] This differential solubility is a direct consequence of the hydrophobic n-propyl chain and the largely nonpolar heterocyclic ring, although the nitrogen and oxygen atoms can participate in hydrogen bonding with protic solvents.[3]
| Property | Description |
| Appearance | Pale yellow crystals or crystalline powder.[7] |
| Solubility | Poor in water; soluble in methanol, ethanol, and chloroform.[3] |
Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A prominent and characteristic absorption band is observed in the range of 1600-1700 cm⁻¹, which corresponds to the C=O (carbonyl) stretching vibration of the pyrazolone ring.[3] Data available through the NIST Chemistry WebBook confirms this and other characteristic peaks.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal signals corresponding to the n-propyl group (a triplet for the methyl group and two multiplets for the methylene groups), as well as signals for the C4 methylene protons and the N-H protons. ¹³C NMR would show a characteristic signal for the carbonyl carbon downfield, in addition to signals for the carbons of the propyl group and the heterocyclic ring.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data from NIST shows the molecular ion peak corresponding to its molecular weight, confirming the compound's identity.[4]
Synthesis and Chemical Reactivity
The synthesis of pyrazolinones is a well-established area of organic chemistry, with the condensation of β-keto esters and hydrazines being a primary and efficient route.[13][14]
General Synthesis: Knorr Pyrazole Synthesis
The most common and direct synthesis of this compound involves the condensation reaction between a suitable β-keto ester, in this case, ethyl 3-oxohexanoate, and hydrazine hydrate.[3][13][14] This reaction, a variant of the Knorr pyrazole synthesis, proceeds via two key steps: initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and cyclization to form the stable pyrazolone ring.[14]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Dynamic Landscape of Tautomerism in 3-n-Propyl-2-pyrazolin-5-one: An In-depth Technical Guide
This guide provides a comprehensive exploration of the keto-enol tautomerism exhibited by 3-n-Propyl-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a deep understanding of tautomeric equilibria is paramount, as it profoundly influences a molecule's physicochemical properties, biological activity, and stability. This document offers a blend of theoretical grounding, practical experimental protocols, and data interpretation strategies to fully characterize the tautomeric landscape of this pyrazolinone derivative.
The Fundamental Principles of Tautomerism in Pyrazolin-5-ones
Pyrazolin-5-ones are fascinating molecules renowned for their ability to exist in multiple, readily interconvertible structural isomeric forms known as tautomers.[1][2] This dynamic equilibrium, known as tautomerism, arises from the migration of a proton and the concurrent shift of a double bond. In the case of this compound, three principal tautomeric forms are of primary interest: the CH-form, the OH-form, and the NH-form.
-
CH-form (3-n-Propyl-2,4-dihydro-pyrazol-5-one): Characterized by a methylene group at the C4 position of the pyrazolone ring.
-
OH-form (3-n-Propyl-1H-pyrazol-5-ol): An enolic form where the proton has migrated to the exocyclic oxygen, creating a hydroxyl group and an aromatic pyrazole ring.
-
NH-form (3-n-Propyl-1,2-dihydro-pyrazol-5-one): This form involves the migration of a proton to the N1 nitrogen atom.
The relative stability and population of these tautomers are not fixed but are delicately balanced by several factors, including the nature of substituents, the solvent environment, temperature, and pH.[3][4] Understanding this interplay is critical for predicting and controlling the behavior of this compound in various applications.
Caption: Tautomeric forms of this compound.
Experimental Characterization of Tautomeric Equilibria
A multi-pronged analytical approach is essential for the unambiguous characterization and quantification of the tautomeric mixture of this compound. This section details the key experimental protocols and the rationale behind their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Tautomer Analysis
NMR spectroscopy is arguably the most powerful technique for elucidating tautomeric structures in solution.[5] By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and even ¹⁵N NMR spectra, one can identify and quantify the different tautomers present.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄, Benzene-d₆) to a final concentration of approximately 10-20 mg/mL. The choice of solvents is critical as it can significantly influence the tautomeric equilibrium.[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C spectra, acquisition with proton decoupling is standard.
-
Spectral Analysis and Interpretation:
-
CH-form: Look for a characteristic signal for the CH₂ group at the C4 position in the ¹H NMR spectrum (typically a singlet) and the corresponding signal in the ¹³C NMR spectrum.
-
OH-form: The presence of a broad singlet in the downfield region of the ¹H NMR spectrum is indicative of the enolic -OH proton. The aromaticity of the pyrazole ring in this form will also lead to characteristic chemical shifts for the ring protons and carbons.
-
NH-form: A signal corresponding to the N-H proton will be observed in the ¹H NMR spectrum. The C4 position will be an sp² hybridized carbon, and its chemical shift in the ¹³C NMR spectrum will be distinct from the sp³ hybridized C4 in the CH-form. The geminal ²J[pyrazole C-4, H-3(5)] spin coupling constant can be a diagnostic tool, with values of approximately 9–11 Hz for the OH and CH forms, and a reduced value of 4–5 Hz for the NH form.[7][8]
-
-
Quantification: The relative molar fractions of the tautomers can be determined by integrating the well-resolved signals corresponding to each form in the ¹H NMR spectrum.
| Tautomer | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| CH-form | Singlet for C4-H₂ | Signal for sp³ C4 |
| OH-form | Broad singlet for O-H | Aromatic ring signals |
| NH-form | Signal for N-H | Signal for sp² C4 |
Table 1: Diagnostic NMR signals for the tautomers of this compound.
Caption: Workflow for NMR analysis of tautomerism.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable insights into the electronic transitions within the tautomers.[9] The different chromophoric systems of the keto and enol forms result in distinct absorption maxima (λ_max).
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents of differing polarity.
-
Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Interpretation: The enol form (OH-form), with its extended conjugation and aromatic character, is expected to absorb at a longer wavelength compared to the keto forms (CH and NH-forms).[10][11] By comparing the spectra in different solvents, one can observe shifts in the λ_max and changes in the molar absorptivity, which correlate with shifts in the tautomeric equilibrium. This method is particularly useful for studying the influence of the solvent environment on the tautomer populations.[12]
X-ray Crystallography: An Unambiguous View in the Solid State
Single-crystal X-ray diffraction provides definitive structural information, revealing the precise arrangement of atoms in the solid state.[13][14] This allows for the unambiguous identification of the predominant tautomer in the crystalline form.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer and solve and refine the crystal structure.[15][16]
-
Structural Analysis: The refined structure will unequivocally show the location of all atoms, including the hydrogen atoms, thereby identifying the tautomeric form present in the solid state. It is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution.[17]
Computational Chemistry: A Predictive and Complementary Tool
In silico methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for studying tautomerism.[18] Computational calculations can provide valuable information on the relative stabilities of the different tautomers, the energy barriers for their interconversion, and predicted spectroscopic properties that can be compared with experimental data.
Computational Protocol: DFT Calculations
-
Structure Optimization: Build the 3D structures of the CH, OH, and NH tautomers of this compound. Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Energy Calculations: Calculate the relative electronic energies and Gibbs free energies of the optimized structures to predict the most stable tautomer.
-
Spectroscopic Prediction: Simulate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer. These predicted spectra can then be compared with the experimental data to aid in the assignment of the observed signals to the respective tautomers.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is a delicate balance of several contributing factors.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role.[6] Polar, protic solvents can stabilize the more polar tautomers through hydrogen bonding, while non-polar solvents may favor less polar forms.
-
Substituent Effects: While the focus here is on the 3-n-propyl substituent, it is important to recognize that the electronic nature of substituents on the pyrazolone ring can significantly influence the relative stabilities of the tautomers.
-
Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies can provide thermodynamic parameters for the tautomeric interconversion.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon that requires a synergistic approach of experimental and computational techniques for a complete understanding. A thorough characterization of the tautomeric landscape is not merely an academic exercise but a critical step in the rational design and development of novel pharmaceuticals and functional materials based on the pyrazolinone scaffold. This guide provides a robust framework for researchers to confidently navigate the complexities of pyrazolinone tautomerism and unlock the full potential of these versatile molecules.
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An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Pyrazolone Derivatives
Executive Summary
Pyrazolone derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from anti-inflammatory drugs to industrial dyes.[1][2] The structural complexity of these molecules, particularly their propensity for prototropic tautomerism, presents a significant characterization challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C nuclei, stands as the most powerful and definitive tool for their structural elucidation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the analysis of pyrazolone derivatives using NMR. It moves beyond a simple recitation of data, delving into the causal relationships between molecular structure, tautomeric forms, and the resulting spectral features. We will explore the fundamental spectral signatures of the pyrazolone core, dissect the influence of various substituents, and detail a systematic workflow using advanced 2D NMR techniques for unambiguous structural assignment.
Introduction: The Chameleon-like Nature of Pyrazolones
The pyrazolone scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group or its enol equivalent.[1] Their synthetic accessibility and diverse biological activities make them privileged structures in drug discovery.[3][4][5] However, the true complexity and fascination of pyrazolones lie in their ability to exist in multiple tautomeric forms. The position of a single proton can shift, leading to three primary isomers: the CH, OH, and NH forms (Figure 1).
The predominant tautomer is highly sensitive to factors such as the substitution pattern, solvent polarity, temperature, and physical state (solution vs. solid).[1][6][7] For instance, a derivative might exist solely as the CH form in a non-polar solvent like benzene-d₆, but as a mixture of CH and OH forms in chloroform-d₆, and in a fast equilibrium between OH and NH forms in DMSO-d₆.[8] Understanding and identifying the dominant tautomeric form is not merely an academic exercise; it is critical, as the specific tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its biological activity and material properties. NMR spectroscopy provides the most direct window into observing and quantifying this tautomeric equilibrium.
Caption: The three main prototropic tautomers of the pyrazolone ring system.
Part 1: Spectral Signatures of the Pyrazolone Core & Tautomerism
The key to deciphering the structure of a pyrazolone derivative lies in recognizing the characteristic NMR signals for the core ring protons and carbons and understanding how they shift with changes in tautomeric form.
¹H NMR Analysis
The protons attached to the pyrazolone ring (typically at the C4 position) are highly informative.
-
CH-Form: This form is characterized by a methylene group (CH₂) at the C4 position. In the ¹H NMR spectrum, this typically appears as a singlet around δ 3.0-3.5 ppm , though it can be a multiplet if coupled to other protons.
-
OH/NH-Forms: In these aromatic or pseudo-aromatic forms, the C4 position bears a single proton (CH). This proton is in a more electron-deficient environment and thus resonates further downfield, typically in the δ 5.5-6.0 ppm range.[9]
-
Exchangeable Protons (OH/NH): The signals for the OH and NH protons are often broad and can be found over a wide range (δ 8.0-12.0 ppm ). Their chemical shift is highly dependent on solvent and concentration. In polar aprotic solvents like DMSO-d₆, these protons are readily observed, whereas in CDCl₃, they may be broadened or exchange with residual water.[3][6]
¹³C NMR Analysis
The carbon chemical shifts provide a definitive fingerprint of the electronic environment within the ring.
-
C3 (Carbonyl/Enol Carbon): The chemical shift of C3 is highly diagnostic. In the NH and CH forms, it exists as a carbonyl group (C=O) and resonates significantly downfield, typically in the range of δ 170-180 ppm . In the OH-form, this carbon is part of an enol system (C-OH) and is shifted upfield to approximately δ 155-165 ppm .[1][6]
-
C4 Carbon: In the CH-form, the sp³-hybridized C4 (CH₂) appears significantly upfield around δ 40-50 ppm .[6] In the aromatic OH and NH forms, the sp²-hybridized C4 (CH) is found much further downfield, typically between δ 80-105 ppm .
-
C5 Carbon: The C5 carbon also shows significant variation. Its chemical shift is influenced by the tautomeric form and the nature of the substituent at the N1 position.
A Key Diagnostic Tool: The ²J(C4,H5) Coupling Constant
While chemical shifts are powerful indicators, they can be influenced by multiple factors. A more unambiguous diagnostic tool for distinguishing between the NH-form and the OH/CH-forms is the geminal coupling constant between the C4 carbon and a proton on an adjacent carbon (e.g., H5), denoted as ²J(C4,H5).
-
For OH and CH forms , this coupling constant is typically in the range of 9–11 Hz .
-
For the NH form , the ²J value is considerably smaller, falling between 4–5 Hz .[8]
This difference arises from the change in the electronic structure around the N1 atom. In the NH form, the protonation or alkylation at N1 removes the lone pair, altering the coupling pathway and reducing the magnitude of the coupling constant.[8] This parameter can be measured from a coupled ¹³C NMR spectrum or more conveniently from a 2D HMBC experiment.
| Tautomeric Form | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) | Key Diagnostic Features |
| CH-Form | C4-H₂ : ~3.0-3.5 | C3(C=O ): ~170-180 | Upfield CH₂ signals in both ¹H and ¹³C spectra. |
| C4(CH₂ ): ~40-50 | |||
| C5: Variable | |||
| OH-Form | C4-H : ~5.5-6.0 | C3(C-OH ): ~155-165 | Shielded C3 signal compared to NH/CH forms. |
| OH : ~9.0-12.0 (broad) | C4(CH ): ~80-105 | ²J(C4,H) coupling constant of ~9-11 Hz.[8] | |
| C5: Variable | |||
| NH-Form | C4-H : ~5.5-6.0 | C3(C=O ): ~170-180 | Deshielded C3 (carbonyl) signal. |
| NH : ~8.0-11.0 (broad) | C4(CH ): ~80-105 | Reduced ²J(C4,H) coupling constant of ~4-5 Hz.[8] | |
| C5: Variable | |||
| Table 1: Typical NMR Spectral Data for the Pyrazolone Core in Different Tautomeric Forms. Data is illustrative and can vary with substitution and solvent. |
Part 2: The Influence of Substituents on NMR Spectra
Substituents dramatically modulate the electronic and magnetic environments of the pyrazolone core. A systematic analysis of these effects is crucial for correct spectral assignment.
-
N-Substitution: Substitution at N1 or N2 is the most common modification. An electron-withdrawing group (e.g., a phenyl ring) at N1 will generally deshield the adjacent C5 and C3 carbons. An N-phenyl group will show its own characteristic aromatic signals, typically between δ 7.0-8.0 ppm in the ¹H spectrum and δ 115-140 ppm in the ¹³C spectrum.[1][6]
-
C3-Substitution: A methyl group at C3 will appear as a singlet around δ 2.0-2.3 ppm . The C3 carbon signal is replaced by the substituent's signals, and the adjacent C4 carbon is typically shielded (shifted upfield) due to the electron-donating nature of the alkyl group.[1][4]
-
C4-Substitution: Substitution at C4 removes the key C4-H proton signal, simplifying the ¹H NMR spectrum. The nature of the C4 substituent will directly influence the chemical shift of the C4 quaternary carbon.
-
Solvent Effects: As mentioned, the choice of solvent can dramatically alter the tautomeric equilibrium and thus the observed spectrum.[1] For example, 1-phenyl-2-pyrazolin-5-one exists solely in the CH-form in benzene-d₆, as a mixture in CDCl₃, and likely as a fast-equilibrating mixture of OH and NH isomers in DMSO-d₆.[8] It is often advisable to run spectra in at least two solvents of differing polarity (e.g., CDCl₃ and DMSO-d₆) to gain a full picture of the molecule's behavior.
Part 3: Advanced 2D NMR Techniques for Unambiguous Assignment
For complex, highly substituted pyrazolone derivatives, 1D NMR spectra can become crowded and ambiguous. 2D NMR experiments are indispensable for achieving complete and confident structural elucidation.[10][11]
Caption: A logical workflow for the structural elucidation of pyrazolones using 2D NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the starting point for mapping out the proton framework. It reveals which protons are spin-coupled to each other, allowing for the identification of connected fragments, such as the protons on a phenyl or alkyl substituent.[12]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the most reliable way to assign the signals of all protonated carbons in the molecule.[12] For example, it will definitively link the ¹H signal at ~3.2 ppm to the ¹³C signal at ~45 ppm, confirming a CH₂ group at the C4 position in the CH-tautomer.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[11][13] Its key applications for pyrazolones include:
-
Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC is the only way to assign them by observing correlations from nearby protons. For example, the protons of a C3-methyl group will show a correlation to the C3 carbon.
-
Connecting Substituents to the Core: The protons on an N1-phenyl ring will show HMBC correlations to C3 and C5 of the pyrazolone ring, unambiguously establishing the point of attachment.
-
Confirming Tautomeric Form: As discussed, the HMBC can be used to measure the diagnostic ²J(C4,H5) coupling constant.
-
Part 4: Practical Guide - Experimental Protocol & Data Analysis
Adherence to a robust experimental and analytical protocol is essential for obtaining high-quality, reproducible data.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified pyrazolone derivative.
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be required.[6][14]
-
Use a solvent containing an internal standard like Tetramethylsilane (TMS) for accurate chemical shift referencing (δ=0.00 ppm). If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[6]
-
-
Spectrometer Setup & 1D Acquisition:
-
Insert the sample into a properly tuned NMR spectrometer (a field strength of 400 MHz or higher is recommended).[9]
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment, so an adequate acquisition time is necessary, especially for detecting quaternary carbons.
-
-
2D NMR Acquisition:
-
Using the 1D spectra as a guide, set the spectral widths for the 2D experiments to encompass all signals of interest.
-
Run a standard gradient-selected (gs) COSY experiment.
-
Run a standard gs-HSQC experiment. Optimize the ¹JCH coupling constant parameter (typically ~145 Hz).
-
Run a standard gs-HMBC experiment. This is often the longest experiment. Optimize the long-range coupling constant parameter (ⁿJCH) to a value between 8-10 Hz to favor 2- and 3-bond correlations.[15]
-
Data Analysis Workflow
A systematic approach to data analysis prevents errors and ensures all correlations are considered.
Caption: A step-by-step workflow for piecing together NMR data to confirm a structure.
Conclusion
The structural analysis of pyrazolone derivatives is a nuanced task where a deep understanding of tautomerism is paramount. ¹H and ¹³C NMR spectroscopy, when applied systematically, provides an unparalleled level of structural detail. By carefully analyzing chemical shifts, coupling constants, and the rich connectivity information from 2D experiments like COSY, HSQC, and HMBC, researchers can confidently determine not only the covalent structure of their compounds but also the subtle, yet critical, details of their tautomeric state. This guide provides a robust framework for that analysis, empowering scientists to fully leverage the power of NMR in the development of novel pyrazolone-based medicines and materials.
References
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- Pascual-Alfonso, E., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules.
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Infrared (IR) Spectrum Characteristic Absorption Bands of 3-n-Propyl-2-pyrazolin-5-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolin-5-one scaffolds are privileged structures in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1][2] 3-n-Propyl-2-pyrazolin-5-one serves as a representative member of this class, and a thorough understanding of its structural properties is paramount for its application. Infrared (IR) spectroscopy provides a powerful, non-destructive method for elucidating the functional groups and bonding arrangements within a molecule. This guide offers an in-depth analysis of the characteristic IR absorption bands of this compound, grounded in fundamental spectroscopic principles and the critical influence of tautomerism. We will dissect the spectrum, explain the causality behind band assignments, provide a robust experimental protocol for data acquisition, and summarize the key spectral features for practical application in research and development.
The Foundational Role of Tautomerism in Pyrazolin-5-ones
Before interpreting the spectrum, it is crucial to understand that 2-pyrazolin-5-ones do not exist as a single, static structure. They exhibit prototropic tautomerism, a dynamic equilibrium between structural isomers that differ in the position of a proton.[3][4] For a pyrazolin-5-one unsubstituted at the C4 position, three primary tautomers are possible: the CH, NH, and OH forms.[3] This equilibrium is fundamental to the molecule's chemical reactivity and profoundly influences its spectroscopic signature.
The predominant tautomeric form can be influenced by the solvent, temperature, and the nature of substituents on the ring.[4][5] The interplay between these forms means that an IR spectrum of this compound will represent a population-weighted average of the contributing tautomers. The potential presence of O-H (from the OH-form) or distinct N-H and C=O environments across the tautomers must be considered for an accurate spectral interpretation.
Caption: Prototropic tautomerism in the pyrazolin-5-one core.
Dissecting the IR Spectrum: A Region-by-Region Analysis
The infrared spectrum of this compound can be logically divided into distinct regions, each providing specific information about the molecule's functional groups. The analysis below is based on established principles of IR spectroscopy and spectral data for pyrazolinone derivatives, including the reference spectrum for the title compound available from the NIST Chemistry WebBook.[6][7][8]
High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by stretching vibrations of X-H bonds (where X is O, N, or C).
-
N-H Stretching: The presence of the NH tautomer gives rise to a characteristic N-H stretching band. This absorption typically appears in the 3400-3200 cm⁻¹ range.[9] Due to intermolecular hydrogen bonding in the solid state, this band is often broad. The methyl and phenyl substituents on other pyrazolone derivatives have been shown to decrease the N-H bond vibrational frequency.[1]
-
O-H Stretching: If a significant population of the OH tautomer exists, a broad O-H stretching band would be expected, typically centered around 3300 cm⁻¹.[7] This band would likely overlap with the N-H stretch, contributing to a broad, complex absorption feature in this area.
-
C-H Stretching: Absorptions corresponding to the stretching of carbon-hydrogen bonds appear just below 3000 cm⁻¹. For this compound, these are primarily from the sp³ hybridized carbons of the n-propyl group and the CH₂ group at the C4 position of the ring. These bands are typically sharp and of medium intensity, expected in the 2960-2850 cm⁻¹ range.[10]
Double-Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)
This is a highly diagnostic region for pyrazolinones, containing the strong absorptions from carbonyl and imine groups.
-
C=O Stretching (Amide I Band): The most prominent feature in the spectrum is the carbonyl (C=O) stretching vibration. For pyrazolone rings, this band is very strong and typically appears in the 1700-1630 cm⁻¹ range.[9][11] Its precise position is sensitive to hydrogen bonding and ring strain. In the solid state, intermolecular hydrogen bonding can lower the frequency. Theoretical calculations on related pyrazolones have shown that substituents can influence this frequency.[1]
-
C=N Stretching: The stretching vibration of the endocyclic C=N bond is expected in the 1600-1500 cm⁻¹ range.[11][12] This band is typically of medium to strong intensity and confirms the heterocyclic ring structure.
Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)
This region contains a complex array of absorptions, including C-C and C-N single bond stretches, as well as various bending vibrations (scissoring, rocking, wagging) of C-H bonds. While individual assignments can be challenging, the overall pattern is unique to the molecule.[10] Key vibrations to note include:
-
C-H Bending: Bending vibrations for the CH₂ and CH₃ groups of the propyl chain and the CH₂ of the ring appear in the 1470-1370 cm⁻¹ range.
-
C-N Stretching: The C-N single bond stretching vibration can be found in the 1350-1000 cm⁻¹ range, though it is often weak and coupled with other vibrations.[12]
Summary of Characteristic Absorption Bands
The following table summarizes the expected IR absorption bands for this compound, their typical location, and the molecular vibration responsible.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| 3400 - 3200 | Medium, Broad | N-H Stretch | Indicates presence of NH tautomer. Broadened by H-bonding. |
| 2960 - 2850 | Medium, Sharp | C-H Stretch (sp³) | From n-propyl group and pyrazolinone ring CH₂. |
| 1700 - 1630 | Strong, Sharp | C=O Stretch (Amide I) | The most characteristic band of the pyrazolinone core.[11] |
| 1600 - 1500 | Medium - Strong | C=N Stretch | Confirms the pyrazoline ring structure.[12] |
| 1470 - 1370 | Medium | C-H Bending | Aliphatic bending modes from the n-propyl group. |
| < 1500 | Variable | Fingerprint Region | Complex absorptions including C-N stretch and other bends. |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure the generation of a reliable and reproducible IR spectrum, adherence to a validated protocol is essential. The following describes the Potassium Bromide (KBr) pellet method, a standard and trustworthy technique for analyzing solid samples.
Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of solid this compound.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
Methodology:
-
Sample Preparation:
-
Gently grind ~200 mg of dry KBr in the agate mortar to a fine, uniform powder. Rationale: This creates a large surface area for sample dispersion and eliminates crystalline imperfections that can scatter IR radiation.
-
Add 1-2 mg of this compound to the KBr powder.
-
Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes until the mixture is homogenous. Rationale: Uniform dispersion is critical to avoid spectral artifacts and ensure a representative sample measurement.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet die.
-
Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. Rationale: The pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that is free of voids.
-
Carefully release the pressure and extract the KBr pellet from the die. The pellet should be clear and solid.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. Rationale: This measures the contribution of atmospheric CO₂ and water vapor, which can then be mathematically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically performs a Fourier transform on the interferogram to generate the spectrum.
-
The background spectrum is automatically subtracted.
-
Analyze the resulting spectrum, identifying the positions (in cm⁻¹) and relative intensities of the absorption bands.
-
Caption: Experimental workflow for IR analysis via the KBr pellet method.
Conclusion
The infrared spectrum of this compound is defined by a set of characteristic absorption bands that confirm its molecular structure. The most informative features include the broad N-H stretch in the 3400-3200 cm⁻¹ region, the aliphatic C-H stretches below 3000 cm⁻¹, and the highly diagnostic, strong C=O and C=N stretching vibrations between 1700 cm⁻¹ and 1500 cm⁻¹. A crucial aspect for any researcher working with this class of compounds is the recognition of tautomerism, as the dynamic equilibrium between the CH, NH, and OH forms dictates the presence and nature of these key absorption bands. By combining a robust experimental technique with a sound theoretical understanding of its spectral features, IR spectroscopy serves as an indispensable tool for the structural verification and analysis of this compound in scientific and industrial applications.
References
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- Ghaffari, M. A., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Arkivoc, 2011(7), 8-15.
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- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table.
- Azmi, F. N., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2056.
- Bawa, S., & Kumar, S. (2009). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 14(4), 1395-1405.
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- Lyčka, A., et al. (1990). Determination of the azo-hydrazono tautomerism of some 2-pyrazolin-5-one dyes by means of nuclear magnetic resonance spectroscopy and 15N-labeled compounds. The Journal of Organic Chemistry, 55(15), 4591-4594.
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Potential biological activities of 3-n-Propyl-2-pyrazolin-5-one
An In-Depth Technical Guide to the Potential Biological Activities of 3-n-Propyl-2-pyrazolin-5-one
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of this compound, a heterocyclic compound belonging to the pyrazolone class. Pyrazolone derivatives have long been recognized for their diverse pharmacological properties, and this document synthesizes current understanding and outlines future research directions for this specific molecule. We delve into its physicochemical properties, potential anti-inflammatory, analgesic, antioxidant, antimicrobial, and neuroprotective activities based on the established pharmacology of the pyrazolone scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and mechanistic hypotheses to facilitate further investigation into the therapeutic potential of this compound.
Chapter 1: Introduction to this compound
The Pyrazolone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This five-membered heterocyclic scaffold is featured in numerous clinically significant drugs, demonstrating a broad spectrum of pharmacological effects including anti-inflammatory, analgesic, antipyretic, and neuroprotective actions.[1][3] Notable examples include Antipyrine (phenazone), one of the earliest synthetic analgesics, and Edaravone, a potent free radical scavenger used to treat acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4] The versatility of the pyrazolone core, which allows for substitution at various positions, enables the fine-tuning of its biological and pharmacokinetic properties, making it a subject of continuous interest in drug discovery.[3][5]
Physicochemical Properties of this compound
This compound (CAS: 29211-70-9) is an organic compound characterized by a pyrazolone core with an n-propyl group at the 3-position.[6][7] Its structure allows for keto-enol tautomerism, a phenomenon that can significantly influence its chemical reactivity and interactions with biological macromolecules.[6] The presence of the propyl group increases its lipophilicity compared to simpler pyrazolones, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile.[8]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂O | [6][7][9] |
| Molecular Weight | 126.156 g/mol | [6][7][9] |
| CAS Number | 29211-70-9 | [7][8][9] |
| Synonyms | 5-propyl-2,4-dihydro-3H-pyrazol-3-one, 3-Propyl-1H-pyrazol-5(4H)-one | [8] |
| Appearance | Crystals or crystalline powder | [8] |
Synthesis Overview
The synthesis of pyrazolone derivatives is well-established in organic chemistry. A common and efficient method for synthesizing this compound involves the cyclocondensation reaction between a hydrazine derivative (such as hydrazine hydrate) and a β-keto ester (ethyl 3-oxohexanoate).[6][10] This reaction typically proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the stable five-membered pyrazolone ring.[6][10]
Chapter 2: Potential Anti-inflammatory and Analgesic Activities
Mechanistic Hypothesis: Targeting Cyclooxygenase (COX) Pathways
Many pyrazolone derivatives exert their anti-inflammatory and analgesic effects as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[11] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[11][12] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and is a primary contributor to pain and swelling.[12] It is hypothesized that this compound may act as a COX inhibitor. Investigating its selectivity for COX-2 over COX-1 would be crucial, as selective COX-2 inhibitors are associated with a reduced risk of gastrointestinal side effects.[13]
Experimental Workflow for In Vivo Assessment
A typical workflow for evaluating the anti-inflammatory and analgesic potential of a novel compound involves a series of well-established in vivo animal models. This process ensures a systematic evaluation from initial screening to confirmation of activity.
Protocol 1: Carrageenan-Induced Paw Edema Assay in Rats
This is a classical and highly reproducible model for evaluating acute anti-inflammatory activity.[3][14]
-
Objective: To assess the ability of this compound to reduce acute inflammation.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling). The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (after 1 hour), is mediated by prostaglandins, making it sensitive to COX inhibitors.[1]
-
Methodology:
-
Animals: Wistar albino rats (150-200g) are used and fasted overnight with free access to water.
-
Grouping: Animals are divided into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Standard Drug (e.g., Indomethacin, 10 mg/kg), and Test Groups (e.g., this compound at various doses).
-
Procedure: a. The initial paw volume of the right hind paw of each rat is measured using a plethysmometer. b. The vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.). c. After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the subplantar region of the right hind paw. d. Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Trustworthiness: The inclusion of a vehicle control group accounts for the effect of the injection and vehicle, while the standard drug group validates the assay's sensitivity to a known anti-inflammatory agent.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice
This model is widely used for screening peripheral analgesic activity.[3][15]
-
Objective: To evaluate the peripheral analgesic effect of this compound.
-
Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of endogenous mediators like prostaglandins, which stimulate nociceptors. This results in a characteristic stretching behavior known as "writhing." Analgesics reduce the frequency of these writhes.
-
Methodology:
-
Animals: Swiss albino mice (20-25g) are used.
-
Grouping: Animals are divided into Vehicle Control, Standard Drug (e.g., Aspirin or Indomethacin), and Test Groups.
-
Procedure: a. The vehicle, standard, or test compound is administered (p.o. or i.p.). b. After a set period (e.g., 30-60 minutes), 0.6% v/v acetic acid solution (10 mL/kg) is injected intraperitoneally. c. Immediately after the injection, each mouse is placed in an individual observation chamber. d. The number of writhes (constriction of the abdomen, stretching of hind limbs) is counted for a 20-minute period, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Chapter 3: Potential Antioxidant Activity
Mechanistic Hypothesis: Free Radical Scavenging
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Pyrazolone derivatives, most notably Edaravone, are known to be potent antioxidants.[16][17] The mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals.[16][18] The anionic form of the pyrazolone is often more reactive in this process.[16][17] Given its structural similarity to other antioxidant pyrazolones, this compound is a strong candidate for possessing free radical scavenging properties.[8][19]
Experimental Workflow for In Vitro Antioxidant Screening
In vitro chemical assays provide a rapid and cost-effective method for initial screening of antioxidant capacity before proceeding to more complex cellular models.
Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and straightforward assays for evaluating antioxidant activity.[18][20]
-
Objective: To quantify the free radical scavenging capacity of this compound.
-
Principle: DPPH is a stable free radical with a deep violet color and a characteristic absorbance maximum around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the pale yellow DPPH-H, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity of the compound.
-
Methodology:
-
Reagents: Stable DPPH solution in methanol, test compound dissolved in a suitable solvent (e.g., methanol or DMSO), and a standard antioxidant (e.g., Ascorbic acid or Trolox).
-
Procedure: a. Prepare serial dilutions of the test compound and the standard in microplate wells or test tubes. b. Add a fixed volume of DPPH solution to each well/tube. c. A control is prepared with the solvent and DPPH solution, and a blank is prepared for each concentration with the compound and methanol (without DPPH) to correct for any intrinsic color. d. The mixture is incubated in the dark at room temperature for 30 minutes. e. The absorbance is measured at ~517 nm using a spectrophotometer or microplate reader.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with DPPH. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
Data Presentation: IC50 Values
Results are typically summarized in a table comparing the IC50 value of the test compound to a known standard.
| Compound | DPPH Scavenging IC50 (µg/mL) |
| Ascorbic Acid (Standard) | e.g., 8.5 |
| This compound | To be determined |
Chapter 4: Potential Antimicrobial Activity
Rationale for Antimicrobial Investigation
The pyrazole and pyrazoline scaffolds are present in many compounds exhibiting a wide range of antimicrobial activities, including antibacterial and antifungal effects.[2][21][22][23] The structural diversity of these derivatives allows them to target various microbial pathways.[23][24] Preliminary studies have suggested that this compound itself may possess antimicrobial properties, making it a candidate for further investigation against a panel of pathogenic microorganisms.[6]
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Objective: To determine the MIC of this compound against representative bacterial and fungal strains.
-
Principle: The test compound is serially diluted in a liquid growth medium in a microplate. A standardized inoculum of the test microorganism is added, and the plate is incubated. Growth is indicated by turbidity, and the MIC is the lowest concentration where no turbidity is observed.
-
Methodology:
-
Microorganisms: A panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).
-
Procedure: a. In a 96-well microplate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). b. Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard). c. Inoculate each well with the microbial suspension. d. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested. e. Seal the plate and incubate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Data Analysis: The MIC is determined by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth.
| Microorganism | MIC (µg/mL) of This compound |
| Staphylococcus aureus (Gram +) | To be determined |
| Escherichia coli (Gram -) | To be determined |
| Candida albicans (Fungus) | To be determined |
Chapter 5: Emerging Potential: Neuroprotective Effects
Mechanistic Hypothesis: Attenuation of Oxidative Stress in Neuronal Cells
Neurodegenerative disorders like Parkinson's disease are characterized by progressive neuronal loss, with oxidative stress playing a key pathological role.[25] The ability of pyrazoline derivatives to scavenge free radicals suggests they may protect neurons from oxidative damage.[25][26] Studies on other pyrazolines have shown protective effects in cellular models of neurotoxicity, such as those induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that specifically targets dopaminergic neurons by generating ROS.[25][27] It is hypothesized that this compound, through its potential antioxidant activity, could mitigate such neurotoxic insults.
Protocol 5: In Vitro Neuroprotection Assay using 6-OHDA-induced Toxicity
This cellular model mimics the oxidative stress-induced dopaminergic neuron death seen in Parkinson's disease.[25]
-
Objective: To assess the protective effect of this compound against 6-OHDA-induced cell death in a neuronal cell line.
-
Principle: The human neuroblastoma cell line SH-SY5Y or rat pheochromocytoma PC-12 line can be differentiated into a neuron-like phenotype. Exposure to 6-OHDA induces significant cell death via oxidative stress. A neuroprotective compound will increase cell viability in the presence of the toxin.
-
Methodology:
-
Cell Culture: Culture and differentiate SH-SY5Y or PC-12 cells according to standard protocols.
-
Procedure: a. Seed the differentiated cells in a 96-well plate. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-12 hours). c. Introduce a neurotoxic concentration of 6-OHDA (e.g., 100-150 µM) to the wells (except for the untreated control group). d. Co-incubate the cells with the compound and 6-OHDA for 24 hours. e. Control groups should include: untreated cells, cells treated with the compound alone (to check for cytotoxicity), and cells treated with 6-OHDA alone.
-
Endpoint Measurement: Assess cell viability using a metabolic assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells (set to 100%). The increase in viability in the compound-treated groups compared to the 6-OHDA-only group indicates a neuroprotective effect.
Chapter 6: Summary and Future Directions
This compound emerges as a promising molecule for pharmacological investigation. Based on the robust history of the pyrazolone scaffold, this compound is a strong candidate for possessing anti-inflammatory, analgesic, antioxidant, antimicrobial, and neuroprotective properties.
The experimental protocols detailed in this guide provide a clear roadmap for systematically evaluating these potential activities. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing analogs with modifications to the n-propyl chain or substitutions on the pyrazolone ring could lead to the identification of more potent and selective compounds.
-
Mechanism of Action Elucidation: Beyond initial screening, further studies are needed to confirm the precise molecular targets, such as determining the COX-1/COX-2 selectivity profile or identifying specific cellular pathways involved in its neuroprotective effects.
-
Preclinical Development: Promising in vitro and in vivo results should be followed by comprehensive ADME and toxicology studies to assess the compound's drug-like properties and safety profile.
This guide serves as a foundational document to inspire and direct the scientific inquiry necessary to unlock the full therapeutic potential of this compound.
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An In-depth Technical Guide to the Antimicrobial Properties of Pyrazolone Derivatives
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Pyrazolone derivatives, a well-established class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3][4] While traditionally recognized for their analgesic, anti-inflammatory, and antipyretic properties, a growing body of evidence highlights their potential as potent antimicrobial agents.[3][4][5][6][7] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals investigating the antimicrobial attributes of pyrazolone derivatives. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the critical experimental protocols required for their evaluation.
The Pyrazolone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolone core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. This versatile scaffold allows for extensive chemical modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties. Several commercially successful drugs, such as the anti-inflammatory agent phenylbutazone and the analgesic dipyrone, are based on the pyrazolone structure, underscoring its therapeutic potential.[7] The inherent stability and synthetic accessibility of the pyrazolone nucleus make it an attractive starting point for the design of new antimicrobial drug candidates.[8]
General Chemical Structure of Pyrazolone
Caption: General structure of the pyrazolone ring with potential substitution sites (R1-R4).
Synthesis of Pyrazolone Derivatives
The synthesis of pyrazolone derivatives is typically straightforward and can be achieved through various well-established chemical reactions. The most common method involves the condensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative.[2][9] This reaction proceeds via a cyclization mechanism to form the pyrazolone ring.
Representative Synthetic Workflow
A common synthetic route involves the Knoevenagel condensation of a pyrazolone with various substituted carbaldehydes.[6] Another versatile method is the Mannich reaction, which is useful for synthesizing N-methyl derivatives and other biologically active molecules.[5]
Caption: A typical synthetic workflow for producing substituted pyrazolone derivatives.
Antimicrobial Screening and Evaluation
A systematic approach to evaluating the antimicrobial properties of newly synthesized pyrazolone derivatives is crucial. This involves a series of in vitro assays to determine their efficacy against a panel of clinically relevant microorganisms.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
1. Microorganisms: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger).[1][6]
2. Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized cell density (typically 10^5 to 10^8 CFU/mL).
3. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
- A two-fold serial dilution of the pyrazolone derivatives is prepared in a 96-well microtiter plate.
- Each well is inoculated with the standardized microbial suspension.
- Positive (microorganism and broth) and negative (broth only) controls are included.
- The plates are incubated at 37°C for 24 hours (for bacteria) or 25-28°C for 48-72 hours (for fungi).[10][11]
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[1]
4. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
- Aliquots from the wells showing no visible growth in the MIC assay are sub-cultured onto agar plates.
- The plates are incubated under appropriate conditions.
- The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation: Antimicrobial Activity of Representative Pyrazolone Derivatives
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Derivative A | 8 | 16 | 32 | [6] |
| Derivative B | 4 | 8 | 16 | [1] |
| Derivative C | 16 | 32 | >64 | [10] |
| Ciprofloxacin | 0.5 | 0.25 | NA | Standard |
| Fluconazole | NA | NA | 2 | Standard |
Mechanism of Action
Understanding the mechanism by which pyrazolone derivatives exert their antimicrobial effects is critical for rational drug design and development. While the exact mechanisms are still under investigation for many derivatives, several potential targets have been proposed.
Potential Molecular Targets
Caption: Potential molecular targets for the antimicrobial action of pyrazolone derivatives.
Some studies suggest that certain pyrazolone derivatives may disrupt the bacterial cell wall, leading to cell lysis.[8] Others have been shown to inhibit essential enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and repair.[8][11] More recently, pyrazole derivatives have been identified as potential regulators of global transcriptional factors like MgrA in S. aureus, which is involved in responding to oxidative stress.[8]
Structure-Activity Relationship (SAR)
The antimicrobial activity of pyrazolone derivatives is highly dependent on the nature and position of substituents on the pyrazolone ring.[3] SAR studies are essential for optimizing the potency and selectivity of these compounds.
Key SAR Insights
-
Substitution at N1: The nature of the substituent at the N1 position significantly influences activity. Aromatic or heteroaromatic rings at this position often enhance antimicrobial effects.
-
Substitution at C3: Alkyl or aryl groups at the C3 position can modulate lipophilicity and, consequently, cell permeability.
-
Substitution at C4: The introduction of various functional groups at the C4 position has been extensively explored. For instance, the presence of a halogenated phenyl ring can increase activity.[12]
-
Hybrid Molecules: Combining the pyrazolone scaffold with other known antimicrobial pharmacophores (e.g., thiazole, sulfonamide) has emerged as a promising strategy to develop novel hybrid molecules with enhanced potency and a broader spectrum of activity.[8]
Advanced Antimicrobial Evaluation: Biofilm Inhibition
Bacterial biofilms are a major concern in clinical settings as they exhibit increased resistance to conventional antibiotics.[13] Evaluating the efficacy of pyrazolone derivatives against biofilms is a critical step in their development as antimicrobial agents.
Experimental Protocol: Crystal Violet Biofilm Inhibition Assay
1. Biofilm Formation:
- A standardized bacterial suspension is added to the wells of a 96-well microtiter plate.
- The pyrazolone derivatives are added at various concentrations.
- The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.[14]
2. Quantification of Biofilm:
- The planktonic (free-floating) cells are carefully removed by washing the wells with a buffer (e.g., phosphate-buffered saline).
- The adherent biofilm is stained with a 0.1% crystal violet solution.
- After incubation, the excess stain is removed by washing.
- The bound crystal violet is solubilized with an appropriate solvent (e.g., 30% acetic acid or ethanol).
- The absorbance is measured using a microplate reader (typically at 550-595 nm).[14] The percentage of biofilm inhibition is calculated relative to the untreated control.[15]
Cytotoxicity Assessment
While potent antimicrobial activity is desired, it is equally important to ensure that the compounds exhibit low toxicity towards mammalian cells.
Experimental Protocol: MTT Assay for Cytotoxicity
1. Cell Culture:
- A suitable mammalian cell line (e.g., HeLa, HepG2, or normal fibroblast cells) is cultured in appropriate media.[16][17]
- Cells are seeded into a 96-well plate and allowed to adhere overnight.
2. Compound Treatment:
- The pyrazolone derivatives are added to the cells at various concentrations.
- Control wells with vehicle (e.g., DMSO) and untreated cells are included.
- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[16]
3. MTT Staining and Measurement:
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are dissolved using a solubilization solution.
- The absorbance is measured at a specific wavelength (around 570 nm).
- The percentage of cell viability is calculated relative to the untreated control, and the IC50 (half-maximal inhibitory concentration) is determined.[16]
Future Perspectives
The field of pyrazolone-based antimicrobial research is dynamic and holds considerable promise. Future efforts should focus on:
-
Rational Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds to guide further development.
-
In Vivo Efficacy and Safety: Progressing the most promising candidates to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combinatorial Approaches: Investigating the synergistic effects of pyrazolone derivatives with existing antibiotics to combat resistant strains.
Conclusion
Pyrazolone derivatives represent a versatile and promising class of compounds in the quest for new antimicrobial agents. Their synthetic tractability, coupled with their broad spectrum of activity, makes them an attractive scaffold for further investigation. This guide has provided a comprehensive framework for researchers to explore the antimicrobial potential of pyrazolone derivatives, from initial synthesis and screening to more advanced mechanistic and safety evaluations. Through a rigorous and systematic approach, the scientific community can unlock the full therapeutic potential of this important class of molecules.
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An In-depth Technical Guide to the Lipophilicity and Cell Membrane Permeability of Pyrazolone Compounds
Preamble: The Pyrazolone Scaffold in Modern Drug Discovery
The pyrazolone structural motif is a cornerstone in medicinal chemistry, featured in a range of FDA-approved drugs with diverse therapeutic actions, from anti-inflammatory agents to treatments for amyotrophic lateral sclerosis (ALS).[1] The versatility of the pyrazolone ring, with its multiple reactive sites, allows for extensive chemical modification to fine-tune its pharmacological and pharmacokinetic properties.[1] Among the most critical of these properties are lipophilicity and cell membrane permeability. These two interconnected parameters govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and in vivo efficacy.[2][3]
This guide provides an in-depth exploration of the relationship between the structure of pyrazolone compounds, their lipophilicity, and their ability to permeate biological membranes. We will dissect the theoretical underpinnings, detail field-proven experimental protocols, and offer insights into data interpretation, providing researchers, scientists, and drug development professionals with a comprehensive framework for optimizing this privileged scaffold.
Section 1: The Physicochemical Foundation - Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a primary determinant of its ability to cross the lipid bilayer of a cell membrane.[2][4] For pyrazolone compounds, which often contain ionizable groups, understanding the nuances of lipophilicity is paramount.
Deconstructing Lipophilicity: LogP vs. LogD
The two most common descriptors for lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).[5]
-
LogP (Partition Coefficient): This is a measure of a compound's differential solubility in a two-phase system of octanol and water.[2] Critically, LogP describes the lipophilicity of only the neutral, unionized form of the molecule and is therefore a constant for a given compound.[6][7]
-
LogD (Distribution Coefficient): This is a more physiologically relevant measure as it accounts for all species of a molecule (neutral and ionized) at a specific pH.[6][7] Since the ionization state of a pyrazolone derivative can change dramatically within the pH gradient of the gastrointestinal tract, LogD provides a more accurate prediction of its behavior in the body.[2][5]
A common pitfall is to rely solely on the calculated LogP. A pyrazolone derivative may have a LogP value suggesting high lipophilicity and good permeability, but if it is mostly ionized at physiological pH (e.g., pH 7.4), its LogD will be significantly lower, indicating higher aqueous solubility and potentially poor membrane permeability.[5][7]
Caption: Conceptual representation of LogP vs. LogD for an ionizable pyrazolone.
Structure-Activity Relationships (SAR) in Pyrazolones
The lipophilicity of a pyrazolone derivative is highly tunable through strategic chemical modifications.
-
Aryl Bioisosteres: The pyrazole ring itself is often used as a bioisostere for aryl groups to enhance physicochemical properties. It has significantly lower lipophilicity than a benzene ring, which can be advantageous in optimizing a drug's ADME profile.[8]
-
Substituent Effects: The introduction of different functional groups can dramatically alter lipophilicity. For instance, adding a methyl group at the C3 or C4 position can increase affinity for certain enzymes, a trend that can correlate with hydrophobicity.[9] Conversely, replacing a lipophilic phenyl group with a more polar heterocycle is a common strategy to reduce overall compound lipophilicity.[3]
-
Intramolecular Hydrogen Bonding (IMHB): A key strategy, particularly for "beyond Rule of 5" molecules, is the design of structures that can form intramolecular hydrogen bonds.[10][11][12] This "chameleonic" behavior shields polar groups from the solvent, reducing the polarity of one face of the molecule and increasing its apparent lipophilicity and membrane permeability without increasing its overall LogP.[10][13][14]
| Parameter | Description | Relevance to Pyrazolones |
| LogP | Octanol/water partition coefficient of the neutral species.[6] | Foundational metric, but can be misleading if the compound is ionizable. |
| LogD | Octanol/water distribution coefficient at a specific pH (e.g., 7.4).[6] | More predictive of in vivo behavior, accounting for ionization state.[2] |
| pKa | Acid dissociation constant. | Determines the degree of ionization at a given pH, directly impacting LogD. |
| IMHB | Intramolecular Hydrogen Bonding. | Can "shield" polarity, increasing permeability without raising LogP.[10] |
Table 1: Key Lipophilicity and Physicochemical Descriptors.
Section 2: Measuring Permeability - Methodologies & Protocols
While lipophilicity provides a strong indication of permeability, direct measurement is essential. A tiered approach, starting with high-throughput in vitro models and progressing to more complex cell-based assays, is the most efficient strategy.
High-Throughput Screening: The PAMPA Model
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that predicts passive drug transport.[15] It measures a compound's ability to diffuse from a donor compartment through a synthetic membrane coated with lipids to an acceptor compartment.[16]
Expertise & Causality: PAMPA is the ideal primary screen because of its simplicity, low cost, and high throughput.[17] It isolates for passive diffusion only , avoiding the complexities of active transport and metabolism.[15][18] This allows for a clean, rapid assessment of a compound's fundamental ability to cross a lipid barrier, making it perfect for ranking early-stage candidates.[15] If a pyrazolone derivative fails in PAMPA, it is unlikely to be passively absorbed in vivo, pointing to a fundamental permeability issue that needs to be addressed through structural modification.
Caption: A streamlined workflow for the Parallel Artificial Membrane Permeability Assay.
-
Self-Validation: This protocol incorporates Lucifer Yellow, a membrane-impermeable fluorescent dye, to validate the integrity of the artificial membrane after incubation. High Lucifer Yellow leakage indicates a compromised membrane and invalidates the data for that well.[18][19]
-
Membrane Preparation: Gently dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well of a 96-well filter donor plate. Allow the solvent to evaporate completely.[17]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of appropriate buffer (e.g., PBS, pH 7.4) with a small percentage of a solubilizer like DMSO if needed.[17]
-
Donor Plate Dosing: Prepare the pyrazolone test compounds in buffer at a known concentration (e.g., 10 µM). Add 150-200 µL of this solution to the lipid-coated donor plate wells.[17][19]
-
Assembly and Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich."[16] Incubate the assembly at room temperature for a defined period (e.g., 5 to 18 hours) in a moist chamber to prevent evaporation.[15][17]
-
Sampling and Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor samples using a suitable analytical method, typically LC-MS/MS.[19]
-
Calculation: The apparent permeability coefficient (Papp, often reported as Pe) is calculated using the following equation: Papp = [-ln(1 - CA/Cequil)] * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Cequil is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.
The Gold Standard: Caco-2 Cell Permeability Assay
For a more biologically relevant assessment, the Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[20][21] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate over ~21 days into a polarized monolayer of enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[20][22][23]
Expertise & Causality: Unlike PAMPA, the Caco-2 model can assess permeability via passive diffusion, active uptake, and active efflux.[22][23] This is critical for pyrazolone compounds that may be substrates for transporters. By measuring transport in both the apical-to-basolateral (A→B, representing absorption) and basolateral-to-apical (B→A, representing efflux) directions, an Efflux Ratio (ER) can be calculated. An ER greater than 2 strongly suggests the compound is actively pumped out of the cell by transporters like P-gp, which could limit its oral bioavailability despite having good passive permeability.[23]
// Table structure for the diagram tbl [label=<
Caco-2 Assay Setup
A → B Transport (Absorption) B → A Transport (Efflux)
Apical (Donor)
Add Compound
Caco-2 Monolayer
Basolateral (Receiver)
Sample & Measure
Apical (Receiver)
Sample & Measure
Caco-2 Monolayer
Basolateral (Donor)
Add Compound
Calculate Papp (A→B) and Papp (B→A) Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
]; }
Caption: Bidirectional measurement in the Caco-2 assay to determine the Efflux Ratio.
-
Self-Validation: The integrity of the Caco-2 monolayer is a critical parameter. It is validated before each experiment by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²) are used, ensuring the tight junctions are properly formed and preventing paracellular leakage.[22][24]
-
Cell Culture & Differentiation: Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of ~6 x 10⁴ cells/cm². Culture for 21-28 days, changing the medium every 2-3 days, to allow for the formation of a confluent, polarized monolayer.[20][23]
-
Monolayer Integrity Check: Measure the TEER of each insert. Discard any inserts that do not meet the established quality control threshold.
-
Assay Preparation: Wash the monolayers twice with pre-warmed transport buffer (e.g., HBSS, pH 7.4). Pre-incubate the monolayers with buffer for 30 minutes at 37°C.[20]
-
Dosing (Bidirectional):
-
A→B Transport: Add the test compound dissolved in transport buffer (e.g., 10 µM) to the apical (donor) compartment. Add fresh buffer to the basolateral (receiver) compartment.[20]
-
B→A Transport: In a separate set of inserts, add the test compound solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[20]
-
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[20]
-
Sampling and Quantification: At the end of the incubation, collect samples from both donor and receiver compartments for all inserts. Quantify compound concentration via LC-MS/MS.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated for each direction: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[20]
-
The Efflux Ratio (ER) is then calculated: ER = Papp (B→A) / Papp (A→B)
-
Alternative Cell-Based Models: MDCK Assays
Madin-Darby Canine Kidney (MDCK) cells are another valuable tool. They form monolayers more rapidly than Caco-2 cells (3-5 days) and have low expression of endogenous transporters, making them an excellent model for passive permeability.[25][26] Furthermore, they can be transfected to overexpress specific human transporters, such as P-gp in MDR1-MDCK cells, providing a clean system to identify if a compound is a substrate for a specific efflux pump.[24][26][27]
| Assay Model | Primary Measurement | Advantages | Limitations |
| PAMPA | Passive Diffusion | High-throughput, low cost, reproducible, no metabolism.[15][17] | No active or paracellular transport; can overestimate permeability for efflux substrates.[18][19] |
| Caco-2 | Passive, Active, and Paracellular Transport | Gold standard for human intestinal absorption; measures efflux.[20][23] | Low-throughput, expensive, long culture time (21 days), variable transporter expression.[20] |
| MDCK | Passive Transport (Wild-Type) | Faster than Caco-2, good for passive permeability assessment.[25][26] | Not of human intestinal origin. |
| MDR1-MDCK | P-gp Mediated Efflux | Specific identification of P-gp substrates; good model for BBB penetration.[24][26] | Only assesses a single transporter; does not model the full complexity of the gut wall. |
Table 2: Comparison of Common In Vitro Permeability Models.
Section 3: Data Interpretation and Strategic Application
The data generated from these assays must be synthesized to build a comprehensive permeability profile for a pyrazolone compound series.
Classifying Permeability
Compounds are generally classified into permeability classes based on their Caco-2 Papp (A→B) values. This classification helps predict in vivo human absorption.
| Permeability Class | Papp (A→B) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| Low | < 1 | Poorly absorbed (<50%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| High | > 10 | Well absorbed (>85%) |
Table 3: Classification of Drug Permeability Based on Caco-2 Papp Values.[20]
A Logic-Driven Approach to Permeability Assessment
A tiered, hypothesis-driven approach maximizes efficiency and resource allocation.
Caption: A strategic workflow for assessing and optimizing pyrazolone permeability.
-
Primary Screen (PAMPA): Screen the compound series using PAMPA to establish a baseline for passive permeability.
-
Analyze Low Permeability: For compounds with low PAMPA permeability, the issue is likely poor passive diffusion. The primary hypothesis is that lipophilicity is not optimal. The secondary hypothesis is poor aqueous solubility preventing the compound from reaching the membrane.[28]
-
Analyze High Permeability: For compounds with high PAMPA permeability, passive diffusion is not a barrier. However, this can be misleading, as PAMPA overestimates the permeability of efflux substrates.[18]
-
Action: Test these promising candidates in a bidirectional Caco-2 or MDR1-MDCK assay. If the efflux ratio is high (>2), the compound is likely being actively removed from cells, which will limit its in vivo absorption.
-
Action: The medicinal chemistry strategy must then shift to masking the structural motifs recognized by the efflux transporter, often without drastically altering the overall lipophilicity that grants good passive permeability.
-
Conclusion
The successful development of orally bioavailable pyrazolone-based drugs hinges on a deep, quantitative understanding of the interplay between lipophilicity and membrane permeability. By moving beyond simplistic LogP calculations to embrace pH-dependent LogD, and by employing a strategic, tiered assay cascade from high-throughput PAMPA to the mechanistic depth of the Caco-2 model, drug discovery teams can make informed decisions. This guide provides the foundational principles, validated protocols, and logical frameworks necessary to rationally design and optimize pyrazolone compounds, navigating the complex journey from chemical structure to effective therapeutic agent.
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An In-depth Technical Guide to CAS Number 29211-70-9 and a Related Key Synthetic Intermediate
To the Esteemed Researcher,
This guide addresses the properties and safety data associated with CAS number 29211-70-9. Initial research reveals a discrepancy in public databases concerning this identifier. The primary compound registered under CAS 29211-70-9 is 3-n-Propyl-2-pyrazolin-5-one . However, the context of advanced chemical synthesis for drug development often involves fluorinated aniline derivatives. It has been noted that queries for complex synthetic intermediates are sometimes mistakenly associated with incorrect CAS numbers.
Therefore, this document is structured in two parts to ensure comprehensive and accurate scientific guidance.
-
Part 1 provides a concise technical overview of This compound (CAS 29211-70-9) , adhering strictly to the requested CAS number.
-
Part 2 offers an in-depth guide to 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3) , a compound of significant interest to researchers in pharmaceutical and agrochemical development, which may be the intended subject of your inquiry. This section is provided on the professional assessment that its profile as a versatile synthetic building block aligns closely with the objectives of drug development professionals.
We trust this dual-structured approach will provide clarity and the necessary technical depth for your research endeavors.
Part 1: Technical Data for this compound (CAS 29211-70-9)
This compound is an organic compound featuring a pyrazolone heterocyclic ring. Its structure is fundamental to various derivatives that have been explored for biological activity.
Core Properties
The essential physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 29211-70-9 | [1][2] |
| Molecular Formula | C₆H₁₀N₂O | [1][2] |
| Molecular Weight | 126.16 g/mol | [1][2] |
| IUPAC Name | 3-propyl-1,4-dihydropyrazol-5-one | [1] |
| SMILES | CCCC1=NNC(=O)C1 | [1] |
| Storage | Inert atmosphere, room temperature | [2] |
Safety & Hazard Information
Aggregated GHS information indicates that this compound is an irritant.[1] Users must handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 (Irritant) | Warning | H315 : Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | GHS07 (Irritant) | Warning | H319 : Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | GHS07 (Irritant) | Warning | H335 : May cause respiratory irritation.[1][2] |
First Aid Measures
Standard protocols for irritant exposure should be followed.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [3] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [3] |
Potential Applications
While this specific molecule is primarily a research chemical, the pyrazolone core is significant. Derivatives of 2-pyrazolin-5-one are recognized for their potential anti-tubercular, antimicrobial, and anti-inflammatory activities, making this class of compounds a subject of interest in medicinal chemistry.[1]
Part 2: An In-depth Guide to 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3)
This section provides a comprehensive analysis of 2-Amino-5-bromobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its trifluoromethyl and bromo-substituted aniline structure offers a versatile platform for constructing complex molecules.
Core Properties and Specifications
This compound is typically a clear yellow liquid with a high degree of purity.[5][6]
| Property | Value | Source |
| CAS Number | 445-02-3 | [4][7] |
| Molecular Formula | C₇H₅BrF₃N | [4][7] |
| Molecular Weight | 240.02 g/mol | [4][7] |
| Synonyms | 4-Bromo-2-(trifluoromethyl)aniline | [4][7][8] |
| Appearance | Clear yellow liquid | [5][6] |
| Melting Point | 33-34°C | [4] |
| Boiling Point | 84-86°C @ 5 mm Hg | [4][5][6] |
| Density | 1.71 - 1.714 g/mL at 25°C | [4][5][7] |
| Refractive Index (n20/D) | 1.532 | [4][5][7] |
| Flash Point | 225°F (107°C) | [4][6] |
| Storage | 2-8°C, under inert atmosphere (Nitrogen or Argon), keep in dark place. | [6][7] |
The Causality of Reactivity: A Functional Group Analysis
The utility of 2-Amino-5-bromobenzotrifluoride in synthesis stems from the distinct and synergistic properties of its three functional groups on the benzene ring. Understanding their interplay is crucial for predicting reaction outcomes and designing synthetic pathways.
-
Amino Group (-NH₂) : As a nucleophilic and basic site, the amino group is a primary handle for derivatization. It readily undergoes acylation to form amides, alkylation, and, most importantly, diazotization.[9] The resulting diazonium salt is a highly versatile intermediate, enabling a wide range of transformations via Sandmeyer-type reactions to introduce various functional groups.[9]
-
Trifluoromethyl Group (-CF₃) : This group is a strong electron-withdrawing substituent.[9] Its presence deactivates the aromatic ring towards electrophilic substitution but, more critically, it imparts desirable properties in final drug products, such as increased lipophilicity and metabolic stability.[9] This enhancement in drug-like properties is a primary reason for its inclusion in medicinal chemistry campaigns.
-
Bromine Atom (-Br) : The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution and is a key participant in modern cross-coupling reactions.[9] Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings use the C-Br bond to form new carbon-carbon bonds, which is a cornerstone of complex molecule construction.[9]
The logical relationship between these groups dictates the synthetic strategy. For instance, the amino group's directing effect can be leveraged before it is converted into another functional group via diazotization.
Caption: Functional group interplay in 2-Amino-5-bromobenzotrifluoride.
Synthesis Pathway Overview
While multiple specific industrial methods exist, a common laboratory-scale approach involves the controlled bromination and amination of a benzotrifluoride precursor. A general conceptual workflow is outlined below. The synthesis often requires precise control of conditions to achieve the desired regioselectivity.
Caption: Conceptual synthesis workflow for 2-Amino-5-bromobenzotrifluoride.
Applications in Drug Development & Agrochemicals
This compound is not an active ingredient itself but a vital building block.
-
Pharmaceuticals : It is a reagent used for the synthesis of α-aminophosphonates, which have shown moderate antitumor activity.[4][5][6] The trifluoromethyl group is a common feature in modern drugs for its positive influence on pharmacokinetics.
-
Agrochemicals : In the agrochemical industry, it is used to produce potent and selective fungicides, insecticides, and herbicides.[4][10] The trifluoromethyl group can enhance the lipophilicity of the final product, improving its penetration into plant tissues and fungal cells.[10] The bromine atom provides a site for further chemical modifications to fine-tune biological activity and environmental persistence.[10]
Safety & Handling Protocol
2-Amino-5-bromobenzotrifluoride is a hazardous chemical requiring strict safety protocols.
2.5.1 GHS Hazard Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Harmful) | Warning | H302+H312+H332 : Harmful if swallowed, in contact with skin or if inhaled.[8] |
| Skin Corrosion/Irritation | GHS07 (Irritant) | Warning | H315 : Causes skin irritation. |
| Serious Eye Damage/Irritation | GHS07 (Irritant) | Warning | H319 : Causes serious eye irritation. |
2.5.2 Recommended Handling & PPE Protocol
A self-validating safety workflow must be employed when handling this substance.
-
Engineering Controls : Always handle in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear chemically resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique.[11]
-
Eye Protection : Use chemical safety goggles and/or a face shield.[11]
-
Body Protection : Wear a lab coat. For larger quantities, consider a chemical-resistant apron or suit.
-
-
Handling Practices :
2.5.3 First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [8] |
| Skin Contact | Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. Remove contaminated clothing immediately. | [8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [8] |
References
- Vertex AI Search. (n.d.). Exploring 2-Amino-5-Bromobenzotrifluoride: Properties and Applications.
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- Vertex AI Search. (2025, October 19). 2-Amino-5-bromobenzotrifluoride: A Cornerstone in Agrochemical Innovation.
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Molecular weight and formula of 3-n-Propyl-2-pyrazolin-5-one
An In-Depth Technical Guide to 3-n-Propyl-2-pyrazolin-5-one
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic organic compound of significant interest in synthetic chemistry and drug discovery. We will delve into its fundamental properties, structural characteristics, a validated synthesis protocol, and its established and potential applications, grounding all claims in authoritative references.
Core Molecular Identity and Physicochemical Properties
This compound, identified by the CAS Number 29211-70-9, is a derivative of pyrazolone.[1][2][3] Its core structure consists of a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. This scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[4][5]
The fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | [1][2][6][7] |
| Molecular Weight | 126.16 g/mol | [1][2][8] |
| IUPAC Name | 3-propyl-1,4-dihydropyrazol-5-one | [1] |
| CAS Number | 29211-70-9 | [2][3][6] |
| Canonical SMILES | CCCC1=NNC(=O)C1 | [1] |
| Physical Appearance | Light cream to pale yellow crystalline solid | [1] |
Structural Elucidation: The Significance of Tautomerism
A critical feature of pyrazolin-5-ones is their existence as a mixture of tautomers in equilibrium.[9] This dynamic state, primarily keto-enol tautomerism, dictates the molecule's reactivity, particularly its nucleophilic and electrophilic potential. The three principal tautomeric forms—the CH, OH, and NH forms—coexist, with the equilibrium influenced by the solvent, pH, and temperature. This versatility is precisely why pyrazolin-5-ones are such dynamic building blocks in organic synthesis.[1][9]
Caption: Tautomeric forms of this compound.
Synthesis Protocol: A Validated Approach
The most common and efficient synthesis of this compound involves the condensation reaction between a β-keto ester (in this case, ethyl 3-oxohexanoate) and hydrazine, followed by intramolecular cyclization.[1] This Knorr-type pyrazole synthesis is a cornerstone reaction for this class of heterocycles.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of pyrazolin-5-ones.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 3-oxohexanoate (1 equivalent) and a suitable solvent such as methanol or glacial acetic acid.[10][11] The choice of solvent is critical; protic solvents facilitate the proton transfer steps required for both condensation and cyclization.
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.05 equivalents) to the solution. An inert atmosphere (e.g., nitrogen) is recommended to prevent side reactions.[11] The slight excess of hydrazine ensures the complete consumption of the limiting β-keto ester.
-
Reflux: Heat the reaction mixture to reflux (typically 65-80 °C for methanol) and maintain for 3-6 hours.[10][11] The elevated temperature provides the necessary activation energy for the intramolecular cyclization to form the stable five-membered ring.
-
Crystallization: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C to maximize the precipitation of the product.[11]
-
Isolation and Purification: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product under vacuum to yield this compound as a crystalline solid.
Characterization
The identity and purity of the synthesized compound must be confirmed.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch (typically 1600-1700 cm⁻¹) and a broad N-H stretching vibration (around 3200-3400 cm⁻¹).[1][2]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (126.16 g/mol ).[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the presence of the propyl group and pyrazolone ring protons.
Reactivity and Applications in Drug Development
The pyrazolone core is a versatile scaffold in synthetic and medicinal chemistry.[1][12]
-
Synthetic Intermediate: The reactive methylene group at the 4-position readily undergoes condensation reactions with aldehydes and other electrophiles, making it a valuable building block for synthesizing more complex, functionalized pyrazole derivatives.[1][9]
-
Pharmaceutical Potential: The pyrazolone ring system is associated with a wide spectrum of biological activities. Preliminary studies and research on analogous structures suggest that this compound and its derivatives may exhibit:
-
Anti-inflammatory and Analgesic Effects: Many synthetic pyrazole derivatives are known COX-2 inhibitors or show general anti-inflammatory properties.[1][13]
-
Antimicrobial Properties: The pyrazole nucleus is a common feature in compounds developed for their antibacterial and antifungal effects.[1][4]
-
Its utility as a starting material for creating libraries of potentially bioactive compounds makes it a molecule of high interest for researchers in drug discovery and development.[1][5]
Conclusion
This compound is more than a simple chemical entity; it is a structurally dynamic and synthetically versatile platform. Its well-defined synthesis, coupled with the inherent reactivity and proven biological relevance of its pyrazolone core, establishes it as a valuable tool for chemists and pharmacologists. Understanding its fundamental properties, particularly its tautomeric nature, is key to unlocking its full potential in the development of novel therapeutics and complex molecular architectures.
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The Pyrazolone Core: A Technical Guide to its Synthesis from a Serendipitous Discovery to Modern Methodologies
Abstract
This technical guide provides an in-depth exploration of the synthesis of pyrazolones, a pivotal class of five-membered nitrogen-containing heterocyclic compounds. We begin with the serendipitous discovery of this scaffold by Ludwig Knorr in 1883 and the subsequent development of his eponymous synthesis, which laid the foundation for a new era in medicinal chemistry. The narrative progresses from the foundational principles of the Knorr pyrazolone synthesis to the evolution of more sophisticated and efficient modern methodologies. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also a deep dive into the mechanistic rationale and causality behind experimental choices. Detailed, step-by-step methodologies for the synthesis of historically significant and medicinally relevant pyrazolones are provided, alongside a comparative analysis of classical and contemporary synthetic strategies.
The Genesis of a Pharmacophore: Knorr's 1883 Discovery
The history of pyrazolones is inextricably linked to the dawn of synthetic medicinal chemistry. In 1883, the German chemist Ludwig Knorr, while investigating potential quinine analogues, unexpectedly synthesized the first pyrazolone derivative.[1][2][3] This seminal work, born from a quest for antipyretics, resulted in the creation of a compound that would later be known as Antipyrine (or Phenazone).[1] Antipyrine was one of the very first synthetic drugs to be introduced into clinical practice, exhibiting potent analgesic and antipyretic properties.[1] This discovery was not merely the synthesis of a new molecule; it was a landmark event that catalyzed a paradigm shift in drug discovery, moving from natural products to rationally designed synthetic compounds. The success of Antipyrine spurred vigorous research into this new class of heterocycles, leading to the development of a multitude of derivatives with a wide spectrum of pharmacological activities.[1][4]
The foundational reaction that enabled this breakthrough is the Knorr pyrazolone synthesis , a condensation reaction between a β-ketoester and a hydrazine derivative.[2][5] This versatile and relatively straightforward method opened the door to a vast library of pyrazolone analogues, many of which have found applications as therapeutic agents.[2][6]
The Cornerstone Reaction: The Knorr Pyrazolone Synthesis
The Knorr pyrazolone synthesis is a robust and widely employed method for the construction of the pyrazolone ring. In its classic form, it involves the condensation of a 1,3-dicarbonyl compound, typically a β-ketoester, with a hydrazine.[2][5][7]
Mechanistic Insights and Regioselectivity
The mechanism of the Knorr pyrazolone synthesis proceeds through a well-defined sequence of reactions.[5][8][9] The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[5][7][9] This is followed by an intramolecular cyclization, where the terminal nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event that yields the stable pyrazolone ring.[5][9]
A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity . The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[2][10] The regiochemical outcome is governed by several factors:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial nucleophilic attack by the hydrazine.
-
Electronic Effects: The more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack. For instance, in a β-ketoester, the ketone carbonyl is more electrophilic than the ester carbonyl.[8]
-
Nucleophilicity of the Hydrazine: In substituted hydrazines, the two nitrogen atoms exhibit different nucleophilicities. The less sterically hindered and more electron-rich nitrogen atom will preferentially initiate the reaction.[8]
-
Reaction Conditions: pH and solvent can also influence the regioselectivity of the reaction.[11]
Tautomerism in Pyrazolones
Pyrazolones can exist in several tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the solvent, temperature, and the nature of the substituents on the pyrazolone ring.[12][13][14][15][16] Understanding the predominant tautomeric form is crucial as it dictates the chemical reactivity and biological activity of the molecule. For many pyrazolone derivatives, the keto (CH) form is the most stable and is the one typically depicted, though the enol (OH) form can be significant and contributes to the aromaticity of the ring system.[5][12]
Experimental Protocols for Key Pyrazolone Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of historically and medicinally important pyrazolone derivatives. These protocols are based on established literature procedures and are intended to be a practical guide for laboratory synthesis.
Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
Edaravone is a potent free-radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[17] Its synthesis is a classic example of the Knorr pyrazolone synthesis and is often used in undergraduate organic chemistry laboratories.[3][8][17]
Reaction Scheme:
Phenylhydrazine + Ethyl Acetoacetate → Edaravone + Ethanol + Water
Materials and Reagents:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (95%)
-
Diethyl ether
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Beaker
-
Büchner funnel and vacuum flask
-
Ice bath
-
Reaction Setup: In a 50 mL round-bottom flask, carefully add ethyl acetoacetate (1.63 mL, 12.5 mmol) and then slowly add phenylhydrazine (1.25 mL, 12.5 mmol). Caution: This addition is exothermic.
-
Reflux: Assemble a reflux condenser and heat the mixture in a heating mantle or water bath at 135-145 °C for 60 minutes. The mixture will gradually turn into a viscous, heavy syrup.
-
Isolation of Crude Product: Transfer the hot syrup into a beaker and cool it thoroughly in an ice-water bath. Add a small portion of diethyl ether (approximately 2 mL) and stir the mixture vigorously with a glass rod to induce crystallization. The crude powdered pyrazolone will precipitate.
-
Filtration: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification by Recrystallization: Transfer the crude product to a beaker and add a minimum amount of hot 95% ethanol to dissolve the solid. Once completely dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice-water bath to maximize the formation of crystals.
-
Final Product Collection: Collect the purified white or off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow the product to dry completely. The expected melting point of pure Edaravone is 125–127 °C.[3]
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-n-Propyl-2-pyrazolin-5-one
Abstract
This document provides a comprehensive guide for the synthesis of 3-n-Propyl-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazolone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3][4] The protocol herein details a robust and efficient method for its synthesis via the acid-catalyzed condensation reaction of ethyl butyrylacetate and hydrazine hydrate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, critical safety procedures, and methods for product characterization.
Introduction and Significance
This compound (C₆H₁₀N₂O, MW: 126.16 g/mol ) is a derivative of pyrazolone, a five-membered lactam ring containing two adjacent nitrogen atoms.[2][5][6] Its scaffold is a privileged structure in pharmacology, serving as a versatile building block for more complex molecules with potential therapeutic applications.[1][7] The core synthesis route is a classic example of the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[8][9][10][11] This method is widely employed due to its reliability, high yields, and the ready availability of starting materials.[11][12] Understanding this synthesis is fundamental for chemists aiming to explore the vast chemical space of pyrazolone-based compounds for novel drug discovery.
The Chemical Rationale: Mechanism of the Knorr Pyrazolone Synthesis
The synthesis of this compound from ethyl butyrylacetate (also known as ethyl 3-oxohexanoate) and hydrazine hydrate is a two-step, one-pot reaction catalyzed by a weak acid, such as glacial acetic acid.[11][13][14] The mechanism is a textbook example of condensation chemistry, valued for its efficiency in forming the stable heterocyclic ring.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from hydrazine onto the more electrophilic ketone carbonyl of ethyl butyrylacetate. The presence of an acid catalyst protonates the carbonyl oxygen, further increasing its electrophilicity and facilitating the attack. Subsequent dehydration yields a reactive hydrazone intermediate.[11]
-
Intramolecular Cyclization and Amidation: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This step is a cyclizing amidation reaction.
-
Elimination: The process concludes with the elimination of an ethanol molecule, resulting in the formation of the thermodynamically stable this compound ring.
The pyrazolone product can exist in several tautomeric forms (keto-enol and imine-enamine), which influences its reactivity and biological interactions.[1][11]
Caption: Figure 1: Reaction Mechanism of this compound Synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| Ethyl butyrylacetate | C₈H₁₄O₃ | 158.19 | 7.91 g (8.0 mL) | 50.0 | Purity ≥98%[15] |
| Hydrazine hydrate (64%) | H₆N₂O | 50.06 | 3.13 g (3.0 mL) | 62.5 (1.25 eq) | Contains 64% N₂H₄. Highly toxic.[16] |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 40 mL | - | Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~0.5 mL | - | Catalyst |
| Deionized Water | H₂O | 18.02 | As needed | - | For precipitation/washing |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel (optional, for controlled addition)
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
FTIR Spectrometer
Critical Safety Precautions
Hydrazine hydrate is acutely toxic, corrosive, a suspected human carcinogen, and can be fatal if inhaled or absorbed through the skin. [17][18][19] All operations involving hydrazine hydrate MUST be performed in a certified chemical fume hood.[19]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash-proof chemical goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[16][19][20]
-
Handling: Dispense hydrazine hydrate in a fume hood, avoiding inhalation of vapors and any skin contact.[17][19] Have an emergency safety shower and eyewash station immediately accessible.
-
Spill & Waste: Neutralize spills with a weak acid (like citric acid) before absorbing with an inert material. Dispose of all hydrazine-containing waste in a properly labeled hazardous waste container according to institutional guidelines.[18]
-
Emergency Exposure:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[17][20]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the apparatus in a heating mantle on a magnetic stirrer plate.
-
Reagent Charging: To the flask, add ethanol (40 mL), ethyl butyrylacetate (8.0 mL, 50.0 mmol), and glacial acetic acid (0.5 mL).
-
Initiation of Reaction: Begin stirring the mixture. Slowly add hydrazine hydrate (3.0 mL, 62.5 mmol) dropwise to the solution at room temperature over 5-10 minutes. An initial exothermic reaction may be observed. Using a slight excess of hydrazine ensures the complete consumption of the limiting β-keto ester.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired. The rationale for refluxing is to provide sufficient thermal energy to overcome the activation energy for both the hydrazone formation and the subsequent cyclization, driving the reaction to completion.
-
Product Precipitation: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. The product is sparingly soluble in cold water and should precipitate as a white or off-white solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any residual acetic acid, unreacted hydrazine, and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of a hot ethanol/water mixture (e.g., start with 50% ethanol) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 75-90%.
Caption: Figure 2: Experimental Workflow for Synthesis.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: The literature melting point should be consulted and compared with the experimental value. A sharp melting range indicates high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect characteristic absorption bands for:
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the n-propyl group and the pyrazolone ring structure. Expected signals include a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group adjacent to the ring, along with signals for the ring protons and the N-H proton.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the product (126.16 g/mol ).[1][5]
Conclusion
The Knorr condensation reaction is a highly effective and reliable method for the synthesis of this compound. By following the detailed protocol and adhering strictly to the safety precautions outlined, researchers can consistently produce this valuable chemical intermediate in high yield and purity. The successful synthesis and characterization of this compound open avenues for further functionalization and exploration of its potential applications in the development of novel therapeutic agents.
References
- Title: Knorr Pyrazole Synthesis (M. Pharm) Source: Slideshare URL:[Link]
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- Title: Hydrazine Standard Operating Procedure Template Source: University of New Mexico - Environmental Health & Safety URL:[Link]
- Title: Knorr Pyrazole Synthesis Source: Chem Help ASAP URL:[Link]
- Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL:[Link]
- Title: Convenient Synthesis, Characterization of Some Novel Subs-Tituted 3-Methyl-2-Pyrazoline-5-ones and Substituted 3,5-Dimethyl Pyrazoles Source: ProQuest URL:[Link]
- Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives Source: Research Journal of Pharmacy and Technology URL:[Link]
- Title: Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
- Title: Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones Source: Biomedical and Pharmacology Journal URL:[Link]
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Protocol for cyclization of hydrazine derivatives to form pyrazolones
An in-depth guide to the synthesis of pyrazolones via the cyclization of hydrazine derivatives, tailored for researchers and drug development professionals. This document provides a detailed exploration of the reaction principles, optimization strategies, and step-by-step protocols, grounded in established chemical literature.
Introduction: The Significance of the Pyrazolone Scaffold
Pyrazolone derivatives represent a cornerstone of heterocyclic chemistry, distinguished by their prevalence in a vast array of pharmacologically active compounds.[1][2] The 5-pyrazolone ring is a privileged scaffold in medicinal chemistry, forming the core structure of drugs with analgesic, anti-inflammatory, anticancer, and neuroprotective properties.[3][4] A prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free-radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5]
The most direct and widely adopted method for constructing this valuable heterocyclic system is the Knorr pyrazole synthesis, a robust condensation reaction between a hydrazine derivative and a β-ketoester.[6][7][8] This application note provides a comprehensive overview of this protocol, detailing the underlying mechanism, critical experimental parameters, and practical, field-tested methodologies for synthesis and purification.
Reaction Principle: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[6][9] For the synthesis of pyrazolones, a β-ketoester is used as the 1,3-dicarbonyl component.[8] The reaction proceeds with high efficiency, driven by the formation of the stable, quasi-aromatic pyrazolone ring.[8]
Causality of the Mechanism
The reaction mechanism can be dissected into two principal stages: initial condensation to form a hydrazone, followed by intramolecular cyclization.[8][10]
-
Hydrazone Formation: The hydrazine, acting as a potent nucleophile, preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester, as the ketone is more reactive than the ester. This is typically the initial, rapid step, resulting in the formation of a hydrazone intermediate with the loss of a water molecule.[8]
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl. This step is the key ring-forming event.
-
Elimination: The cyclized intermediate subsequently eliminates a molecule of alcohol (e.g., ethanol from an ethyl ester), yielding the final pyrazolone product.[5]
The reaction is often catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[7][11]
Caption: Generalized workflow of the Knorr pyrazolone synthesis.
Pyrazolone products exist in a state of tautomeric equilibrium, primarily between the keto (CH), enol (OH), and amino (NH) forms. While often drawn in the keto form, the specific tautomer that predominates can be influenced by the solvent and substitution pattern.[4][8]
Optimizing Reaction Conditions: A Scientist's Guide
Achieving high yield and purity in pyrazolone synthesis requires careful consideration of several experimental parameters. The choices made directly influence reaction kinetics, regioselectivity, and the final product profile.
| Parameter | Typical Range / Value | Causality and Field-Proven Insights |
| Molar Ratio | 1:1 to 1:1.2 (Hydrazine:Ketoester) | A slight excess of the ketoester is sometimes used, but a near-equimolar ratio is most common. A large excess of hydrazine can complicate purification. |
| Solvent | Ethanol, Acetic Acid, Methanol, or Solvent-Free | Ethanol is a common choice as it readily dissolves the reactants and has an appropriate boiling point for reflux.[1] Glacial acetic acid can serve as both a solvent and a catalyst.[8] Solvent-free reactions, often conducted by directly heating the neat reactants, are a green chemistry alternative that can lead to high yields and simplified work-up.[4] |
| Catalyst | Glacial Acetic Acid, HCl, H₂SO₄ (catalytic amounts) | While the reaction can proceed without a catalyst, particularly at elevated temperatures, a catalytic amount of acid accelerates the initial hydrazone formation by activating the ketone carbonyl.[8][11] |
| Temperature | 80°C to 145°C (Reflux) | Heating under reflux is standard practice to ensure the reaction proceeds to completion in a reasonable timeframe.[5][12] The specific temperature is dictated by the boiling point of the chosen solvent or the thermal stability of the neat reactants. |
| Reaction Time | 1 to 5 hours | Reaction progress should be monitored using Thin-Layer Chromatography (TLC).[8][13] The disappearance of the starting materials (especially the ketoester) signals completion. |
Detailed Application Protocols
Safety Precaution: Hydrazine and its derivatives are acutely toxic, corrosive, and potential carcinogens.[14][15] All manipulations must be performed in a certified chemical fume hood.[15] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and compatible gloves (e.g., nitrile), is mandatory.[15]
Protocol 1: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
This protocol details the synthesis of the clinically relevant drug Edaravone, a robust and high-yielding procedure suitable for both research and educational settings.[3][5]
Materials and Reagents:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Glacial Acetic Acid (optional, as catalyst)
-
Ethanol (for recrystallization)
-
Diethyl ether or Hexanes (for precipitation)
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
Procedure:
-
Reactant Addition: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (e.g., 1.63 mL, 12.5 mmol, 1.0 equiv.). To this, carefully add phenylhydrazine (e.g., 1.23 mL, 12.5 mmol, 1.0 equiv.). Note: The initial mixing can be exothermic.
-
Heating Under Reflux: Assemble a reflux condenser on the flask. Heat the mixture in a heating mantle or water bath to approximately 135-145°C for 60 minutes.[5] The mixture will gradually become a more viscous, orange-to-brown syrup.
-
Initial Cooling & Precipitation: After the heating period, remove the flask from the heat source and allow it to cool for 5-10 minutes. While still warm, pour the viscous syrup into a beaker. Cool the beaker thoroughly in an ice-water bath.
-
Inducing Crystallization: To the cold syrup, add a small volume of diethyl ether (approx. 2 mL) and stir vigorously with a glass rod or spatula.[5] The product should begin to precipitate as a solid. Continue to add small portions of diethyl ether (up to a total of 10-15 mL) while stirring to ensure complete precipitation of the crude product.
-
Isolation of Crude Product: Isolate the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove residual starting materials. Allow the crude product to air dry.
-
Purification by Recrystallization: Transfer the crude solid to a clean beaker. Add a minimal amount of hot ethanol and heat gently until the solid completely dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize the formation of crystals.
-
Final Product Collection: Collect the purified white or off-white crystals by vacuum filtration.[5] Wash the crystals with a small amount of cold ethanol and dry them completely.
-
Characterization: Determine the melting point and weigh the final product to calculate the percentage yield. Confirm the structure using techniques such as ¹H NMR, ¹³C NMR, and TLC analysis.
Caption: Experimental workflow for the synthesis of Edaravone.
Protocol 2: General Procedure for Pyrazolone Synthesis
This protocol provides a general framework that can be adapted for various substituted hydrazines and β-ketoesters.
-
Setup: In a round-bottom flask suitable for the reaction scale, combine the hydrazine derivative (1.0 equivalent) and the β-ketoester (1.0-1.05 equivalents) in a suitable solvent (e.g., ethanol, 3-5 mL per gram of limiting reagent).
-
Catalysis (Optional): Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reflux: Heat the reaction mixture to reflux with stirring for 1-4 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If the product crystallizes directly from the solution, it can be filtered. If not, reduce the solvent volume under reduced pressure and add cold water or an anti-solvent (like hexanes) to precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration. The product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.[16]
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Reactant decomposition. 3. Product is soluble in the work-up solvent. | 1. Increase reaction time and/or temperature. Monitor via TLC.[13] 2. Ensure reactants are pure. Avoid excessively high temperatures. 3. Evaporate the filtrate to see if the product precipitates. Use a different anti-solvent for precipitation. |
| Oily Product / Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. 3. Product has a low melting point. | 1. Wash the crude oil with a solvent in which impurities are soluble (e.g., hexanes). Attempt trituration with a non-polar solvent. 2. Ensure the product is thoroughly dried under vacuum. 3. Purify using column chromatography on silica gel. |
| Regioisomer Formation | Use of an unsymmetrical 1,3-dicarbonyl compound. | The initial condensation typically occurs at the more reactive carbonyl (ketone > ester), which usually controls regioselectivity.[17] If isomers form, they often require chromatographic separation. |
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health (NIH). [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
- Knorr Pyrazole Synthesis (M. Pharm). (2020). Slideshare. [Link]
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Royal Society of Chemistry. [Link]
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). R Discovery. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health (NIH). [Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. [Link]
- CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2016).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). National Institutes of Health (NIH). [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
- A REVIEW ON PYRAZOLE AN ITS DERIV
- CN102180834A - Preparation method for edaravone. (2011).
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Royal Society of Chemistry. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). Beilstein Journals. [Link]
- Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015).
- Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Rasayan Journal. [Link]
- Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. (2021). National Institutes of Health (NIH). [Link]
- Safety and Handling of Hydrazine. (1987). DTIC. [Link]
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Synthesis, Copper Chelation, and Free Radical Scavenging Ability of Edaravone: An Undergraduate Medicinal Chemistry Laboratory Experiment. (2020).
- Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (2021). National Institutes of Health (NIH). [Link]
- Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (2020).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). National Institutes of Health (NIH). [Link]
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.).
- Material Safety Data Sheet - Hydrazine Monohydr
- Standard Operating Procedure - Hydrazine. (n.d.). UC Santa Barbara. [Link]
- DE102009060150A1 - Process for the purification of pyrazoles. (2011).
- WO2011076194A1 - Method for purifying pyrazoles. (2011).
- Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. (n.d.).
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2017). Oriental Journal of Chemistry. [Link]
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2015). MDPI. [Link]
- Reaction of Phenylhydrazo ethylacetoacet
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2020). Journal of the Serbian Chemical Society. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I. (2006).
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The Versatility of 3-n-Propyl-2-pyrazolin-5-one: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Dynamic Scaffold
In the landscape of organic synthesis, the pyrazolone motif stands out as a privileged scaffold, underpinning a multitude of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. Among the diverse family of pyrazolones, 3-n-Propyl-2-pyrazolin-5-one emerges as a particularly versatile and strategic building block. Its unique structural features, including a reactive methylene group and the capacity for tautomerism, offer a rich platform for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and robust protocols designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just the "how," but also the "why."
The core value of this compound lies in its ability to serve as a precursor to more complex molecular architectures. Its derivatives have shown promise as antimicrobial and anti-inflammatory agents, echoing the therapeutic success of related pyrazolone-based drugs like Edaravone, a potent free-radical scavenger.[1][2] This document will focus on key synthetic transformations, providing a practical framework for harnessing the full potential of this valuable intermediate.
Core Chemistry: Tautomerism and Reactivity
A fundamental understanding of the chemical behavior of this compound begins with its tautomeric nature. The molecule exists in equilibrium between three forms: the CH, OH, and NH tautomers. This equilibrium is influenced by factors such as the solvent and the presence of other functional groups. The NH and OH forms are the most stable and contribute to the compound's reactivity. The active methylene group at the C4 position is particularly noteworthy, as its protons are acidic and can be readily removed by a base, generating a nucleophilic carbanion that is central to many of the condensation reactions discussed herein.
Application Note I: Synthesis of 4-Arylmethylene-3-n-propyl-1H-pyrazol-5(4H)-ones via Knoevenagel Condensation
Scientific Rationale: The Knoevenagel condensation is a cornerstone reaction for C-C bond formation.[3] In the context of this compound, this reaction provides a straightforward and efficient route to synthesize 4-arylmethylene derivatives. These products are not only valuable as final compounds, with many exhibiting biological activity, but also serve as key intermediates for further synthetic elaborations, such as Michael additions.[4] The reaction proceeds via the deprotonation of the active methylene group of the pyrazolone by a mild base, followed by nucleophilic attack on the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated product. The choice of a mild base, such as piperidine or sodium acetate, is crucial to prevent the self-condensation of the aldehyde.[3]
Workflow Diagram: Knoevenagel Condensation
Caption: Workflow for the synthesis of 4-arylmethylene pyrazolones.
Detailed Protocol: Synthesis of 4-(4-Methoxybenzylidene)-3-propyl-1H-pyrazol-5(4H)-one
This protocol is adapted from established procedures for the Knoevenagel condensation of pyrazolones.[5]
Materials:
-
This compound (1.26 g, 10 mmol)
-
4-Methoxybenzaldehyde (1.36 g, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Piperidine (0.1 mL, catalytic amount)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.26 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may begin to precipitate.
-
Isolation: Slowly add cold water (20 mL) to the reaction mixture with stirring to induce further precipitation. Cool the mixture in an ice bath for 30 minutes.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Expected Outcome:
-
Product: 4-(4-Methoxybenzylidene)-3-propyl-1H-pyrazol-5(4H)-one
-
Appearance: Yellow crystalline solid
-
Yield: Typically in the range of 80-90%
-
Characterization: The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
| Parameter | Expected Value Range |
| Yield | 80 - 90% |
| Melting Point | Dependent on purity, to be determined |
| ¹H NMR | Signals corresponding to propyl, methoxy, aromatic, and vinyl protons |
| IR (cm⁻¹) | Peaks for C=O, C=N, and C=C stretching |
Application Note II: Synthesis of 4,4'-(Arylmethylene)bis(3-propyl-1H-pyrazol-5-ol) Derivatives
Scientific Rationale: Building upon the Knoevenagel condensation, this compound can participate in a one-pot, three-component reaction with an aromatic aldehyde to form 4,4'-(arylmethylene)bis(pyrazol-5-ol) derivatives. This reaction involves an initial Knoevenagel condensation to form the 4-arylmethylene intermediate, which then acts as a Michael acceptor for a second molecule of the pyrazolone.[4][6] This tandem Knoevenagel condensation-Michael addition is an elegant example of reaction efficiency, allowing for the rapid construction of complex molecules from simple precursors.[4] These bis-pyrazolone compounds are of significant interest in medicinal chemistry due to their structural similarity to known bioactive molecules and their potential as antioxidants and anticancer agents.[6]
Reaction Mechanism: Tandem Knoevenagel-Michael Addition
Caption: Two-step mechanism for bis-pyrazolone formation.
Detailed Protocol: Synthesis of 4,4'-((4-Chlorophenyl)methylene)bis(3-propyl-1H-pyrazol-5-ol)
This protocol is based on established methods for the synthesis of bis-pyrazolone derivatives.[5][6]
Materials:
-
This compound (2.52 g, 20 mmol)
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Ethanol (70% in water, 40 mL)
-
Sodium Acetate (NaOAc) solution (1 M)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reactant Dissolution: In a 100 mL beaker, dissolve this compound (2.52 g, 20 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 40 mL of 70% ethanol at room temperature with stirring.
-
Catalyst Addition: Add 1 M sodium acetate solution (1 mL) to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.
-
Isolation: Once the reaction is complete, add water (10 mL) to the mixture to ensure complete precipitation of the product.
-
Purification: Filter the resulting solid using a Büchner funnel and wash with a small amount of 50% ethanol.
-
Drying: Dry the product under vacuum to obtain the pure 4,4'-((4-chlorophenyl)methylene)bis(3-propyl-1H-pyrazol-5-ol).
Expected Outcome:
-
Product: 4,4'-((4-Chlorophenyl)methylene)bis(3-propyl-1H-pyrazol-5-ol)
-
Appearance: White or off-white solid
-
Yield: High to excellent (typically >90%)
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Expected Value Range |
| Yield | > 90% |
| Melting Point | Dependent on purity, to be determined |
| ¹H NMR | Signals for propyl groups, aromatic protons, and the benzylic CH |
| Mass Spec (m/z) | Corresponding to the molecular ion [M+H]⁺ |
Further Synthetic Horizons: Access to Fused Ring Systems
The derivatives of this compound are themselves valuable building blocks for the synthesis of more complex heterocyclic systems. For instance, by introducing an amino group at the 5-position (via a different synthetic route for the initial pyrazolone), the resulting 5-aminopyrazole can be used to construct fused pyrazolo[3,4-d]pyrimidine systems.[1][7] These scaffolds are of significant interest in medicinal chemistry as they are found in a variety of kinase inhibitors and other therapeutic agents.[7] The synthesis typically involves the cyclocondensation of the 5-aminopyrazole with reagents such as formamide, urea, or orthoesters.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its accessible reactivity, particularly at the C4 position, allows for the straightforward synthesis of a diverse range of derivatives. The Knoevenagel condensation and subsequent Michael addition reactions provide a powerful platform for generating molecular complexity. The resulting arylmethylene and bis-pyrazolone derivatives are not only interesting targets in their own right but also serve as intermediates for the construction of fused heterocyclic systems with significant therapeutic potential. As the demand for novel bioactive molecules continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery and development.
References
- Cadena-Cruz, P. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38.
- El-Sayed, N. N. E., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(34), 20847-20865.
- Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia.
- Abdel-Aziz, A. A.-M., et al. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 344(5), 319-326.
- Shaaban, M. R., et al. (2020). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Letters in Drug Design & Discovery, 17(1), 74-89.
- Bernardim, B., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(9), 1961-1965.
- El-Gohary, N. S., & Shaaban, M. R. (2017). Pyrazolo[3,4-d]pyrimidines as a promising scaffold in medicinal chemistry. Future Journal of Pharmaceutical Sciences, 3(2), 79-91.
- Antre, R. V., et al. (2012). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Journal of Scientific Research, 4(1), 183-192.
- Erkin, A. V., & Krutikov, V. I. (2011). 1-(Pyrimidin-4-yl)pyrazol-5(4H)-one derivatives: I. Synthesis of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-pyrazol-5-ol and specificity of its Knoevenagel reaction. Russian Journal of General Chemistry, 81(2), 392-396.
- Meibom, D., Bauser, M., & Meier, H. (2009). DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO-[4,3-d][1][3][7]TRIAZIN-4-ONES. HETEROCYCLES, 78(1), 239.
- Al-Mousawi, S. M., et al. (2015). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. International Journal of Pharmaceutical Sciences and Research, 6(11), 4690.
- Zaky, H., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-794.
- Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65.
- Varvounis, G., et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156.
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Application Note: A Practical Guide to the Synthesis of Novel Bioactive Derivatives from 3-n-Propyl-2-pyrazolin-5-one
Abstract
The 2-pyrazolin-5-one core is a renowned heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives starting from 3-n-Propyl-2-pyrazolin-5-one. We present three robust and versatile protocols for the functionalization of this scaffold: C4-position modification via Knoevenagel condensation, N1-alkylation, and N1-acylation. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, step-by-step experimental procedures, and guidelines for product characterization, empowering researchers to expand their compound libraries with novel pyrazolinone derivatives.
Introduction: The Versatility of the Pyrazolinone Scaffold
This compound is an ideal starting material for derivative synthesis due to its distinct structural features.[4] The molecule's reactivity is primarily governed by three key sites, as illustrated in the workflow below:
-
The Active Methylene Group (C4): The two protons at the C4 position are acidic due to the electron-withdrawing effects of the two adjacent carbonyl and imine functionalities. This site is highly susceptible to condensation reactions with aldehydes and ketones.
-
The Nucleophilic Nitrogen Atoms (N1 & N2): The pyrazolinone ring contains two nitrogen atoms that can be functionalized through reactions like alkylation and acylation, significantly modifying the compound's physicochemical properties.
-
Keto-Enol Tautomerism: The compound exists as an equilibrium of keto and enol tautomers, which influences its reactivity profile, particularly in alkylation reactions where O-alkylation can sometimes compete with N-alkylation.[4][5]
This guide provides proven methodologies to selectively target these reactive sites to generate a diverse library of novel chemical entities.
Caption: Overall synthetic workflow for derivatization.
Protocol 1: C4-Arylidene Derivatives via Knoevenagel Condensation
Principle and Rationale
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation.[6] It involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a weak base. In this protocol, the acidic C4-protons of this compound are abstracted by a base (piperidine) to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. A subsequent dehydration step yields the highly conjugated 4-arylidene-3-n-propyl-2-pyrazolin-5-one derivative.[7][8] This reaction is highly efficient and is a preferred method for synthesizing derivatives with potential applications as chromophores or biologically active agents.[9]
Caption: Key steps in the Knoevenagel condensation.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Ethanol (as solvent)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.26 g, 10 mmol) and the selected aromatic aldehyde (e.g., 1.40 g, 10 mmol of 4-chlorobenzaldehyde).
-
Add 30 mL of ethanol and stir the mixture until all solids are dissolved.
-
Add piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture using a micropipette.
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours.
-
In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The formation of a new, less polar spot indicates product formation.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
Expected Characterization:
-
¹H NMR: Disappearance of the singlet corresponding to the C4-CH₂ protons (around 3.4 ppm) and the appearance of a new singlet for the vinylic proton (C=CH-Ar) between 7.5 and 8.5 ppm.
-
IR: A strong absorption band for the C=O stretch, typically in the range of 1680-1710 cm⁻¹.[4]
Protocol 2: N1-Alkylation
Principle and Rationale
N-alkylation of pyrazoles is a crucial strategy for synthesizing biologically active molecules.[10] The pyrazolinone ring is an ambident nucleophile, meaning alkylation can potentially occur at N1, N2, or the enolic oxygen. However, using a polar aprotic solvent like acetonitrile and a mild base such as potassium carbonate generally favors N-alkylation over O-alkylation.[5] The base deprotonates the N1-H, creating a pyrazolinide anion which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. This modification is fundamental for tuning the lipophilicity and metabolic stability of the final compound.[11]
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., ethyl bromoacetate) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.26 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 40 mL of anhydrous acetonitrile via syringe.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add the alkyl halide (e.g., 2.0 g, 12 mmol of ethyl bromoacetate) dropwise to the mixture.
-
Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 82°C) for 6-8 hours.
-
In-process Control: Monitor the reaction by TLC. The product will be less polar than the starting pyrazolinone.
-
After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue using column chromatography on silica gel (e.g., using a gradient of 10-40% Ethyl Acetate in Hexane) to yield the pure N1-alkylated derivative.
Expected Characterization:
-
¹H NMR: Disappearance of the broad N-H proton signal. Appearance of new signals corresponding to the protons of the newly introduced alkyl group (e.g., a quartet and a triplet for an ethyl group).
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the N-alkylated product.
Protocol 3: N1-Acylation
Principle and Rationale
N-acylation introduces an amide functionality, which can serve as a critical pharmacophore for hydrogen bonding with biological targets. The reaction proceeds via nucleophilic acyl substitution. The N1 atom of the pyrazolinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion. Compared to C-acylation, which often requires harsher conditions or specific catalysts, N-acylation is typically a more facile and regioselective transformation for pyrazolinones.[12][13]
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.26 g, 10 mmol) in 30 mL of anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Add triethylamine (2.1 mL, 15 mmol) to the solution and stir for 5 minutes.
-
Dissolve the acyl chloride (e.g., 1.55 g, 11 mmol of benzoyl chloride) in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours.
-
In-process Control: Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
Expected Characterization:
-
¹H NMR: Disappearance of the N-H proton signal. Appearance of new signals in the aromatic region corresponding to the protons of the acyl group.
-
IR: Appearance of a new amide carbonyl (N-C=O) stretching frequency, typically around 1660-1690 cm⁻¹, in addition to the ring C=O stretch.
Summary of Characterization Data for Representative Derivatives
| Compound ID | Synthetic Route | Structure (Simplified Description) | Expected Yield (%) | M.P. (°C) | Key ¹H NMR Signal (ppm) |
| 1a | Knoevenagel | 4-(4-chlorobenzylidene)-3-propyl-pyrazolinone | 85-95 | 175-178 | δ 7.8 (s, 1H, =CH -Ar) |
| 2a | N1-Alkylation | Ethyl 2-(5-oxo-3-propyl-pyrazolin-1-yl)acetate | 70-80 | 98-101 | δ 4.2 (s, 2H, N-CH₂ -COO) |
| 3a | N1-Acylation | 1-Benzoyl-3-propyl-pyrazolin-5-one | 80-90 | 110-113 | δ 7.4-7.8 (m, 5H, Ar-H ) |
Safety Precautions
All synthetic procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, laboratory coats, and appropriate chemical-resistant gloves, must be worn at all times.
-
Alkyl Halides and Acyl Chlorides: These reagents are often corrosive, lachrymatory, and toxic. Handle with extreme care and avoid inhalation of vapors.[14][15]
-
Organic Solvents: Solvents like DCM and acetonitrile are volatile and flammable. Avoid open flames and ensure proper grounding of equipment.[16]
-
Bases: Piperidine and triethylamine are corrosive and have strong odors. Handle in a fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[15]
References
- ResearchGate. (2021). Biological Activities of Pyrazoline Derivatives-A Recent Development.
- The Pharma Innovation. (2020). Synthesis, biological activity of new pyrazoline derivative.
- PubMed. (n.d.). Biological activities of pyrazoline derivatives--a recent development. PubMed. [Link]
- ResearchGate. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives.
- MDPI. (n.d.).
- Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- HETEROCYCLES. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl derivatives thereof with various alcohols under 'Mitsunobu'-conditions. HETEROCYCLES. [Link]
- ResearchGate. (2013). (PDF) Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives.
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
- Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. [Link]
- National Institutes of Health. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
- MDPI. (2018).
- Semantic Scholar. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
- NIST. (n.d.). This compound. NIST WebBook. [Link]
- ResearchGate. (2017). 2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one.
- Journal of Chemical and Pharmaceutical Research. (2012).
- MDPI. (n.d.). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI. [Link]
- PubMed Central. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- MDPI. (2018). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. [Link]
- ResearchGate. (2014). ChemInform Abstract: Tandem Knoevenagel-Michael Reaction of 1-Phenyl-3-methyl-5-pyrazolone with Aldehydes Using 3-Aminopropylated Silica Gel as an Efficient and Reusable Heterogeneous Catalyst.
- Wikipedia. (n.d.).
- Royal Society of Chemistry. (2010). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles - cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. RSC Publishing. [Link]
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Application Notes and Protocols for the HPLC Analysis of Pyrazoline Derivatives
Introduction: The Significance of Pyrazoline Analysis
Pyrazolines are a prominent class of five-membered nitrogen-containing heterocyclic compounds.[1] Their versatile chemical structure allows for numerous substitutions, leading to a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[2][3][4] This therapeutic potential has made pyrazoline derivatives a focal point in drug discovery and development. Consequently, robust and reliable analytical methods are paramount for their quantification, impurity profiling, and stability testing. High-performance liquid chromatography (HPLC) stands out as the premier technique for these analytical challenges due to its high resolution, sensitivity, and specificity.
This comprehensive guide provides a detailed, field-proven protocol for the reversed-phase HPLC (RP-HPLC) analysis of pyrazoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring a self-validating and trustworthy analytical system.
Method Development: A Rationale-Driven Approach
The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and the principles of chromatographic separation. For pyrazoline derivatives, which are generally polar in nature, a reversed-phase approach is typically the most effective.[5]
The Logic of Column Selection: C18 as the Workhorse
The choice of a stationary phase is critical for achieving optimal separation. For the analysis of pyrazoline derivatives, a C18 (octadecylsilane) column is the most common and effective choice.[5][6][7][8] The long alkyl chains of the C18 stationary phase provide a non-polar environment that promotes retention of the moderately polar pyrazoline molecules through hydrophobic interactions. The choice of a specific C18 column, such as an Eclipse XDB C18 (150mm x 4.6mm, 5µm), offers a good balance between resolution, analysis time, and backpressure.[5][6][7]
Mobile Phase Composition: The Key to Resolution
The mobile phase composition dictates the elution of the analyte from the column. A typical mobile phase for pyrazoline analysis is a mixture of an aqueous component and an organic modifier.
-
Organic Modifier: Methanol is a common and effective organic modifier for the analysis of pyrazoline derivatives.[5][6][7] It has a suitable polarity to elute the compounds from the C18 column in a reasonable timeframe. Acetonitrile can also be used and may offer different selectivity for certain derivatives.[9]
-
Aqueous Component and pH Control: The aqueous component of the mobile phase often contains an acid modifier, such as 0.1% trifluoroacetic acid (TFA).[5][6][7] The addition of an acid serves two primary purposes:
-
Suppressing Silanol Interactions: The silica backbone of the stationary phase has residual silanol groups that can interact with the basic nitrogen atoms in the pyrazoline ring, leading to peak tailing. The acidic mobile phase protonates these silanols, minimizing these undesirable interactions and resulting in sharper, more symmetrical peaks.
-
Ensuring Consistent Ionization: By maintaining a low pH, the pyrazoline derivatives are kept in a consistent, protonated state, which leads to more reproducible retention times.
-
An isocratic elution with a mobile phase composition of 0.1% Trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v) has been shown to provide good resolution and well-defined peak shapes for pyrazoline derivatives.[5]
Detection Wavelength: Maximizing Sensitivity
The choice of detection wavelength is crucial for achieving high sensitivity. Pyrazoline derivatives typically exhibit strong UV absorbance. While the optimal wavelength can vary depending on the specific substituents on the pyrazoline ring, a wavelength of around 206 nm has been successfully used for the detection of a variety of pyrazoline derivatives.[5][6] However, it is always recommended to determine the UV spectrum of the specific analyte to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification and purity assessment.
Experimental Workflow for Pyrazoline Analysis
The following diagram illustrates the comprehensive workflow for the HPLC analysis of pyrazoline derivatives, from sample preparation to data analysis.
Caption: A comprehensive workflow for the HPLC analysis of pyrazoline derivatives.
Detailed Protocols
Protocol 1: Preparation of Solutions
1.1. Mobile Phase Preparation (0.1% TFA in Water:Methanol, 20:80 v/v)
-
Measure 200 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 1.0 mL of trifluoroacetic acid (TFA) to the water.
-
Add 800 mL of HPLC-grade methanol to the flask.
-
Bring the solution to the 1 L mark with HPLC-grade water.
-
Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.
1.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL)
-
Accurately weigh approximately 25 mg of the pyrazoline reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with methanol.
-
This stock solution should be stored under refrigerated conditions when not in use.
1.3. Working Standard and Calibration Curve Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase. For example, to prepare a calibration curve ranging from 50 to 150 µg/mL, dilute the stock solution accordingly.[5]
1.4. Sample Preparation
-
Accurately weigh a quantity of the sample containing the pyrazoline derivative and transfer it to a volumetric flask of appropriate size.
-
Dissolve the sample in methanol and dilute to the mark with methanol.[5]
-
The final concentration should fall within the range of the calibration curve.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
Protocol 2: HPLC System Setup and Analysis
2.1. Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | 0.1% TFA in Water:Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min[5][6][7] |
| Column Temperature | 25 ± 2°C[5][6] |
| Injection Volume | 5.0 µL[5][6] |
| Detection Wavelength | 206 nm[5][6] |
| Run Time | 10 minutes (adjust as needed based on retention time) |
2.2. System Suitability
Before commencing sample analysis, it is imperative to verify the performance of the chromatographic system.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solution (e.g., 100 µg/mL) five times.
-
Calculate the system suitability parameters as outlined in the table below. The system is deemed ready for analysis if all parameters meet the acceptance criteria.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
2.3. Analytical Run Sequence
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the calibration standards from the lowest to the highest concentration.
-
Inject the prepared sample solutions.
-
It is good practice to inject a standard solution periodically throughout the run (e.g., after every 10 sample injections) to monitor for any drift in retention time or response.
Method Validation: Ensuring Trustworthiness
A fully validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6]
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998.[6] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy (% Recovery) | The closeness of the test results to the true value. | 98-102% recovery. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | % RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |
Forced Degradation Studies: A Prerequisite for Stability-Indicating Methods
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[10][11][12] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[10][11] The developed HPLC method must be able to resolve the main pyrazoline peak from all significant degradation product peaks, thus proving its specificity and suitability for stability studies.
Troubleshooting Common HPLC Issues in Pyrazoline Analysis
Caption: A troubleshooting guide for common HPLC issues in pyrazoline analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of pyrazoline derivatives. By understanding the rationale behind each methodological choice, from column and mobile phase selection to method validation and troubleshooting, researchers can implement a robust and reliable analytical system. The detailed protocols and validation guidelines herein are designed to ensure data of the highest quality and integrity, supporting the advancement of pyrazoline-based drug development.
References
- Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. [Link]
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- Wikipedia. (n.d.). Pyrazoline. [Link]
- Semantic Scholar. (2014).
- ACS Omega. (2022).
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
- PubChem. (n.d.). 1-Pyrazoline. [Link]
- Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. [Link]
- PubChem. (n.d.). 2-Pyrazoline. [Link]
- ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. [Link]
- Prime Scholars. (n.d.). Novel pyrazoline as a new reagent for quantifying primary alcohols using HPLC-FLD. [Link]
- ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
- ResearchGate. (2025).
- E-RESEARCHCO. (n.d.).
- MedCrave online. (2016).
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- ResearchGate. (2025). PYRAZOLINE HETEROCYCLIC: A REVIEW. [Link]
- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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Application Note: A Practical Guide to Monitoring Pyrazolone Reactions with Thin-Layer Chromatography (TLC)
Introduction: The Need for Real-Time Reaction Analysis
In synthetic organic chemistry, particularly within drug discovery and development, the ability to monitor a chemical reaction's progress is paramount.[1] It allows for the determination of the reaction endpoint, the identification of intermediate or byproduct formation, and the optimization of reaction conditions such as temperature and time.[1][2] Among the various analytical techniques available, Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly versatile method for the qualitative analysis of reaction mixtures.[3][4]
Pyrazolones are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with analgesic, anti-inflammatory, and antimicrobial properties.[5] The synthesis of pyrazolone derivatives, often via classic reactions like the Knorr pyrazole synthesis, involves the conversion of starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines) into a new chemical entity with distinct physical properties.[6][7] This inherent change in molecular structure, particularly polarity, is the fundamental principle that makes TLC an exceptionally well-suited tool for monitoring these transformations.[1] This guide provides a detailed protocol and expert insights for researchers utilizing TLC to effectively track the synthesis of pyrazolone derivatives.
The Foundational Principle: Separation by Polarity
TLC operates on the principle of adsorption chromatography.[8] A sample mixture is spotted onto a stationary phase, typically a thin layer of polar silica gel (SiO₂) coated on a solid support like glass or aluminum.[9][10] A solvent or solvent mixture, known as the mobile phase or eluent, is then drawn up the plate via capillary action.[9]
The separation occurs as an equilibrium is established for each component between being adsorbed to the polar stationary phase and being dissolved in the mobile phase.[9]
-
Polar Compounds: Interact strongly with the polar silica gel, resulting in slower movement up the plate and a lower Retention Factor (Rf) value.[11][12]
-
Non-polar Compounds: Have a greater affinity for the mobile phase (which is typically less polar than the silica) and travel further up the plate, resulting in a higher Rf value.[12][13]
The progress of a pyrazolone synthesis can be visualized as the starting material spot diminishes in intensity and a new product spot, with a different Rf value, appears and intensifies over time.[4]
Workflow for Monitoring Pyrazolone Reactions via TLC
The following diagram illustrates the standard workflow for using TLC to monitor a chemical reaction.
Caption: Standard workflow for TLC-based reaction monitoring.
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for monitoring a generic pyrazolone synthesis, such as the condensation of ethyl acetoacetate with a substituted hydrazine.
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates. The F₂₅₄ indicator is a fluorophore that allows for visualization under 254 nm UV light.[3][14]
-
Developing Chamber: A glass jar with a lid.
-
Spotters: Glass capillary tubes.
-
Mobile Phase (Eluent): A suitable solvent or mixture of solvents (see Table 1).
-
Sample Vials: Small vials to dissolve samples.
-
Visualization Tools: UV lamp (254 nm), and/or a chemical staining solution (e.g., potassium permanganate or iodine).
-
Tools: Pencil, ruler, forceps.
Step-by-Step Procedure
-
Chamber Preparation (Saturation):
-
Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. This level must be below the baseline on your TLC plate.[15]
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.
-
Close the lid and allow the chamber to saturate with solvent vapor for at least 15-20 minutes. This ensures a uniform vapor environment, leading to even solvent migration and reproducible Rf values.
-
-
TLC Plate Preparation:
-
Using a pencil (never a pen, as ink components will chromatograph), lightly draw a straight line across the plate, about 1 cm from the bottom edge.[11] This is the origin or baseline.
-
Mark three small, equidistant ticks on the baseline for spotting. Label them from left to right: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).
-
-
Sample Preparation and Spotting:
-
SM Lane: Dissolve a small amount of the limiting starting material (e.g., the substituted hydrazine) in a volatile solvent (like ethyl acetate or dichloromethane) and spot it on the "SM" tick using a capillary tube. The goal is a small, concentrated spot, typically 1-2 mm in diameter.[11]
-
RXN Lane: At a specific time point (e.g., t = 1 hour), withdraw a small aliquot of the reaction mixture. Dilute it with a volatile solvent and spot it on the "RXN" tick.
-
Causality: The spots must be small and concentrated to prevent streaking and ensure good separation.[9] Allow the solvent to fully evaporate between applications if multiple spots are needed in the same location.[15]
-
-
Development:
-
Using forceps, carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the plate is upright and not touching the filter paper.[15]
-
Close the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[12] This line is essential for calculating the Rf value.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Non-Destructive Method (UV Light): Place the dried plate under a short-wave (254 nm) UV lamp.[14] Compounds that absorb UV light (especially those with aromatic rings, common in pyrazolone chemistry) will appear as dark spots against the fluorescent green background.[14][17] Lightly circle the visible spots with a pencil.
-
Destructive Methods (Staining): If spots are not UV-active, use a chemical stain.[18]
-
Iodine: Place the plate in a chamber containing a few iodine crystals. Many organic compounds will form yellow-brown complexes with iodine vapor.[17] The spots will fade, so circle them promptly.
-
Potassium Permanganate (KMnO₄): Dip the plate into a dilute solution of KMnO₄. This stain reacts with any oxidizable functional groups (like alkenes or alcohols), which will appear as yellow or brown spots on a purple background.[19]
-
-
Data Analysis: Calculating the Retention Factor (Rf)
The Retention Factor (Rf) is a ratio that quantifies the movement of a compound.[20][21] It is calculated for each spot using the following formula:
Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)
Measure the distances with a ruler. The Rf value is a constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[11]
Interpreting the TLC Plate for Reaction Monitoring
-
t = 0 (Start of reaction): The "RXN" lane should show a prominent spot corresponding to the starting material, with the same Rf as the "SM" lane. The co-spot lane should show a single, merged spot.
-
During the reaction: As the reaction proceeds, the starting material spot in the "RXN" lane will decrease in intensity. A new spot, corresponding to the pyrazolone product, will appear at a different Rf value. Because pyrazolones are often more polar than their acyclic precursors, the product spot typically has a lower Rf value.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane, and the product spot shows maximum intensity.[22]
-
Byproducts: The appearance of additional, unexpected spots indicates the formation of byproducts or intermediates.
Optimization and Data Presentation
Selecting the Right Mobile Phase
-
If spots are too high (Rf > 0.8): The mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent.[13][23]
-
If spots are too low (Rf < 0.2): The mobile phase is not polar enough. Increase its polarity by adding more of the polar solvent.[13][23]
For pyrazolone derivatives, which span a range of polarities, mixtures of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) are common starting points.[24][25][26]
Table 1: Example Solvent Systems for Pyrazolone TLC
| Compound Type | Example Solvent System | Typical Rf Range | Source(s) |
| Phenyl Pyrazolone Derivatives | Benzene:Chloroform:Glacial Acetic Acid (2:4:1) | 0.71 - 0.76 | [24][27] |
| Benzothiazolyl Pyrazole Derivatives | Petroleum Ether:Benzene (1:3) | Varies | [25][26] |
| Benzothiazolyl Pyrazole Derivatives | Cyclohexane:Ethyl Acetate (50:3) | Varies | [25][26] |
| General Pyrazolone Synthesis | Ethyl Acetate:Petroleum Ether (1:3 or 3:1) | Varies | [28] |
| General Pyrazolone Synthesis | Hexane:Ethyl Acetate | Varies | [24] |
Common Problems and Troubleshooting
| Problem | Probable Cause(s) | Solution(s) | Source(s) |
| Streaking/Elongated Spots | Sample is overloaded (too concentrated). | Dilute the sample solution and re-spot. | [9][15][23] |
| Compound is highly acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-1%). | [23] | |
| No Spots Visible | Compound is not UV-active. | Use a chemical stain (iodine, KMnO₄, etc.). | [15][23] |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, drying between applications. | [15][23] | |
| Solvent level in chamber was above the baseline. | Ensure the solvent level is below the origin line when preparing the chamber. | [15] | |
| Poor Separation (Spots too close) | Incorrect mobile phase polarity. | Adjust the solvent ratio to achieve better separation (see section 6.1). | [29] |
| Uneven Solvent Front | TLC plate was touching the chamber wall or filter paper. | Reposition the plate in the center of the chamber. | [15] |
| Adsorbent is flaked off at the edge of the plate. | Use a new, undamaged plate. | [9] |
Conclusion
Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of pyrazolone syntheses. Its simplicity, speed, and low cost provide chemists with immediate, actionable insights into the status of their reactions. By mastering the principles of sample application, solvent system selection, and proper interpretation, researchers can effectively track the consumption of reactants and the formation of products, leading to optimized synthetic procedures and higher purity compounds. This guide provides the foundational knowledge and practical protocols to confidently apply TLC as the "eyes" of the synthetic chemist in the pursuit of novel pyrazolone derivatives.[22]
References
- Title: Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder Source: University of Colorado, Boulder URL:[Link]
- Title: Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC Source: Bitesize Bio URL:[Link]
- Title: Thin Layer Chromatography - Chemistry Online @ UTSC Source: University of Toronto Scarborough URL:[Link]
- Title: Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC Source: Medium URL:[Link]
- Title: Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions Source: LinkedIn URL:[Link]
- Title: Calculating retention factors for TLC Source: Khan Academy URL:[Link]
- Title: Thin Layer Chromatography (TLC) Guide Source: MIT OpenCourseWare URL:[Link]
- Title: 6.2: Thin Layer Chromatography (TLC) Source: Chemistry LibreTexts URL:[Link]
- Title: How do you calculate the Rf value in thin-layer chromatography (TLC)? Source: Proprep URL:[Link]
- Title: Thin Layer Chromatography (TLC) Source: University of California, Los Angeles URL:[Link]
- Title: Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity Source: Oriental Journal of Chemistry URL:[Link]
- Title: Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction Source: The Royal Society of Chemistry URL:[Link]
- Title: Thin Layer Chromatography - Chemistry Teaching Labs Source: University of York URL:[Link]
- Title: A Practical Guide to TLC (Thin Layer Chrom
- Title: Thin Layer Chromatography: A Complete Guide to TLC Source: Chemistry Hall URL:[Link]
- Title: New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice Source: National Institutes of Health (NIH) URL:[Link]
- Title: Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)
- Title: Thin-Layer Chromatography: The "Eyes" of the Organic Chemist Source: ACS Public
- Title: Video: Thin Layer Chromatography: Principle, Procedure, Applic
- Title: Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents Source: ACS Omega URL:[Link]
- Title: Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis of Pyrazole Compounds by Using Sonication Method Source: International Journal of Trend in Scientific Research and Development URL:[Link]
- Title: Note Synthesis and bioactivity evaluation of pyrazolone derivatives Source: Indian Journal of Chemistry URL:[Link]
- Title: Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) Source: Der Pharma Chemica URL:[Link]
- Title: Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: TLC Visualization Methods Source: University of Rochester URL:[Link]
- Title: Visualising plates - Chemistry Teaching Labs Source: University of York URL:[Link]
- Title: 5.7: Visualizing TLC Plates Source: Chemistry LibreTexts URL:[Link]
- Title: I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?
- Title: 2.3F: Visualizing TLC Plates Source: Chemistry LibreTexts URL:[Link]
- Title: TLC Visualization Methods - Theory pages Source: Labster URL:[Link]
- Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL:[Link]
- Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles Source: International Journal of Research in Pharmacy and Science URL:[Link]
- Title: knorr pyrazole synthesis Source: Slideshare URL:[Link]
- Title: Knorr pyrazole synthesis Source: ResearchG
- Title: Knorr Pyrazole Synthesis of Edaravone Source: The Royal Society of Chemistry URL:[Link]
- Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: National Institutes of Health (NIH) URL:[Link]
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Application Notes and Protocols for In Vitro Antimicrobial Assays of Pyrazolone Compounds
Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Pyrazolones
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial properties. Pyrazolone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial effects.[1][2] Many of these compounds exert their action through mechanisms distinct from existing antibiotic classes, such as the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and transcription.[3][4] This unique mode of action makes them attractive candidates for combating resistant bacterial strains.[3][4]
This comprehensive guide provides detailed, field-proven protocols for the in vitro antimicrobial evaluation of novel pyrazolone compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind them to ensure robust, reproducible, and meaningful results. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for the accurate assessment of antimicrobial efficacy and is a core principle of the protocols described herein.[5][6][7]
PART 1: Foundational Knowledge and Pre-analytical Considerations
The Challenge of Solubility: A Critical First Step
A significant hurdle in the biological evaluation of newly synthesized pyrazolone derivatives is their often poor aqueous solubility.[8] This characteristic can lead to compound precipitation in aqueous assay media, resulting in inaccurate and unreliable antimicrobial susceptibility data.[8][9] To mitigate this, Dimethyl Sulfoxide (DMSO) is the most commonly employed solvent. However, its use must be carefully controlled, as DMSO itself can exhibit antimicrobial properties at higher concentrations, typically above 2-5%.[10][11]
Causality Behind Experimental Choice: The selection of an appropriate solvent and its final concentration in the assay is a critical variable. The goal is to achieve complete dissolution of the pyrazolone compound in the stock solution while ensuring the final concentration of the solvent in the assay medium is non-inhibitory to the test microorganisms. This prevents the solvent from confounding the antimicrobial activity of the test compound.
Protocol Insight: It is imperative to perform a solvent toxicity control by exposing the test microorganisms to the highest concentration of DMSO that will be present in the assay wells. This control validates that any observed antimicrobial activity is attributable to the pyrazolone compound and not the solvent.[9]
Mechanism of Action: Understanding the Target
Many pyrazolone-based antimicrobials function as bacterial DNA gyrase inhibitors.[3][4] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[3][4] By inhibiting this enzyme, pyrazolones effectively halt these critical cellular processes, leading to bacterial cell death.[3] This mechanism is analogous to that of quinolone antibiotics.[3][4]
Why This Matters for Assay Design: Understanding the mechanism of action informs the interpretation of results. For instance, inhibitors of DNA synthesis are often bactericidal. The protocols detailed below for determining the Minimum Bactericidal Concentration (MBC) are therefore crucial for characterizing such compounds. Furthermore, knowledge of the target allows for the investigation of potential resistance mechanisms, which commonly involve mutations in the genes encoding DNA gyrase.[3]
PART 2: Core Experimental Protocols
This section details the step-by-step methodologies for determining the antimicrobial efficacy of pyrazolone compounds. The following protocols are aligned with CLSI standards to ensure data integrity and comparability.[5][6][7]
Materials and Reagents
-
Pyrazolone Compounds: Synthesized and purified.
-
Solvent: High-purity, sterile-filtered DMSO.
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
-
Culture Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
-
Standard Antibiotics (Positive Controls): Ciprofloxacin (a known DNA gyrase inhibitor), Ampicillin.
-
Equipment and Consumables:
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Spectrophotometer or microplate reader (for measuring optical density at 600 nm)
-
Sterile petri dishes, loops, and spreaders
-
Vortex mixer
-
Quality Control: The Cornerstone of Reliable Data
To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, the use of well-characterized quality control (QC) strains with known susceptibility profiles is mandatory.[12][13] The American Type Culture Collection (ATCC) strains listed above are recommended by CLSI for this purpose.[12] QC should be performed concurrently with each batch of tests. The resulting MIC or zone diameter for the control antibiotic should fall within the established acceptable ranges provided by CLSI.[6][14]
| QC Strain | Control Antibiotic | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter Range (mm) |
| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.016 | 30 - 40 |
| S. aureus ATCC 25923 | Ciprofloxacin | 0.12 - 0.5 | 22 - 30 |
| P. aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 - 1.0 | 25 - 33 |
Note: These ranges are illustrative and should be verified against the current CLSI M100 document.[6]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][15]
Experimental Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Pyrazolone Stock Solution:
-
Accurately weigh the pyrazolone compound and dissolve it in 100% DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution, using a vortex mixer if necessary.[8] This serves as the primary stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of the pyrazolone compound by diluting the stock solution in CAMHB. Add 100 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading and Interpreting the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazolone compound at which there is no visible growth.[5][15] For some bacteriostatic compounds, a faint haze or pinpoint growth may be observed; specific CLSI guidelines should be consulted for interpretation in such cases.[5]
-
Protocol 2: Agar Well Diffusion Assay
This method is a qualitative or semi-quantitative technique that is useful for initial screening of antimicrobial activity.[16] It relies on the diffusion of the compound from a well through the agar, resulting in a zone of growth inhibition.[9]
Step-by-Step Methodology:
-
Preparation of Inoculated Agar Plates:
-
Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland).
-
Using a sterile cotton swab, evenly streak the entire surface of an MHA plate with the inoculum.
-
Allow the plate to dry for 5-15 minutes.
-
-
Well Creation and Compound Addition:
-
Using a sterile cork borer (6-8 mm diameter), create wells in the agar.
-
Prepare dilutions of the pyrazolone compound in DMSO.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound dilution into the wells.
-
Include a positive control (standard antibiotic) and a negative control (DMSO only) in separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters.
-
Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity and the diffusion characteristics of the compound. While this method is excellent for screening, it is less precise than broth microdilution for determining inhibitory concentrations.[9]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[1] This assay is a crucial follow-up to the MIC to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[1][15]
Experimental Workflow Diagram:
Caption: Workflow for MBC determination following an MIC assay.
Step-by-Step Methodology:
-
Following MIC Determination:
-
Use the 96-well plate from the completed MIC assay.
-
Identify the MIC well and all wells with higher concentrations that show no visible growth.
-
-
Subculturing onto Agar:
-
Mix the contents of each clear well thoroughly.
-
Using a calibrated loop or pipette, transfer a small, defined volume (e.g., 10 µL) from each clear well onto a separate, labeled MHA plate.
-
Also, plate from the growth control well to determine the initial inoculum count.
-
Spread the aliquot evenly over the surface of the agar.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU) on each plate.
-
-
Calculating and Interpreting the MBC:
-
The MBC is the lowest concentration of the pyrazolone compound that results in a ≥99.9% reduction in CFU compared to the number of colonies from the growth control well.[1]
-
Interpretation of the MBC/MIC Ratio:
-
PART 3: Data Interpretation and Troubleshooting
-
Precipitation: If the pyrazolone compound precipitates in the wells, the MIC value will be inaccurate.[8][17] It is crucial to test concentrations below the solubility limit of the compound in the assay medium. If necessary, a preliminary solubility test can be performed.[17]
-
Skipped Wells: Occasionally, growth may be observed at a higher concentration while being absent at a lower one. This can be due to technical error or compound degradation and warrants a repeat of the assay.
-
Discrepancy between Assays: Results from agar diffusion and broth microdilution may not always perfectly correlate due to differences in compound diffusion through agar. Broth microdilution is the gold standard for quantitative MIC determination.
-
Bacteriostatic vs. Bactericidal Activity: For infections in immunocompromised patients or in deep-seated infections like endocarditis, a bactericidal agent is often preferred. Therefore, determining the MBC is of high clinical relevance.[1]
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro antimicrobial evaluation of novel pyrazolone compounds. By integrating standardized methods, appropriate controls, and a clear understanding of the scientific principles, researchers can generate high-quality, reliable data. This is an essential step in the preclinical assessment of these promising molecules and contributes to the vital pipeline of new antimicrobial agents needed to address the global challenge of antibiotic resistance.
References
- Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).
- Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know.
- Patsnap Synapse. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work?
- ResearchGate. (2015, March 4). How do you test antimicrobial activity, if your material is insoluble in water?
- Andrzejewska, M., et al. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central.
- Chen, Y., et al. (2018, August 15). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. National Institutes of Health.
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021, March 19). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PubMed Central.
- Clinical and Laboratory Standards Institute. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- Khan, I., et al. (2016, January 28). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. PubMed Central.
- BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics.
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- Turnidge, J., et al. (2007, May). Statistical methods for establishing quality control ranges for antibacterial agents in Clinical and Laboratory Standards Institute susceptibility testing. PubMed.
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- Khan, Z., & Siddiqui, M. F. (2022, November 23). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health.
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- Balouiri, M., et al. (2016, May 19). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
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- Aly, A. A., et al. (2017). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry.
- Hong, C. Y., et al. (2013, September 27). Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing. PubMed Central.
- Liu, X., et al. (2012, October 2). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PubMed Central.
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Screening the Anti-inflammatory Activity of Synthesized Pyrazoline Derivatives
An Application Guide for Researchers
Introduction: The Therapeutic Promise of Pyrazoline Scaffolds
Pyrazoline derivatives represent a privileged class of five-membered nitrogen-containing heterocyclic compounds that are a cornerstone in medicinal chemistry.[1][2] Their versatile chemical nature allows for extensive structural modifications, leading to a wide spectrum of pharmacological activities. Notably, numerous studies have highlighted their potential as potent anti-inflammatory agents, with some derivatives exhibiting mechanisms analogous to commercially successful drugs like Celecoxib, which itself features a pyrazole core.[1][3] Inflammation is a complex biological response central to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4][5] The persistent need for safer and more effective anti-inflammatory drugs drives the exploration of novel chemical entities.[5][6]
This application note provides a comprehensive, multi-tiered framework for the systematic screening and evaluation of newly synthesized pyrazoline derivatives for anti-inflammatory activity. We will move from high-throughput in vitro assays designed to elucidate potential mechanisms of action to the gold-standard in vivo model for assessing acute anti-inflammatory efficacy. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that researchers can not only execute the experiments but also interpret the results with confidence to identify promising lead candidates for further drug development.[7][8]
Part 1: Initial Mechanistic Screening: In Vitro Assays
The initial phase of screening is designed to efficiently assess the biological activity of a library of synthesized pyrazoline compounds in a controlled, cellular environment. In vitro assays are indispensable for providing preliminary data on efficacy, cytotoxicity, and mechanism of action, allowing for the prioritization of compounds before committing to more resource-intensive in vivo studies.[4][9]
Workflow for Anti-Inflammatory Screening
The following diagram outlines the logical progression from initial in vitro screening to in vivo validation.
Caption: A tiered approach for screening pyrazoline derivatives.
Cellular Anti-inflammatory Activity in Macrophages
Scientific Rationale: Murine macrophage cell lines, such as RAW 264.7, are a robust and widely accepted model for studying inflammation. Stimulation of these cells with bacterial lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4) signaling pathway.[10] This activation cascade, primarily through NF-κB and MAPK pathways, results in the upregulation of pro-inflammatory enzymes (iNOS, COX-2) and the release of key mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[11][12] Assessing the ability of pyrazoline derivatives to inhibit the production of these mediators provides a strong indication of their cellular anti-inflammatory potential.
This protocol measures nitrite, a stable breakdown product of NO, in the cell culture medium using the Griess reaction.[13]
Materials:
-
RAW 264.7 cells
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
Synthesized pyrazoline derivatives (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[14]
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazoline derivatives (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) group.
-
Incubation: Incubate the plate for an additional 20-24 hours.[14]
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[13]
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 520-540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
This protocol quantifies the concentration of key pro-inflammatory cytokines in the cell supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from the experiment in Protocol 1.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Assay Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer's manual.[17][18]
-
Capture Antibody Coating: Coat a 96-well ELISA plate with the capture antibody overnight (if not pre-coated).
-
Blocking: Block non-specific binding sites with the provided blocking buffer.
-
Sample Incubation: Add 100 µL of the cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.[16]
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.[18]
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour.[17]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate for 30 minutes.[18]
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the TMB substrate solution to each well, initiating a color change. Incubate in the dark.
-
Stop Reaction: Add the stop solution to terminate the reaction. The color will change from blue to yellow.
-
Measurement: Immediately read the absorbance at 450 nm.[17]
-
Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve.
Direct Enzyme Inhibition: Cyclooxygenase (COX) Assays
Scientific Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[1][19] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[20][21] Selective inhibition of COX-2 over COX-1 is a highly desirable trait for new anti-inflammatory drugs to reduce the risk of gastrointestinal side effects.[3][21]
This protocol uses purified enzymes to directly measure the inhibitory effect of the pyrazoline derivatives on the peroxidase activity of COX.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Arachidonic acid (substrate).
-
Non-selective (e.g., Indomethacin) and COX-2 selective (e.g., Celecoxib) inhibitor controls.
-
96-well plate and a plate reader capable of measuring absorbance at 590-610 nm.[22]
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit's instructions. This typically involves diluting the assay buffer, heme, and enzymes.[22]
-
Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of pyrazoline derivative solution, 10 µL of enzyme.
-
-
Pre-incubation: Add 10 µL of the test compounds or control inhibitors to the "Inhibitor Wells". Add 10 µL of solvent (DMSO) to the "100% Initial Activity" wells. Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.[19]
-
Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the absorbance at 590 nm over time using the plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor Well) / Rate of 100% Activity] x 100
-
Selectivity Index: Determine the IC₅₀ (concentration causing 50% inhibition) for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher ratio indicates greater selectivity for COX-2.
Inflammatory Signaling Pathways
The following diagrams illustrate the key molecular pathways targeted in the in vitro assays.
Caption: LPS activation of TLR4 leads to inflammatory mediator production.
Caption: The dual pathways of prostaglandin synthesis via COX-1 and COX-2.
Part 2: Preclinical Efficacy Validation: In Vivo Assays
Compounds that demonstrate potent and, ideally, selective activity in in vitro assays must be validated in a whole-organism model. In vivo assays are critical for evaluating a compound's efficacy in the context of complex physiological interactions, including absorption, distribution, metabolism, and excretion (ADME).[4][5][23]
Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model in rats is the most widely used and reliable assay for screening acute anti-inflammatory drugs.[24][25][26] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a well-characterized, biphasic inflammatory response.[27]
-
Early Phase (0–2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (3–6 hours): Primarily mediated by the overproduction of prostaglandins, involving the upregulation of COX-2. This phase also sees significant neutrophil infiltration and the production of NO and cytokines.[27] The ability of a compound to inhibit edema in the late phase is a strong indicator of its potential as an NSAID-like drug.[25][27]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
1% w/v λ-Carrageenan solution in sterile 0.9% saline.
-
Test compounds (pyrazoline derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive control: Indomethacin or Diclofenac (10 mg/kg).
-
Plethysmometer for measuring paw volume.
Procedure:
-
Acclimatization & Fasting: Acclimatize animals for at least one week. Fast them overnight before the experiment with free access to water.
-
Animal Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only).
-
Group II: Positive Control (receives Indomethacin).
-
Group III, IV, etc.: Test Groups (receive pyrazoline derivatives at different doses, e.g., 25, 50, 100 mg/kg).
-
-
Initial Paw Volume (V₀): Measure the initial volume of the right hind paw of each rat using the plethysmometer. The paw should be immersed to a fixed mark to ensure consistency.
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.[27]
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[25][27]
-
Paw Volume Measurement (Vₜ): Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[27][28]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak edema (usually 3-4 hours): % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100.[27][28]
-
Data Presentation and Interpretation
To facilitate the comparison of results and the selection of lead candidates, all quantitative data should be systematically tabulated.
Table 1: Summary of In Vitro Anti-inflammatory Activity
| Compound ID | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| PY-001 | 12.5 | 15.8 | >100 | 8.2 | >12.2 |
| PY-002 | 45.2 | 51.3 | 25.6 | 22.1 | 1.16 |
| PY-003 | 8.1 | 9.5 | 95.1 | 1.5 | 63.4 |
| Indomethacin | 22.6 | 28.1 | 0.9 | 15.4 | 0.06 |
| Celecoxib | 15.3 | 18.9 | 85.0 | 0.5 | 170 |
Table 2: Summary of In Vivo Anti-inflammatory Activity (Carrageenan Paw Edema)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| PY-001 | 50 | 0.55 ± 0.05 | 35.3% |
| PY-003 | 50 | 0.41 ± 0.03* | 51.8% |
| Statistically significant difference from Vehicle Control (p < 0.05) |
Interpretation of Results:
-
A promising lead candidate, such as PY-003 in the example tables, would exhibit low IC₅₀ values for inhibiting NO and TNF-α production.
-
The in vitro activity should translate to significant in vivo efficacy, demonstrated by a high percentage of edema inhibition in the carrageenan paw edema model, comparable to the standard drug.[12]
-
Compounds like PY-002 that are non-selective and have weaker activity would be deprioritized.
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- 14. mdpi.com [mdpi.com]
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Application of 3-n-Propyl-2-pyrazolin-5-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Pyrazolinone Scaffold in Modern Drug Discovery
The pyrazolin-5-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. First introduced to medicine with the synthesis of antipyrine in the late 19th century, pyrazolinone derivatives have since been explored for a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] The versatility of the pyrazolinone ring, with its multiple sites for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, making it a highly attractive starting point for drug discovery campaigns.
This guide focuses on a specific, yet promising, member of this family: 3-n-Propyl-2-pyrazolin-5-one . The presence of the n-propyl group at the 3-position imparts a degree of lipophilicity that can influence the compound's ability to cross biological membranes and interact with molecular targets.[2] This document provides a comprehensive overview of the synthesis, potential therapeutic applications, and detailed protocols for the biological evaluation of this compound and its derivatives, intended to empower researchers in their drug development endeavors.
Chemical & Physical Properties
This compound (also known as 3-propyl-5-pyrazolone) is a crystalline solid with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol .[3] Its structure is characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketone group. The compound exhibits keto-enol tautomerism, which can influence its reactivity and interactions with biological targets.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | [4] |
| Molecular Weight | 126.1564 g/mol | [4] |
| CAS Number | 29211-70-9 | [4] |
| Appearance | Solid | [3] |
| IUPAC Name | 5-propyl-2,4-dihydro-3H-pyrazol-3-one | [4] |
The n-propyl group contributes to the compound's hydrophobic character, generally leading to poor solubility in water but good solubility in organic solvents like ethanol and methanol.[5] This property is a critical consideration in formulation development and for ensuring adequate bioavailability.
Synthesis of this compound and its Derivatives
The synthesis of this compound is typically achieved through a Knorr-type condensation reaction. This involves the reaction of a β-keto ester, in this case, ethyl butyrylacetate (ethyl 3-oxohexanoate), with hydrazine hydrate. The reaction proceeds via a condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolinone ring.[1]
Caption: General synthesis workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl butyrylacetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl butyrylacetate (1 equivalent) and ethanol.
-
Slowly add hydrazine hydrate (1.2 equivalents) to the stirring solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Slowly add cold distilled water to the reaction mixture with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Dry the product under vacuum or in a desiccator to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the propyl group and other protons.
-
¹³C NMR: To verify the carbon skeleton.
-
FT-IR: To identify characteristic functional groups, such as the C=O stretch of the pyrazolone ring (typically around 1700 cm⁻¹) and N-H stretch (broad peak around 3200-3400 cm⁻¹).[2][6]
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Derivatization at the 4-Position
The methylene group at the 4-position of the pyrazolinone ring is highly reactive and can readily undergo condensation reactions with aldehydes to form 4-arylidenepyrazolone derivatives.[2][7] This provides a straightforward method for creating a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Workflow for the synthesis of 4-arylidenepyrazolone derivatives.
Medicinal Chemistry Applications and Biological Evaluation
Derivatives of this compound hold promise in several therapeutic areas. The following sections detail potential applications and provide protocols for their in vitro evaluation.
Antimicrobial Activity
Pyrazolone derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[8] The mechanism of action is thought to involve the disruption of the bacterial cell wall or inhibition of essential enzymes like DNA gyrase.[9]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
DMSO (for dissolving compounds)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and the standard antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum in MHB without any compound) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity
Many pyrazole and pyrazolone derivatives have been investigated for their anticancer properties.[10] Their mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., MCF-7 (breast cancer), HepG2 (liver cancer))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Standard anticancer drug (e.g., Doxorubicin) as a positive control
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in the cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity
Pyrazolone derivatives, such as antipyrine and dipyrone, have a long history of use as anti-inflammatory agents.[11] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[11]
Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol assesses the ability of a compound to selectively inhibit the COX-1 and COX-2 isoforms.
Materials:
-
Synthesized this compound derivatives
-
COX-1 and COX-2 enzyme preparations (commercially available)
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the product of the COX reaction, prostaglandin G₂)
-
Selective COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib) as positive controls
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the COX-1 or COX-2 enzyme to the wells containing the assay buffer and the test compounds at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the this compound scaffold is crucial for optimizing its biological activity. Key areas for modification and their potential impact include:
-
Substitution at the 4-position: As previously mentioned, introducing various substituted aryl groups via Knoevenagel condensation can significantly impact activity. The nature of the substituent on the aromatic ring (electron-donating or electron-withdrawing) can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with the target protein.
-
Substitution at the N-1 and N-2 positions: Alkylation or arylation at the nitrogen atoms can alter the compound's lipophilicity, hydrogen bonding capacity, and overall conformation.
-
Modification of the 3-propyl group: While this guide focuses on the 3-n-propyl scaffold, exploring variations in the alkyl chain length (e.g., ethyl, butyl) or introducing branching can provide valuable SAR insights. The n-propyl group itself provides a balance of lipophilicity and size that can be advantageous for target binding.
Caption: Key modification points for SAR studies of this compound.
Conclusion and Future Perspectives
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry programs. The protocols and insights provided in this guide are intended to facilitate the exploration of this chemical space and accelerate the discovery of new drugs with improved efficacy and safety profiles. Further investigations into the in vivo efficacy, pharmacokinetic properties, and toxicological profiles of promising derivatives will be essential for their translation into clinical candidates.
References
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- Volz, M., & Kellner, H. M. (1980). Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone). British Journal of Clinical Pharmacology, 9(S1), 103S–113S.
- Ansari, A., & Khan, S. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 195–216.
- Rahimi Ahar, L., Hossaini Sadr, M., Zare, K., & Motameni Tabatabaei, S. (2015). In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journal of Pharmacology, 10(1), 144-149.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019).
- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(1), 163-170.
- Rana, A., Siddiqui, N., & Khan, S. A. (2014). Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. Chemistry Central Journal, 8(1), 1.
- Lu, Y., Chen, J., & Li, Z. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(15), 1466-1488.
- Al-Omar, M. A. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: A Review. Anti-Infective Agents, 18(3), 204-219.
- Sabale, P. M., & Patel, R. S. (2013). Synthesis, characterization and biological evaluation of substituted novel pyrazolone and pyrazole derivatives. Indian Journal of Heterocyclic Chemistry, 23(2), 143-148.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- Aguilar-Llanos, E., Romero-Benavides, J. C., & Heredia-Moya, J. (2022).
- Bekhit, A. A., & Abdel-Aziem, T. (2015). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 20(8), 14138-14175.
- Aguilar-Llanos, E., Romero-Benavides, J. C., & Heredia-Moya, J. (2022).
- Havrylyuk, D., Zimenkovsky, B., & Lesyk, R. (2013). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry, 66, 228-237.
- Kumar, A., Sharma, S., & Kumar, R. (2014). Synthesis and evaluation of antimicrobial activity of 4H-pyrimido[2,1-b]benzothiazole, pyrazole and benzylidene derivatives of curcumin. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470.
- Al-Obaidi, A. S. M. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 436-446.
- Lu, Y., Chen, J., & Li, Z. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(15), 1466-1488.
- Rao, V. M., & Rao, V. R. (2012). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharmacia Lettre, 4(4), 1123-1128.
- Wikipedia. (n.d.). Pyrazolone.
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- Al-Tel, T. H. (2022).
- Shaglof, A., Elzlatene, H., & Ali, M. F. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Journal of Chemical and Pharmaceutical Research, 13(1), 01-10.
- Azim, F., Khan, S. A., & Asiri, A. M. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 614-624.
- El-Gohary, H. G., & Shaaban, M. R. (2021). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 11(1), 1-16.
- Sayed, G. H., Negm, N. A., Azab, M. E., & Anwer, K. E. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672.
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Application Notes & Protocols: A Researcher's Guide to the Development of Pyrazolone-Based Therapeutic Agents
Abstract: This comprehensive guide provides an in-depth framework for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of pyrazolone-based therapeutic agents. Eschewing a rigid template, this document is structured to logically follow the drug discovery pipeline, from initial synthesis and library creation to lead optimization. Each section provides not only detailed, field-tested protocols but also the scientific rationale behind the experimental choices, ensuring a deep and applicable understanding of the process. This guide is designed to be a self-validating resource, promoting scientific integrity and reproducibility through authoritative citations and practical insights.
Introduction: The Pyrazolone Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolone core is a five-membered heterocyclic scaffold that has proven to be a remarkably versatile and enduring platform in drug discovery. First synthesized in the 19th century, its derivatives have given rise to a wide array of blockbuster drugs, including analgesics and anti-inflammatory agents. The therapeutic potential of pyrazolones is vast, with modern research demonstrating significant efficacy in areas such as neuroprotection, oncology, and infectious diseases. The power of the pyrazolone scaffold lies in its synthetic accessibility and the ease with which its physicochemical and pharmacological properties can be modulated through substitution at various positions around the ring.
This guide will walk through the critical stages of developing a novel pyrazolone-based therapeutic agent, using the neuroprotective drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) as a foundational example for our synthetic protocols. We will cover the essential techniques and decision-making processes that underpin a successful drug discovery campaign.
PART 1: Synthesis of the Pyrazolone Core and Library Generation
The foundation of any pyrazolone-based drug discovery project is the efficient synthesis of the core scaffold and a diverse library of its derivatives. The Knorr pyrazole synthesis is the most common and robust method for this purpose.
Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone Scaffold)
This protocol details the synthesis of the foundational pyrazolone structure found in the neuroprotective agent Edaravone.
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Diethyl ether
-
Ice-water bath
-
Büchner funnel and vacuum filtration apparatus
-
Ethanol (for recrystallization)
-
Analytical balance, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note: This reaction is exothermic, and the addition should be done with care.
-
Reaction Under Reflux: Assemble a reflux condenser on the flask and heat the reaction mixture in a heating mantle or oil bath to 135–145 °C for 1 hour. The mixture will become a thick, heavy syrup.
-
Isolation of Crude Product: After 1 hour, remove the flask from the heat and allow it to cool. Transfer the resulting syrup into a beaker and cool it thoroughly in an ice-water bath.
-
Crystallization: Add a small amount of diethyl ether to the cooled syrup and stir the mixture vigorously with a glass rod to induce crystallization. The crude pyrazolone product will precipitate as a powdered solid.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold diethyl ether to remove any unreacted starting materials.
-
Purification by Recrystallization: To obtain the pure product, dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process. Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator.
-
Characterization: Determine the melting point of the pure product (literature: 125–127 °C) and characterize its structure using ¹H and ¹³C NMR and IR spectroscopy.
Causality and Experimental Choice:
-
Neat Reaction (No Solvent): The Knorr synthesis of this particular pyrazolone is highly efficient and can be performed without a solvent, which simplifies the workup process. The high temperature provides the necessary energy for the condensation and subsequent cyclization reactions.
-
Diethyl Ether for Crystallization: Diethyl ether is used to induce crystallization because the pyrazolone product is poorly soluble in it, while the starting materials and byproducts are more soluble. This allows for effective initial purification.
-
Recrystallization from Ethanol: Ethanol is an excellent solvent for recrystallization in this case because the pyrazolone has high solubility in hot ethanol and low solubility in cold ethanol, enabling the formation of pure crystals upon cooling.
Protocol 2: Library Diversification via Knoevenagel Condensation
With the pyrazolone core in hand, the next step is to create a library of derivatives for screening. The Knoevenagel condensation is a powerful reaction for functionalizing the C4 position of the pyrazolone ring, which is often crucial for biological activity.
Materials:
-
Synthesized 3-methyl-1-phenyl-5-pyrazolone (1.0 equivalent)
-
A diverse set of aromatic aldehydes (1.0 equivalent each)
-
Glacial acetic acid (solvent and catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a series of round-bottom flasks, dissolve the 3-methyl-1-phenyl-5-pyrazolone (1.0 equivalent) and an aromatic aldehyde (1.0 equivalent) in a small amount of glacial acetic acid.
-
Reflux: Heat the reaction mixtures to reflux for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, allow the reaction mixtures to cool to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Filtration and Purification: Collect the solid products by vacuum filtration and wash with cold water. Recrystallize the products from a suitable solvent, such as ethanol or acetic acid, to obtain the pure 4-arylmethylene-bis(pyrazolone) derivatives.
Causality and Experimental Choice:
-
Glacial Acetic Acid: Acetic acid serves as both a solvent and a catalyst for the Knoevenagel condensation. It protonates the aldehyde carbonyl group, making it more electrophilic, and facilitates the dehydration step.
-
Aromatic Aldehydes: The use of a diverse library of aromatic aldehydes allows for the systematic exploration of the structure-activity relationship (SAR) at the C4 position, which can significantly impact target binding and selectivity.
PART 2: Screening and In Vitro Evaluation
Once a library of pyrazolone derivatives has been synthesized, the next stage is to identify compounds with the desired biological activity through a series of screening assays.
Protocol 3: Cell-Based Kinase Inhibitor Screening Assay
This protocol describes a general method for screening the pyrazolone library for inhibitors of a specific protein kinase, a common target class in oncology.
Materials:
-
Cancer cell line known to be dependent on the target kinase activity.
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.
-
Pyrazolone compound library dissolved in DMSO.
-
A known inhibitor of the target kinase (positive control).
-
DMSO (vehicle control).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazolone compounds. Add the compounds to the cells at a range of final concentrations (e.g., from 10 nM to 100 µM). Include wells with the positive control and vehicle control.
-
Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Acquisition and Analysis: Measure the luminescence in each well using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value for each active compound.
Trustworthiness and Self-Validation:
-
Cell-Based vs. Biochemical Assays: While biochemical assays are useful for determining direct enzyme inhibition, cell-based assays provide more physiologically relevant data as they account for cell permeability, target engagement in a cellular context, and potential off-target effects that influence cell survival.
-
Positive Control: The inclusion of a known inhibitor validates that the assay is sensitive to the inhibition of the target kinase.
-
Dose-Response Curve: Generating a full dose-response curve is essential for accurately determining the IC₅₀ and assessing the potency of the compounds.
PART 3: Mechanism of Action and Target Validation
Identifying a "hit" compound from a screen is a significant milestone, but it is crucial to confirm that it works through the intended mechanism of action.
Protocol 4: Western Blot Analysis of Target Phosphorylation
This protocol is designed to confirm that an active pyrazolone compound inhibits the target kinase within the cell by measuring the phosphorylation status of a known downstream substrate.
Materials:
-
Cell lysates from cells treated with the active pyrazolone compound.
-
Phosphatase and protease inhibitor cocktails.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Treat cells with the active pyrazolone compound at its IC₅₀ concentration for a predetermined time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is often preferred over non-fat milk for blocking when detecting phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After another wash, apply the ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) substrate and a loading control like β-actin.
Visualization of a Kinase Inhibition Workflow:
Caption: Workflow for kinase inhibitor screening and target validation.
PART 4: Lead Optimization and Preclinical Profiling
Once a hit with a confirmed mechanism of action is identified, the lead optimization phase begins. This iterative process involves synthesizing and testing analogues to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Structure-Activity Relationship (SAR) Analysis
SAR studies are fundamental to lead optimization. By systematically modifying the structure of the hit compound and observing the effect on its biological activity, medicinal chemists can build a model of the pharmacophore—the key structural features required for activity. For example, in the development of COX-2 inhibitors like Celecoxib, a diarylpyrazole, SAR studies were crucial in identifying the specific substituents on the phenyl rings that confer selectivity for COX-2 over COX-1.
Lead Optimization Workflow:
Caption: Iterative cycle of lead optimization in drug discovery.
In Vitro ADME Assays
Assessing the ADME properties of compounds early in the discovery process is critical to avoid late-stage failures. Two common in vitro assays are microsomal stability and Caco-2 permeability.
Protocol 5: Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain the major drug-metabolizing enzymes.
-
Procedure: Incubate the test compound with liver microsomes (human or other species) and NADPH (a cofactor for many metabolic enzymes) at 37°C. Take samples at different time points (e.g., 0, 15, 30, 60 minutes) and quench the reaction. Quantify the amount of the parent compound remaining at each time point using LC-MS/MS. From this data, the half-life (t₁/₂) and intrinsic clearance of the compound can be calculated.
Protocol 6: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium, to predict the oral absorption of a drug.
-
Procedure: Seed Caco-2 cells on a permeable filter support in a transwell plate and culture for ~21 days until a confluent monolayer is formed. Add the test compound to the apical (top) side and measure its appearance on the basolateral (bottom) side over time. The apparent permeability coefficient (Papp) is then calculated. The assay can also be performed in the reverse direction (basolateral to apical) to assess active efflux.
Data Presentation: Lead Optimization Cascade
| Compound ID | Target IC₅₀ (nM) | Selectivity (vs. Off-Target) | Microsomal t₁/₂ (min) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) |
| Hit-001 | 250 | 10x | 5 | 0.5 (Low) |
| Lead-017 | 50 | 50x | 35 | 2.5 (Moderate) |
| Candidate-042 | 5 | >200x | >90 | 15.0 (High) |
Conclusion
The development of pyrazolone-based therapeutic agents is a dynamic and rewarding field of research. The journey from a synthetic concept to a preclinical candidate is a complex, multi-parameter optimization problem. By employing robust synthetic strategies like the Knorr synthesis, utilizing high-throughput screening to identify active compounds, rigorously validating their mechanism of action, and iteratively improving their properties through SAR-guided lead optimization, researchers can successfully navigate this process. The protocols and logical frameworks presented in this guide are intended to provide a solid foundation for these endeavors, fostering the discovery of the next generation of pyrazolone-based medicines.
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- Medscape. Radicava, Radicava ORS (edaravone) dosing, indications, interactions, adverse effects, and more. [Link]
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- Wikipedia. Edaravone. [Link]
- Royal Society of Chemistry. 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. [Link]
- Mitchell, M. T. (2017). Edaravone (Radicava) for ALS. Drug Topics. [Link]
- Drug Design.
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- Pharmacology Mentor.
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- Talley, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., Perkins, W. E., Rogers, R. S., Shaffer, A. F., Zhang, Y. Y., Zweifel, B. S
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazoline Derivatives
Introduction: Accelerating Discovery with Pyrazolines
The pyrazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities. These five-membered nitrogen-containing heterocyclic compounds are recognized for their potent anticancer, anti-inflammatory, antimicrobial, antioxidant, and antidepressant properties.[1][2][3][4][5] The therapeutic potential of pyrazoline derivatives continues to drive the development of efficient and sustainable synthetic methodologies.[4][6]
Traditionally, the synthesis of pyrazolines involves conventional heating methods that often require long reaction times, high temperatures, and the use of volatile organic solvents, leading to significant energy consumption and environmental concerns.[7][8] This application note details the use of Microwave-Assisted Organic Synthesis (MAOS) as a green and highly efficient alternative for the rapid synthesis of pyrazoline derivatives.[7][9][10] MAOS leverages the direct interaction of microwave irradiation with polar molecules in the reaction mixture, resulting in uniform and rapid heating.[11] This technique dramatically reduces reaction times from hours to minutes, improves product yields, enhances selectivity, and often allows for solvent-free conditions, aligning perfectly with the principles of green chemistry.[7][9][12][13]
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the microwave-assisted synthesis of pyrazoline derivatives.
Part 1: Core Principles and Advantages of Microwave-Assisted Synthesis
The Mechanism of Microwave Heating
Unlike conventional heating where heat is transferred through conduction and convection from an external source, microwave heating generates thermal energy in situ. This is achieved through the interaction of the electromagnetic field with polar molecules and ions within the reaction mixture. The primary mechanisms are:
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates intermolecular friction, which translates into rapid and uniform heating throughout the bulk of the material.[11]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic liquids), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.
This volumetric and instantaneous heating mechanism avoids the superheating of vessel walls, a common issue with oil baths, which can lead to the degradation of thermally sensitive compounds.[11][14]
Why Choose MAOS for Pyrazoline Synthesis?
The synthesis of pyrazolines, typically through the cyclocondensation of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines, involves polar intermediates and transition states. This makes the reaction particularly amenable to microwave irradiation. The key advantages include:
-
Reaction Rate Acceleration: Microwave heating can accelerate reaction rates by orders of magnitude compared to conventional methods.[10][11] Reactions that typically take several hours can often be completed in a matter of minutes.[11][14]
-
Higher Yields and Purity: The rapid and uniform heating minimizes the formation of by-products that can occur during prolonged heating, often resulting in higher isolated yields and cleaner products.[10]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS is significantly more energy-efficient than conventional heating methods.[7][10]
-
Solvent-Free Reactions: The ability of microwaves to directly heat the reactants often eliminates the need for a solvent, a key tenet of green chemistry.[12][15][16][17] This simplifies work-up procedures and reduces chemical waste.
-
Reproducibility and Scalability: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[10] While scaling up requires careful consideration of microwave penetration depth, protocols have been successfully scaled from milligram to kilogram quantities.[10]
Part 2: Synthetic Pathways and Mechanisms
The most common and versatile method for synthesizing 2-pyrazoline derivatives is the cyclocondensation reaction between an α,β-unsaturated aldehyde or ketone (often a chalcone) and a hydrazine derivative.
Generalized Reaction Scheme
The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring.
Mechanistic Steps
The reaction mechanism is a well-established sequence that is significantly accelerated by microwave energy.
Part 3: Detailed Application Notes and Protocols
The following protocols are representative examples of the microwave-assisted synthesis of pyrazoline derivatives. Researchers should note that optimal conditions (time, temperature, power) may vary depending on the specific substrates and the microwave reactor used.
Protocol 1: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazolines
This protocol is adapted from a one-pot, three-component reaction, which is highly efficient and aligns with the principles of atom economy.[18]
-
Objective: To synthesize 1,3,5-trisubstituted-2-pyrazoline derivatives from an acetophenone, a substituted benzaldehyde, and phenylhydrazine in a single step under microwave irradiation.
-
Causality: This one-pot approach avoids the isolation of the intermediate chalcone, saving time and resources. Microwave irradiation dramatically accelerates both the initial Claisen-Schmidt condensation (to form the chalcone in situ) and the subsequent cyclocondensation with phenylhydrazine.[8][18] A basic catalyst like KOH is used to facilitate the initial condensation.
Materials:
-
Substituted Acetophenone (e.g., 4-Methoxyacetophenone): 3 mmol
-
Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde): 3 mmol
-
Phenylhydrazine: 7-9 mmol
-
Ethanol: 30 mL
-
Potassium Hydroxide (KOH) 3N: 10 mL
-
Microwave Reactor (e.g., CEM Discover) with sealed vessel capability
Procedure:
-
To a 50 mL microwave reaction vessel, add the substituted acetophenone (3 mmol) and the substituted benzaldehyde (3 mmol).
-
Add 30 mL of ethanol to dissolve the reactants.
-
Add 10 mL of 3N KOH solution, followed by phenylhydrazine (7-9 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 180 Watts for 3 to 6 minutes.[18] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
Purify the product by recrystallization from ethanol or by column chromatography (e.g., using a hexane:ethyl acetate solvent system) to obtain the pure pyrazoline derivative.[14]
-
Characterize the final product using appropriate analytical techniques (FTIR, ¹H-NMR, HRMS).[18]
Protocol 2: Solvent-Free Synthesis of Pyrazolines from Chalcones
This protocol demonstrates a solvent-free approach, a significant advantage of MAOS for green chemistry.[15][16][19][20]
-
Objective: To synthesize pyrazoline derivatives from pre-synthesized chalcones and hydrazine derivatives under solvent-free conditions using microwave irradiation.
-
Causality: By omitting the solvent, the microwaves directly interact with the polar reactants, leading to highly efficient energy transfer and rapid reaction rates.[15][16] This method simplifies purification, reduces waste, and is environmentally benign. A solid support like silica gel or alumina can sometimes be used to enhance energy absorption and ease handling, although it is not always necessary.[19]
Materials:
-
Substituted Chalcone: 1 mmol
-
Hydrazine derivative (e.g., Thiosemicarbazide, Phenylhydrazine): 1.2 mmol
-
Glacial Acetic Acid (catalytic amount): 2-3 drops
-
Microwave Reactor
Procedure:
-
In a microwave-safe glass vessel, thoroughly mix the chalcone (1 mmol) and the hydrazine derivative (1.2 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Place the open vessel into the microwave reactor.
-
Irradiate the solid mixture at a power of 300-600 Watts for 2-5 minutes.[21][22] The reaction mixture may melt or sinter.
-
Monitor the reaction by TLC (dissolving a small aliquot in a suitable solvent).
-
After the reaction is complete, allow the vessel to cool.
-
Add a small amount of cold ethanol to the vessel and triturate the solid product.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline.
Part 4: Data Presentation and Comparison
The efficiency of microwave-assisted synthesis is best illustrated by comparing reaction times and yields with conventional heating methods.
| Entry | Reactants | Method | Solvent | Time | Power/Temp. | Yield (%) | Reference |
| 1 | Chalcone + Hydrazine Hydrate | Microwave | Ethanol | 2-4 min | 600 W | 75-85 | [21] |
| 2 | Chalcone + Hydrazine Hydrate | Conventional | Ethanol | 6-8 hours | Reflux | 60-70 | [8] |
| 3 | β-ketoester + Hydrazine + Aldehyde (One-Pot) | Microwave | Solvent-Free | 10 min | 420 W | 51-98 | [19][20] |
| 4 | β-ketoester + Hydrazine + Aldehyde (Two-Step) | Conventional | Various | >12 hours | Reflux | Moderate | [15][19] |
| 5 | Chalcone + Phenylhydrazine | Microwave | Acetic Acid | 2-5 min | 300 W | ~90 | [8] |
| 6 | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones + Hydrazines | Microwave | Solvent-Free | 6 min | 50-200 °C | High | [15][16] |
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazolines.
Part 5: Troubleshooting and Expert Insights
-
Reaction Monitoring: Always monitor reactions via TLC to avoid over-irradiation, which can lead to decomposition and the formation of dehydrated pyrazole by-products.[15]
-
Temperature vs. Power Control: Modern microwave reactors allow for either power or temperature control. For reproducibility, temperature control is often preferred as it ensures the reaction does not exceed the thermal stability limits of the reactants or products.
-
Solvent Choice: If a solvent is necessary, choose one with a high dielectric constant (e.g., ethanol, DMF, DMSO) for efficient microwave absorption. However, always consider the boiling point of the solvent, as sealed vessels can reach pressures far exceeding atmospheric pressure.[13]
-
Safety: Microwave synthesis in sealed vessels can generate high pressures. Always use appropriate personal protective equipment and ensure the microwave reactor has reliable pressure and temperature monitoring systems. Never exceed the recommended volume or pressure limits of the reaction vessels.
References
- Bonacorso, H. G., et al. (2009). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
- Asrofi, M., et al. (2018). Pharmaceutical importance of pyrazoline derivatives: A mini review. ResearchGate.
- McAfee, M., Pack, J., & Walker, B. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.
- Ardiansah, B. (2018). Pharmaceutical importance of pyrazoline derivatives: A mini review. Universitas Indonesia.
- Borah, J., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
- Wanare, R. S. (2012). Coumarin-Pyrazoline Derivatives: Their One-Pot Microwave Assisted Synthesis and Antimalarial Activity. Red Flower Publications.
- Unknown Author. (2024). Pyrazoline derivatives and its pharmacological potential-review. Zotero.
- Unknown Author. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
- Leonelli, F., & Mason, T. J. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Ardiansah, B. (2018). Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review. ProQuest.
- Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Fitri, L., Hendra, R., & Zamri, A. (2022). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education.
- Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
- Buriol, L., et al. (2009). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate.
- McAfee, M., Pack, J., & Walker, B. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. PMC - NIH.
- Chemat, F., & Cravotto, G. (2022). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
- Sharma, K., & Singh, R. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Bonacorso, H. G., et al. (2009). Pyrazole synthesis under microwave irradiation and solvent-free conditions. INIS-IAEA.
- Unknown Author. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Jasril, et al. (2018). Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. ResearchGate.
- Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate.
- Patel, K., et al. (2016). Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques. ResearchGate.
- Unknown Author. (2025). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. PubMed Central.
- Unknown Author. (2025). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing.
- Patel, N. B., & Patel, H. R. (2014). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Oriental Journal of Chemistry.
- Unknown Author. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
- Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Unknown Author. (2021). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. IJPPR.
- Al-Abdullah, E. S., et al. (2017). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. MDPI.
- Quiroga, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications.
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-Phenyl Pyrazolines
Introduction: The Significance of N-Phenyl Pyrazolines
N-phenyl pyrazolines represent a privileged scaffold in medicinal chemistry and materials science. These five-membered nitrogen-containing heterocyclic compounds are the subject of intense research due to their broad spectrum of pharmacological activities.[1][2][3] Derivatives have demonstrated potential as antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant agents.[2][3][4] The synthetic accessibility and the ease of structural modification of the pyrazoline core allow for the creation of diverse chemical libraries, making them ideal candidates for drug discovery and development programs.[5][6]
This application note provides a detailed, field-proven experimental procedure for the synthesis of N-phenyl pyrazolines. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and mechanistic rationale.
The Synthetic Strategy: A Two-Step Approach
The most common and efficient route for synthesizing N-phenyl pyrazolines involves a two-stage process.[4] This method offers versatility and generally produces good yields.
-
Stage 1: Claisen-Schmidt Condensation. An aryl aldehyde and an aryl ketone undergo a base-catalyzed condensation to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][4] Chalcones are not only crucial intermediates but also possess their own spectrum of biological activities.
-
Stage 2: Cyclocondensation Reaction. The synthesized chalcone is then reacted with phenylhydrazine in the presence of a catalyst to yield the final N-phenyl pyrazoline derivative.[1][7] This reaction proceeds via a cyclization mechanism, forming the characteristic five-membered heterocyclic ring.
Below is a visual representation of the overall synthetic workflow.
Caption: General two-stage synthesis of N-phenyl pyrazolines.
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the synthesis.
3.1. Claisen-Schmidt Condensation
This reaction is a classic base-catalyzed aldol condensation. The base (e.g., hydroxide) abstracts an acidic α-hydrogen from the ketone to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the highly conjugated and stable chalcone.
3.2. Pyrazoline Ring Formation
The cyclization of a chalcone with phenylhydrazine is a cyclocondensation reaction.[7] The reaction is typically catalyzed by an acid, such as acetic acid.[4][8] The mechanism is proposed to proceed as follows:
-
Nucleophilic Attack: The terminal nitrogen atom of phenylhydrazine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of the chalcone (a Michael addition).
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting intermediate undergoes dehydration to form the stable five-membered N-phenyl pyrazoline ring.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of a 1,3,5-triphenyl-2-pyrazoline derivative.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Acetophenone | Reagent | Sigma-Aldrich | |
| Benzaldehyde | Reagent | Sigma-Aldrich | |
| Ethanol | 95% | Fisher Scientific | Solvent |
| Sodium Hydroxide (NaOH) | Pellets | EMD Millipore | Catalyst |
| Phenylhydrazine | Reagent | Acros Organics | |
| Glacial Acetic Acid | ACS Grade | J.T. Baker | Catalyst |
| Deionized Water | |||
| Round-bottom flasks | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Beakers, Erlenmeyer flasks | |||
| Buchner funnel and filter paper | |||
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | Merck | |
| Melting point apparatus |
4.2. Stage 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in 50 mL of ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add 10 mL of a 20% aqueous sodium hydroxide solution.
-
Reaction: Continue stirring at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system).
-
Workup: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude chalcone from ethanol to obtain a purified product.[4] Dry the crystals in a desiccator.
4.3. Stage 2: Synthesis of N-Phenyl Pyrazoline (1,3,5-Triphenyl-2-pyrazoline)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (5 mmol) in 30 mL of ethanol or glacial acetic acid.[4][9]
-
Reagent Addition: Add phenylhydrazine (5.5 mmol) to the solution.[9] If using ethanol as the solvent, add a few drops of glacial acetic acid as a catalyst.[4]
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring for 4-6 hours.[1][4]
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the chalcone spot indicates the completion of the reaction.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.[1]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and air dry.[4]
-
Purification: Purify the crude N-phenyl pyrazoline by recrystallization from ethanol to obtain the final product.[4]
Characterization of the Final Product
The structure and purity of the synthesized N-phenyl pyrazoline should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point range indicates high purity. |
| FTIR (cm⁻¹) | Disappearance of the C=O stretch from the chalcone; appearance of a C=N stretch (~1597 cm⁻¹) and C-N stretches (~1381 and ~1126 cm⁻¹).[10] |
| ¹H NMR | Characteristic signals for the pyrazoline ring protons, typically seen as a three-proton AMX or ABX spin system with doublet of doublets in the δ 3.0-5.5 ppm region.[1][10] |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrazoline ring.[10] |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the calculated molecular weight of the target compound.[10][11] |
Troubleshooting and Key Considerations
-
Low Chalcone Yield: Ensure the base is added slowly and the reaction is stirred efficiently. The quality of the aldehyde is crucial; use freshly distilled aldehyde if necessary.
-
Incomplete Cyclization: The reaction may require a longer reflux time or the use of a stronger acid catalyst. Ensure the molar ratio of phenylhydrazine to chalcone is appropriate (a slight excess of phenylhydrazine is often used).[9]
-
Purification Challenges: If recrystallization is difficult, column chromatography on silica gel can be an effective alternative for purification.
-
Safety Precautions: Phenylhydrazine is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, safety goggles) in a well-ventilated fume hood. Glacial acetic acid is corrosive.
Conclusion
The synthesis of N-phenyl pyrazolines via the cyclocondensation of chalcones with phenylhydrazine is a robust and versatile method for accessing a wide range of potentially bioactive molecules.[4][10] The protocols provided herein, along with the mechanistic rationale, offer a solid foundation for researchers to explore this important class of heterocyclic compounds in their drug discovery and development endeavors. The straightforward nature of the synthesis allows for the generation of diverse chemical libraries, which are essential for modern medicinal chemistry research.[4]
References
- Jadhav, S. R., Gayake, M., & Katade, S. R. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
- Pratama, M. R. F., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. [Link]
- Fauzi'ah, L., & Wahyuningsih, T. D. (2018).
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of ChemTech Research. [Link]
- Reaction of Chalcones with Phenylhydrazine in Reflux Conditions.
- Fauzi'ah, L., & Wahyuningsih, T. D. (2018). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. Universitas Islam Indonesia Repository. [Link]
- Hwang, J., et al. (2023). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Scientific Reports. [Link]
- The N-phenyl pyrazoline derivatives synthesis reaction and structures.
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- Sahu, S. K., et al. (2012). Recent advances in the therapeutic applications of pyrazolines.
- El-Sayed, N. N. E., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. [Link]
- Pothuri, V. S. M., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.
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- Ekawati, L., & Bambang, P. (2020). Synthesis N-Phenyl Pyrazoline from Dibenzalacetone and Heme Polymeration Inhibitory Activity (HPIA) Assay.
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Application Notes & Protocols for the Analytical Characterization of Pyrazolone Derivatives
Abstract
Pyrazolone derivatives represent a cornerstone in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The precise structural confirmation and purity assessment of these compounds are paramount for ensuring their safety, efficacy, and regulatory compliance. This guide provides a comprehensive overview of the principal analytical techniques employed for the robust characterization of pyrazolone derivatives. We delve into the causality behind methodological choices, offering detailed, field-proven protocols for spectroscopic and chromatographic analyses, designed for researchers, scientists, and drug development professionals.
The Strategic Imperative for Pyrazolone Characterization
The synthesis of pyrazolone derivatives, often involving cyclocondensation reactions, can yield a mixture of isomers or by-products.[3] Furthermore, the pyrazolone ring is known to exhibit tautomerism, which can be influenced by substituents and solvents.[4] A multi-faceted analytical approach is therefore not just recommended but essential for unambiguous structure elucidation and purity determination. This document outlines an integrated strategy, leveraging the strengths of multiple techniques to build a complete chemical profile of the target molecule.
Figure 1: Integrated workflow for pyrazolone derivative characterization.
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods provide foundational information about the molecular structure, from the constituent functional groups to the precise arrangement of atoms and their connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is an indispensable first-pass technique for confirming the synthesis of a pyrazolone derivative. Its power lies in the rapid identification of key functional groups. The most critical vibration to observe is the carbonyl (C=O) stretch of the pyrazolone ring, which provides immediate evidence of the core structure's formation. The position of this band is sensitive to substitution and hydrogen bonding, offering clues about the molecular environment.
Protocol: KBr Pellet Method
-
Preparation: Grind 1-2 mg of the dried pyrazolone sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or semi-transparent disc.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand to subtract atmospheric CO₂ and H₂O absorbances.
Data Interpretation: A successful synthesis is primarily indicated by the presence of a strong absorption band for the pyrazolone C=O group.
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Pyrazolone C=O Stretch | 1650 - 1710[1][5] | Strong | Position can shift based on conjugation and substituents.[2] |
| Imine C=N Stretch | 1580 - 1624[1][6] | Medium-Strong | Confirms the heterocyclic ring structure. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable | Indicates the presence of phenyl or other aromatic substituents. |
| Aromatic C-H Stretch | 3000 - 3100[1] | Medium-Weak | Appears just above the aliphatic C-H region. |
| Aliphatic C-H Stretch | 2850 - 2960[5] | Medium | From alkyl substituents (e.g., methyl groups). |
| N-H Stretch (if present) | 3100 - 3400 | Medium-Broad | Indicates tautomeric forms or unsubstituted ring nitrogen.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for the definitive elucidation of molecular structure in solution. For pyrazolones, ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, which is particularly vital for distinguishing between potential regioisomers formed during synthesis.[7]
Protocol: Sample Preparation for NMR
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the pyrazolone derivative is fully soluble. DMSO-d₆ is often an excellent choice as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons (e.g., N-H).[1][7]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may aid dissolution.
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).[7]
Data Acquisition & Interpretation:
-
¹H NMR: Provides information on the chemical environment, integration (number of protons), and multiplicity (neighboring protons) of hydrogen atoms. Key signals include aromatic protons (typically 7.0-8.5 ppm), the C-H proton on the pyrazolone ring (if present), and protons from alkyl substituents (e.g., CH₃ groups often appear around 2.3 ppm).[8]
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C=O) is a key diagnostic signal, typically appearing far downfield (>160 ppm).[1]
-
2D NMR (HMBC/HSQC): These experiments are essential for confirming the final structure. For example, an HMBC spectrum will show a correlation between a methyl proton singlet and the carbon atoms two or three bonds away, definitively placing the methyl group on the pyrazolone ring. This is invaluable for differentiating isomers.[7]
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazolone C=O | - | 160 - 181[1] |
| Pyrazole C=C/C=N | - | 102 - 165[1] |
| Aromatic C-H | 7.0 - 8.5[1] | 119 - 149[1] |
| Ring =CH-Ar | 5.1 - 5.2[1] | - |
| Ring CH₃ | 1.1 - 2.5[1] | 11 - 25[1] |
Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight of the compound, serving as a fundamental check of its identity. The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) must match the calculated molecular weight of the proposed structure. Furthermore, the fragmentation pattern offers a "fingerprint" that can help confirm the structure and distinguish it from isomers. The fragmentation of the pyrazoline/pyrazolone ring is often characteristic and can be used to verify the core structure.[9][10]
Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. A high-resolution mass spectrometer (HRMS) is recommended to obtain the exact mass, which can be used to determine the elemental formula.[8]
Data Interpretation:
-
Molecular Ion: The primary goal is to identify the peak corresponding to the molecular weight of the target compound.
-
Fragmentation Pattern: In Electron Ionization (EI) MS, common for GC-MS, the pyrazolone ring can undergo characteristic cleavages, such as the loss of N₂, CO, or substituent groups.[11] Analyzing these fragments helps piece together the molecular structure.[9]
Chromatographic Techniques: Purity, Separation, and Quantification
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for accurate quantification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Causality: RP-HPLC is the workhorse method for assessing the purity and quantifying pyrazolone derivatives in research and quality control settings.[12] The choice of a C18 column is standard due to its versatility in retaining moderately polar compounds like pyrazolones. The mobile phase, typically a mixture of acetonitrile or methanol and water with a modifier like trifluoroacetic acid (TFA), is optimized to achieve baseline separation of the main peak from all impurities.[13] Method validation according to ICH guidelines ensures the method is accurate, precise, and reliable for its intended purpose.[12][13]
Figure 2: HPLC method development and validation workflow.
Protocol: Validated RP-HPLC Method for Purity Assessment This protocol is a representative example and should be optimized for the specific pyrazolone derivative.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately prepare a stock solution of the pyrazolone derivative at 1.0 mg/mL in methanol or acetonitrile.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).[12] Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column Eclipse XBD-C18 (250 mm x 4.6 mm, 5 µm) or equivalent[12] Standard for retaining compounds of moderate polarity. Mobile Phase Acetonitrile : 0.1% TFA in Water (75:25 v/v)[13] Organic phase for elution, TFA for peak shaping. Flow Rate 1.0 mL/min[12] Provides good separation efficiency and reasonable run times. Injection Vol. 5 - 20 µL[12][13] Adjust based on concentration and detector sensitivity. Column Temp. 25 °C (ambient or controlled)[12] Ensures reproducible retention times. | Detection | UV at an absorbance maximum (e.g., 206 nm, 333 nm)[12][13] | Determined from a UV-Vis scan for maximum sensitivity. |
-
Method Validation:
-
Specificity: Inject a blank (mobile phase) and placebo to ensure no interfering peaks at the analyte's retention time.[12]
-
Linearity: Prepare a series of standards (e.g., 50-150 µg/mL) and plot peak area vs. concentration. The correlation coefficient (r²) should be >0.999.[12]
-
Accuracy: Perform recovery studies by spiking the analyte into a matrix at different concentration levels. Recoveries should be within 98-102%.[14]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by injecting replicate samples. The relative standard deviation (RSD) should be <2%.[14]
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantification to define the sensitivity of the method.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the preferred method for analyzing volatile or semi-volatile pyrazolone derivatives and their related impurities. It is particularly powerful for identifying regioisomers, which may have very similar mass spectra but can often be separated chromatographically based on small differences in their boiling points and polarity.[3] A non-polar column like a DB-5ms is a common starting point as it separates compounds primarily by boiling point.
Protocol: Analysis of Pyrazole Isomers
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in a suitable solvent like dichloromethane or methanol.[3]
-
If quantification is needed, add a suitable internal standard.
-
-
GC-MS Conditions:
Parameter Condition Rationale Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent[3] A robust, general-purpose column for separating isomers. Injector Temp. 250 °C[3] Ensures complete volatilization of the sample. Carrier Gas Helium at 1.2 mL/min (constant flow)[3] Inert carrier gas providing good chromatographic efficiency. Oven Program 80 °C (hold 2 min), then ramp to 280 °C at 10 °C/min[3] A temperature gradient is necessary to elute compounds with a range of volatilities. MS Source Temp. 230 °C Standard temperature for EI source. MS Quad Temp. 150 °C Standard temperature for quadrupole. | Scan Range | 40 - 500 m/z | Covers the expected mass range of the analyte and its fragments. |
Conclusion
The characterization of pyrazolone derivatives is a systematic process that relies on the synergistic application of multiple analytical techniques. FTIR and MS provide rapid confirmation of functional groups and molecular weight, respectively. NMR spectroscopy stands as the definitive tool for absolute structure and isomer elucidation. Finally, chromatographic techniques like HPLC and GC-MS are essential for establishing purity, identifying trace impurities, and enabling accurate quantification. The protocols and insights provided herein serve as a robust framework for any scientist engaged in the synthesis, development, or quality control of these vital chemical entities.
References
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- Sebbar, N. K., et al. (2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives.
- Kaya, E., & Koca, M. (2018). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)....
- Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
- Hassan, N. M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives.
- Honda, S., et al. (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography.
- Varghese, B., et al. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]
- El-Metwally, N. M. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry. [Link]
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- Taylor & Francis Online. (2023).
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- ResearchGate. (n.d.). FTIR spectrum of the pyrazolone–thiophene Schiff base (PyTh).... [Link]
- Tešević, V., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Al-Otaibi, F. M., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Chemistry & Biodiversity. [Link]
- ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]
- ResearchGate. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). [Link]
- Sureshkumar, G., et al. (2011). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. [Link]
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- ResearchGate. (n.d.). UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded.... [Link]
- Wang, X-D., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]
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- ResearchGate. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-n-Propyl-2-pyrazolin-5-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-n-propyl-2-pyrazolin-5-one. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and optimize your reaction outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions throughout your synthetic workflow.
Introduction to this compound Synthesis
This compound is a heterocyclic compound with a pyrazolone core, a structure of significant interest in medicinal chemistry due to its association with a range of biological activities.[1] The most common and efficient method for its synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[2][3][4] In this specific case, the reaction proceeds between ethyl butyrylacetate (ethyl 3-oxohexanoate) and hydrazine hydrate.
The reaction is typically robust, but achieving high yield and purity requires careful control of reaction conditions and a clear understanding of potential side reactions. This guide will address the common pitfalls and provide actionable solutions.
Reaction Mechanism and Key Intermediates
Understanding the reaction mechanism is fundamental to troubleshooting. The synthesis of this compound from ethyl butyrylacetate and hydrazine hydrate proceeds through a two-step sequence:
-
Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the electrophilic ketone carbonyl of ethyl butyrylacetate to form a hydrazone intermediate. This step is often catalyzed by a small amount of acid.[3]
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of ethanol to form the stable five-membered pyrazolinone ring.
Caption: Knorr synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in ethyl butyrylacetate or old/degraded hydrazine hydrate can inhibit the reaction. 2. Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures. 4. Inefficient Mixing: Poor mixing can result in localized concentration gradients and incomplete reaction. | 1. Verify Starting Material Quality: Use freshly distilled or high-purity ethyl butyrylacetate. Ensure the hydrazine hydrate is from a reliable source and has been stored properly. 2. Optimize Reactant Ratio: A slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the β-keto ester.[3] 3. Temperature Optimization: The reaction is typically performed at reflux in a suitable solvent like ethanol.[5] If the yield is low, consider a systematic study of the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC).[6] 4. Ensure Efficient Stirring: Use a magnetic stirrer of appropriate size and speed to ensure the reaction mixture is homogeneous. |
| Formation of an Oily Product Instead of a Solid | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as an oiling agent, preventing crystallization. 2. "Oiling Out" During Recrystallization: The product may be precipitating from the recrystallization solvent at a temperature above its melting point. | 1. Improve Reaction Work-up: After the reaction, ensure the removal of volatile impurities under reduced pressure. A pre-purification step, such as washing the crude product with a non-polar solvent like hexane, may help remove some oily impurities. 2. Optimize Recrystallization: If oiling out occurs, add more of the "good" solvent to the hot solution to lower the saturation point.[7] Ensure slow cooling; an insulated container can be beneficial.[7] Using a seed crystal can also induce proper crystallization.[7] |
| Product is Colored (Yellow/Brown) | 1. Side Reactions: At elevated temperatures, side reactions can lead to the formation of colored impurities. 2. Air Oxidation: Some pyrazolone derivatives can be sensitive to air oxidation, especially in the presence of impurities. | 1. Control Reaction Temperature: Avoid excessive heating during the reaction and work-up. 2. Use of Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before cooling. |
| Difficulty in Purification/Recrystallization | 1. Inappropriate Solvent System: The chosen solvent may not have the ideal solubility profile for your product (highly soluble when hot, poorly soluble when cold). 2. Presence of a Persistent Impurity: A byproduct with similar solubility to the product can co-crystallize. | 1. Screen Recrystallization Solvents: Common solvents for pyrazolones include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[7][8] A good starting point is an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes turbid, then allow it to cool slowly.[7] 2. Consider Column Chromatography: If recrystallization is ineffective, flash column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the synthesis of this compound?
A1: Ethanol is a commonly used and effective solvent for the Knorr pyrazole synthesis. It is a good solvent for both reactants and the product at elevated temperatures, and it is the byproduct of the cyclization step, which can help drive the reaction to completion according to Le Chatelier's principle. Other alcohols like methanol or isopropanol can also be used.[5] Some studies on related pyrazolone syntheses have shown that the choice of solvent can be critical, with polar protic solvents generally favoring the reaction.[9][10]
Q2: Is a catalyst necessary for this reaction?
A2: The reaction can often proceed without a catalyst, especially when heated. However, the addition of a catalytic amount of a weak acid, such as acetic acid, is a common practice to accelerate the initial hydrazone formation.[3]
Q3: My reaction seems to have stalled, what should I do?
A3: If TLC analysis indicates that the starting material is no longer being consumed, first re-verify the quality of your hydrazine hydrate. If the hydrazine is of good quality, a slight increase in the reaction temperature or the addition of a catalytic amount of acetic acid could help to drive the reaction to completion.
Q4: How can I be sure I have synthesized the correct product?
A4: Characterization of the final product is crucial. The identity and purity of this compound can be confirmed using a combination of techniques:
-
Melting Point: Compare the melting point of your product with the literature value.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the pyrazolone ring (typically around 1600-1700 cm⁻¹) and a broad N-H stretch (around 3200-3400 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. See the "Characterization Data" section below for expected chemical shifts.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
Ethyl butyrylacetate (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol
-
Glacial acetic acid (catalytic amount, e.g., 2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl butyrylacetate in ethanol.
-
Add hydrazine hydrate to the solution, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (as indicated by the disappearance of the ethyl butyrylacetate spot on the TLC plate), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can then be purified by recrystallization.
Purification by Recrystallization (Ethanol/Water)
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise with stirring until the solution becomes persistently turbid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can further cool the flask in an ice bath.[7]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Characterization Data
Infrared (IR) Spectroscopy
The NIST Chemistry WebBook provides an IR spectrum for this compound.[13] Key expected peaks include:
-
~3200-3400 cm⁻¹ (broad): N-H stretching vibration.
-
~2870-2960 cm⁻¹: C-H stretching vibrations of the propyl group.
-
~1650-1700 cm⁻¹: C=O stretching vibration of the pyrazolone ring.
Predicted ¹H NMR Spectroscopy (in CDCl₃)
-
~0.9 ppm (triplet, 3H): -CH₃ of the propyl group.
-
~1.6 ppm (sextet, 2H): -CH₂-CH₃ of the propyl group.
-
~2.2 ppm (triplet, 2H): -CH₂-C=N of the propyl group.
-
~3.2 ppm (singlet, 2H): -CH₂- of the pyrazolone ring.
-
~8-10 ppm (broad singlet, 1H): N-H proton.
Predicted ¹³C NMR Spectroscopy (in CDCl₃)
-
~13 ppm: -CH₃ of the propyl group.
-
~20 ppm: -CH₂-CH₃ of the propyl group.
-
~30 ppm: -CH₂-C=N of the propyl group.
-
~40 ppm: -CH₂- of the pyrazolone ring.
-
~155 ppm: C=N of the pyrazolone ring.
-
~170 ppm: C=O of the pyrazolone ring.
Caption: A logical workflow for troubleshooting low yield.
References
- What solvent should I use to recrystallize pyrazoline? - ResearchGate.
- Knorr pyrazole synthesis - Name-Reaction.com.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH.
- Knorr Pyrazole Synthesis - Chem Help ASAP.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH.
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
- Optimization of solvent, temperature, and catalyst in synthesis of compound 7a - ResearchGate.
- Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines [a] - ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - NIH.
- This compound - the NIST WebBook.
- Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
- Help with Low Yield Synthesis : r/Chempros - Reddit.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH.
- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - NIH.
- 5 Combination of 1H and 13C NMR Spectroscopy.
- Basic 1H- and 13C-NMR Spectroscopy.
- NMR Chemical Shifts.
- This compound - the NIST WebBook.
- Pyrazol-3-ones, Part 1: Synthesis and Applications - ResearchGate.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI.
- (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - ResearchGate.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI.
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Recrystallization techniques for purifying pyrazolone compounds
Pyrazolone Recrystallization: A Technical Support Guide
Welcome to the Technical Support Center for the purification of pyrazolone compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, practical solutions to common challenges encountered during recrystallization. As a Senior Application Scientist, my goal is to provide not just protocols, but the reasoning behind them, ensuring you can adapt these techniques to your specific pyrazolone derivative.
Section 1: Foundational Principles of Pyrazolone Recrystallization
Q1: What are the key factors to consider when selecting a solvent for pyrazolone recrystallization?
A1: The selection of an appropriate solvent is the most critical step for successful recrystallization.[1][2] The ideal solvent should exhibit high solubility for the pyrazolone compound at its boiling point and low solubility at room temperature or below. This temperature-dependent solubility differential is the driving force for crystallization.[2]
Causality and Key Considerations:
-
Polarity ("Like Dissolves Like"): Pyrazolone scaffolds can range from moderately polar to highly polar, depending on their substituents. A solvent with a polarity similar to your target compound is often a good starting point.[2] For instance, many simple pyrazolones are soluble in alcohols like ethanol or isopropanol.[3][4][5]
-
Boiling Point: A relatively high boiling point allows for a larger temperature range upon cooling, which can improve crystal yield.[1] However, the solvent's boiling point should not exceed the melting point of your pyrazolone to avoid "oiling out."
-
Reactivity: The solvent must be inert and not react with your compound.
-
Impurity Profile: The ideal solvent will either keep impurities dissolved at all temperatures or be a poor solvent for them even when hot, allowing for their removal by hot gravity filtration.[2]
To begin, test the solubility of a small amount of your crude product in various solvents at both room temperature and with gentle heating.[3]
Table 1: General Solvent Selection Guide for Pyrazolone Compounds
| Solvent | Polarity | Boiling Point (°C) | Typical Pyrazolone Compatibility & Notes |
| Ethanol | Polar | 78 | Excellent general-purpose solvent for many pyrazolone derivatives.[3][5] Often used in mixed systems with water.[4] |
| Methanol | Polar | 65 | Similar to ethanol but with a lower boiling point. Good for more polar pyrazolones. |
| Isopropanol | Polar | 82 | A good alternative to ethanol, sometimes offering different solubility profiles.[3][6][7] |
| Acetone | Polar Aprotic | 56 | Effective for a range of pyrazolones; its volatility makes it easy to remove.[3][6][7][8] |
| Ethyl Acetate | Moderately Polar | 77 | Suitable for less polar pyrazolone derivatives.[3][8] |
| Water | Highly Polar | 100 | Can be used for highly polar or salt forms of pyrazolones. Often used as an anti-solvent.[4] |
| Hexane/Cyclohexane | Non-polar | 69 / 81 | Typically used as an anti-solvent in mixed systems for less polar pyrazolones.[3][4] |
Q2: What is the general procedure for single-solvent recrystallization of a pyrazolone compound?
A2: This protocol outlines a standard, self-validating method for purifying a solid pyrazolone when a suitable single solvent has been identified.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazolone in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stick or magnetic stir bar.[1]
-
Heating: Gently heat the mixture on a hot plate, bringing it to a boil.[4] Add small portions of hot solvent until the pyrazolone just completely dissolves.[4] Adding excess solvent will reduce your final yield.
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[3] Re-boil for a few minutes.
-
Hot Gravity Filtration (if necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[4] This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[3]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[3][4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3][9]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3][4]
-
Drying: Allow the crystals to air-dry on the filter paper or, for more thorough drying, place them in a desiccator under vacuum.[4]
Visualization of the Workflow
Caption: Workflow for single-solvent recrystallization.
Section 2: Troubleshooting Common Recrystallization Issues
Q3: My pyrazolone is "oiling out" instead of crystallizing. What's happening and how do I fix it?
A3: "Oiling out," or liquid-liquid phase separation, occurs when the dissolved pyrazolone separates from the solution as a liquid oil rather than a solid crystal.[10][11] This is often because the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a melting point depression caused by dissolved impurities).[12] The oil is an impure, supercooled liquid that can solidify into an amorphous mass, trapping impurities.[11]
Primary Causes and Solutions:
-
High Solute Concentration / Rapid Cooling: The solution is too saturated, or it has been cooled too quickly, preventing molecules from organizing into a crystal lattice.[3][11]
-
Inappropriate Solvent: The chosen solvent's boiling point may be too high, or its polarity is not ideal for crystallization.[3][12]
-
Solution: Try re-dissolving the oil and adding a small amount of a "poorer" solvent (an anti-solvent) while hot to lower the overall solvent power. Alternatively, switch to a solvent with a lower boiling point.
-
-
Presence of Impurities: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[10][12]
-
Solution: If you suspect impurities are the cause, try purifying a small portion again, perhaps with an activated charcoal treatment during the hot filtration step to remove contaminants.[3]
-
-
Seeding: The kinetic barrier to nucleation is too high.
-
Solution: After the solution has cooled slightly (but before oiling occurs), add a "seed crystal" from a previous successful batch or scratch the inside of the flask with a glass rod at the solvent line. This provides a surface for crystal growth to begin.[10]
-
Q4: I have very low recovery of my purified pyrazolone. What are the common causes and how can I improve the yield?
A4: Low recovery is a common issue that can almost always be traced back to a specific step in the protocol. Maximizing yield requires careful attention to the principles of solubility.
Table 2: Troubleshooting Low Pyrazolone Recovery
| Symptom | Probable Cause | Recommended Solution |
| Very little or no crystal formation upon cooling. | Too much solvent was used. The solution is not saturated enough at cold temperatures. | Boil off a portion of the solvent to concentrate the solution, then attempt the cooling and crystallization process again.[4] |
| Crystals formed during hot filtration, clogging the funnel. | Premature crystallization. The solution cooled too much during the filtration step. | Add a small amount of extra hot solvent before filtering to ensure the compound stays dissolved.[13] Use a pre-warmed funnel and filter flask.[4] |
| The final product is very fine and powdery. | The solution was cooled too quickly. This leads to rapid precipitation rather than slow crystal growth. | Ensure the solution is allowed to cool slowly and undisturbed to room temperature before moving to an ice bath.[3] |
| Significant material loss is observed. | Loss during transfers. Product is left behind on glassware. | Rinse all glassware (e.g., the original flask, the funnel) with a small amount of the cold recrystallization solvent and add these rinsings to the main batch during vacuum filtration.[3] |
| The chosen solvent is too "good." | High solubility at cold temperatures. The solvent keeps too much product dissolved even after cooling. | Re-evaluate the solvent choice. The ideal solvent has very low solubility for the compound when cold.[1][4] Consider a mixed-solvent system. |
Q5: My recrystallized pyrazolone is still impure. How can I remove persistent impurities?
A5: If a single recrystallization does not yield a product of sufficient purity, several strategies can be employed. The nature of the impurity will dictate the best approach.
Troubleshooting Steps:
-
Colored Impurities: If your product has a persistent color (e.g., yellow or brown), this is often due to high molecular weight byproducts or oxidation products.[3]
-
Insoluble Impurities: If you notice solid particles that never dissolve, even in the boiling solvent, these are likely insoluble impurities (e.g., inorganic salts, catalysts).
-
Solution: These are easily removed by performing a hot gravity filtration of your dissolved product. The insoluble material will be caught on the filter paper.[2]
-
-
Highly Soluble Impurities: If the impurity has a solubility profile very similar to your target compound, a single recrystallization may not be sufficient.
-
Solution 1: Perform a second recrystallization. The purity of the product generally increases with each successive recrystallization, although yield will decrease.
-
Solution 2: Try a different solvent or solvent system. An impurity that is co-crystallizing in one solvent may be highly soluble in another.
-
Solution 3: For some pyrazolone derivatives that may degrade on silica gel, deactivating the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%) can be effective for purification via column chromatography.[3]
-
Visualization of the Decision Process
Caption: Decision tree for troubleshooting persistent impurities.
Section 3: Advanced Techniques & FAQs
Q6: My pyrazolone won't dissolve well in any single solvent that is poor enough to give crystals on cooling. What should I do?
A6: This is a classic scenario where a mixed-solvent system (or binary solvent system) is the ideal solution. This technique is used when no single solvent has the desired mediocre dissolving power.[14]
The Principle: You use two miscible solvents.
-
Solvent 1 (The "Good" Solvent): A solvent in which your pyrazolone is highly soluble, even at room temperature.[15] Common choices include hot ethanol, acetone, or ethyl acetate.[4]
-
Solvent 2 (The "Poor" or "Anti-Solvent"): A solvent in which your pyrazolone is poorly soluble.[15] Water is a very common anti-solvent for ethanol or acetone.[4] Hexane is often used with ethyl acetate.[3]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolve the crude pyrazolone in a minimal amount of the hot "good" solvent (e.g., ethanol).[15]
-
While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity).[4][15] This indicates you have reached the point of saturation.
-
Add one or two drops of the hot "good" solvent to just re-dissolve the cloudiness, ensuring the solution is clear.[13]
-
Now, proceed with the cooling and isolation steps as you would for a single-solvent recrystallization (slow cooling, ice bath, vacuum filtration).[15]
-
When washing the crystals, use a chilled mixture of the two solvents in approximately the same ratio that induced crystallization.[13]
Q7: How does the substitution pattern on the pyrazolone ring affect solvent choice?
A7: The functional groups attached to the pyrazolone core heavily influence its overall polarity and, consequently, its solubility. For example, 4-acylpyrazolones are known to be effective ligands for metal extraction partly due to their solubility characteristics in various organic solvents.[16][17]
-
Polar Substituents: Groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) will increase the polarity of the molecule. This generally makes the compound more soluble in polar solvents like ethanol, methanol, and water.
-
Non-polar Substituents: Large alkyl or aryl groups (like the phenyl group in Edaravone or phenylbutazone) decrease the overall polarity.[18][19] Such compounds will have better solubility in less polar solvents like ethyl acetate, dichloromethane, or acetone.[20][21]
-
Ionizable Groups: If the pyrazolone can be protonated or deprotonated (e.g., forming a salt), its solubility can be dramatically altered. For instance, forming an acid addition salt can be a purification strategy, allowing crystallization from solvents like acetone or ethanol.[6][7]
Understanding your molecule's structure is key to making an educated first guess for solvent screening, saving you significant time and material.
References
- Process for the purification of pyrazoles. (2011). Google Patents.
- Method for purifying pyrazoles. (2011). Google Patents.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). ACS Publications.
- Recrystallization (help meeeeee). (2013). Reddit.
- An In-Line Study of Oiling Out and Crystallization. (2006). ACS Publications.
- Process for the preparation of pyrazolone derivatives. (1961). Google Patents.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2015). Oriental Journal of Chemistry.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Parajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of Its Antibacterial and Cytotoxic Activity. Semantic Scholar.
- Liquid Antisolvent Recrystallization of Phenylbutazone and the Effect of Process Parameters. (2010). Taylor & Francis Online.
- Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations. (2023). MDPI.
- Recrystallization. (n.d.). Wired Chemist.
- Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare.
- What is the theoretical background of mixed solvents recrystallization?. (2019). Quora.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. (2023). ACS Publications.
- Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. (2023). National Institutes of Health.
- Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations. (2024). MDPI.
- Ultrasound‐assisted cooling crystallization of edaravone for improving the crystal characteristics. (2023). ResearchGate.
- Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. (2024). ACS Publications.
- Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. (2019). Organic Syntheses.
- Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. (2024). National Institutes of Health.
- Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. (2024). ResearchGate.
- New approach for preparation of metastable phenylbutazone polymorphs. (2019). ResearchGate.
- Synthesis, Characterization, and Solvent Extraction Studies of Acylpyrazolone Ligands and their Mn(II), Fe(III) and Ti(III) Complexes. (n.d.). Afribary.
- Synthesis, Characterization and Pharmacological Studies of 4-Acylpyrazolone Complexes of Some d-Block Elements. (n.d.). Modish Project.
- Synthesis, Characterization and Pharmacological Studies of 4-Acylpyrazolone Complexes of Some d-Block Elements. (2019). Project Topics.
- Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. (2002). ACS Publications.
- Recrystallization of Drugs — Effect on Dissolution Rate. (2015). ResearchGate.
- Recrystallization of Drugs: Significance on Pharmaceutical Processing. (2016). ResearchGate.
- Phenylbutazone. (n.d.). National Institutes of Health.
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Optimizing reaction conditions for pyrazolone synthesis (temperature, catalyst)
Technical Support Center: Pyrazolone Synthesis Optimization
Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazolone derivatives. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios, focusing on the critical parameters of temperature and catalyst selection.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.
Q1: What is the optimal temperature for pyrazolone synthesis, and how does it influence the reaction outcome?
A1: Temperature is a critical parameter that directly influences reaction kinetics and selectivity. While there is no single "optimal" temperature for all pyrazolone syntheses, a general understanding of its effects can guide optimization.
Most pyrazolone syntheses, particularly the classical Knorr condensation of a β-ketoester with a hydrazine, are exothermic.[1] The reaction can often be initiated at room temperature, with the temperature rising during the process. Many protocols recommend maintaining a specific temperature to ensure consistent results. For instance, some procedures regulate the reaction at 60°C to achieve a balance between reaction rate and side product formation.[2]
-
Low Temperatures (Room Temp to 60°C): At lower temperatures, the reaction is slower but often more selective. This can be advantageous when dealing with sensitive functional groups or when trying to control regioselectivity with unsymmetrical substrates. However, insufficient temperature may lead to incomplete conversion and low yields.[3]
-
High Temperatures (Reflux): Heating to reflux in solvents like ethanol or acetic acid significantly accelerates the reaction.[2][4] This is common for less reactive substrates. However, higher temperatures can promote side reactions, such as decomposition of reagents or the formation of undesired isomers. A temperature-controlled approach has been shown to allow for the divergent synthesis of different pyrazole derivatives from the same starting materials, highlighting the profound impact of this parameter.[5][6]
Key Takeaway: Start with milder conditions (e.g., 50-60°C) and monitor the reaction by TLC. If the reaction is sluggish, incrementally increase the temperature. If side products are observed, consider lowering the temperature or screening different catalysts.
Q2: How do I select the most effective catalyst for my reaction? What are the pros and cons of different catalyst types?
A2: Catalyst selection is crucial for activating the substrates and facilitating the key bond-forming steps. The most common approach is acid catalysis, which protonates the carbonyl oxygen of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[7][8][9]
The choice of catalyst depends on the specific substrates, desired reaction rate, and tolerance of functional groups.
Catalyst Comparison for Pyrazolone Synthesis
| Catalyst Type | Examples | Mechanism of Action | Advantages | Disadvantages |
| Brønsted Acids | Glacial Acetic Acid, Sulfuric Acid, TsOH | Donates a proton to activate the carbonyl group.[10] | Inexpensive, readily available, effective for many standard syntheses.[4][7] | Can be corrosive; harsh conditions may not be suitable for sensitive substrates; difficult to remove post-reaction. |
| Heterogeneous Acids | Silica Sulfuric Acid (SSA), Amberlyst-70 | Provides an acidic solid surface for the reaction to occur. | Easily removed by filtration, reusable, often milder than soluble strong acids.[11][12] | May have lower activity than homogeneous catalysts, requiring longer reaction times or higher temperatures. |
| Lewis Acids | Y(NO₃)₃·6H₂O, SmCl₃, Cu(OTf)₂ | Coordinates to the carbonyl oxygen, increasing its electrophilicity.[13][14][15] | Can be highly efficient, even in catalytic amounts; offers different reactivity profiles. | Can be expensive, sensitive to moisture, and may require specific handling. |
| Organocatalysts | Imidazole, Piperidine | Can act as a general acid/base catalyst to facilitate proton transfer steps.[16][17] | Mild conditions, often used in multicomponent reactions. | May require higher catalyst loading; scope might be limited compared to traditional acids. |
Expert Recommendation: For a standard Knorr synthesis, a few drops of glacial acetic acid in ethanol is an excellent starting point due to its proven efficacy and low cost.[7] If your substrates are sensitive or if catalyst removal is a concern, a heterogeneous catalyst like silica sulfuric acid is a strong alternative.[12]
Troubleshooting Guide: Common Synthesis Problems
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yield is a common frustration. The issue can typically be traced back to a few key areas: reagent quality, reaction conditions, or reaction monitoring.
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and solve low conversion rates and poor yields.
Caption: A logical workflow for troubleshooting low reaction yields.
Causality Explained:
-
Reagent Purity: Hydrazine hydrate is susceptible to oxidation. Using old or improperly stored hydrazine can be a primary cause of low yield. Similarly, ensure the β-ketoester is pure.
-
Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.
-
Temperature & Time: As discussed in Q1, the reaction may simply be too slow under your current conditions. Ensure you are allowing enough time for the reaction to complete, monitoring progress with TLC or LC-MS.[3]
-
Catalyst Activity: If using a catalytic amount of acid, ensure it is sufficient. For very non-reactive substrates, a stronger acid or a different type of catalyst may be required.
Q4: I am getting a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
A4: This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione) with a substituted hydrazine. The initial condensation can occur at either of the two carbonyl groups, leading to two different hydrazone intermediates and, ultimately, two pyrazolone regioisomers.
Controlling Regioselectivity:
The key is to exploit the different reactivities of the two carbonyl groups. Typically, a ketone is more electrophilic than an ester. In the reaction between ethyl acetoacetate and phenylhydrazine, the initial attack of the hydrazine occurs preferentially at the ketone carbonyl.
-
Solvent Choice: The solvent can have a profound effect on regioselectivity. Highly polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), have been shown to dramatically improve regioselectivity.[3] These solvents can stabilize the transition state leading to the preferred isomer.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.
-
Electronic Effects: Electron-withdrawing groups adjacent to a carbonyl will increase its electrophilicity, making it more susceptible to attack. Conversely, electron-donating groups will decrease its reactivity.
Core Mechanism & Experimental Protocol
Knorr Pyrazolone Synthesis Mechanism
The reaction proceeds via a two-step sequence: initial condensation to form a hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the stable pyrazolone ring.[7][8]
Caption: Mechanism of the Knorr Pyrazolone Synthesis.
Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes a standard laboratory procedure for the Knorr pyrazolone synthesis, a cornerstone reaction first reported in 1883.[18]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: In the flask, combine ethyl acetoacetate (0.1 mol, 13.0 g) and ethanol (50 mL).
-
Addition: Begin stirring the solution. Slowly add phenylhydrazine (0.1 mol, 10.8 g) to the flask dropwise over 10-15 minutes. The reaction is exothermic, and the mixture may warm up.
-
Catalyst: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 1-2 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane.
-
Cooling & Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to facilitate crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[2]
-
Drying: Dry the purified product in a vacuum oven or air dry to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a crystalline solid.
References
- BenchChem. (2025).
- Organic Chemistry Portal. (2023). Synthesis of pyrazoles. [Link]
- Prajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Gurunath, S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]
- Wikipedia. (2023). Pyrazolone. [Link]
- Mali, V. A., et al. (2022).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- El-Remaily, M. A. A. A., et al. (2023).
- Chauhan, P., & Enders, D. (2015).
- Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank. [Link]
- Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
- Reif, A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. [Link]
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
- Chemical Communications (RSC Publishing). (2013). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. [Link]
- ResearchGate. (n.d.). Optimization of solvent, temperature, and catalyst in synthesis of compound 7a. [Link]
- Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]
- ResearchGate. (n.d.). Optimization of solvent, amount of catalyst, and temperature in the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. [Link]
- Chehardoli, G., & Mansouri, N. (2018). New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression.
- Wikipedia. (2023). Knorr pyrrole synthesis. [Link]
- El-Gazzar, A. B. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]
- Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]
- IJCRT.org. (2022).
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Technical Support Center: Pyrazolone Condensation Reactions
Welcome to the technical support center for pyrazolone condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazolone synthesis, with a focus on identifying, understanding, and mitigating the formation of common side-products. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazolone synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazolone synthesis, such as the Knorr pyrazole synthesis, are a frequent issue stemming from several factors.[1] Key areas to investigate include:
-
Purity of Starting Materials: The purity of reactants, especially the hydrazine and the β-ketoester (e.g., ethyl acetoacetate), is critical. Impurities can introduce competing reactions. We recommend verifying the purity of your starting materials by NMR or another suitable analytical method and purifying them by recrystallization or distillation if necessary.[1]
-
Reaction Conditions:
-
Temperature: Suboptimal temperatures can lead to incomplete reactions or degradation of the product.[1] The reaction often requires heating, and monitoring its progress via Thin Layer Chromatography (TLC) is crucial to determine the ideal reaction time and prevent product decomposition from prolonged heating.[1][2]
-
Solvent: The choice of solvent is important for reactant solubility and reaction kinetics.[1] Ethanol or acetic acid are commonly used. For some syntheses, solvent-free conditions under microwave irradiation have been shown to improve yields and reduce reaction times.[3][4]
-
pH: The reaction is typically catalyzed by acid. Using a catalytic amount of a weak acid like glacial acetic acid is common.[5] The pH can influence the reactivity of the hydrazine and the enolization of the β-dicarbonyl compound.
-
-
Stoichiometry: While a 1:1 molar ratio of hydrazine to the 1,3-dicarbonyl compound is theoretical, using a slight excess of the hydrazine can sometimes drive the reaction to completion.[2]
-
Work-up Procedure: A proper work-up is essential to isolate the product effectively and remove catalysts and unreacted starting materials. This usually involves quenching the reaction, extraction, and purification steps like recrystallization.[1][6]
Q2: The color of my isolated pyrazolone product is off-white or yellowish, not the expected pure white. What does this indicate?
A2: An off-white or yellowish color often suggests the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. One common source of color is the formation of highly conjugated side-products. For instance, in reactions involving aldehydes, self-condensation of the aldehyde or further reaction with the pyrazolone can lead to colored impurities.[7] Purification, typically through recrystallization from a suitable solvent like ethanol, is usually effective in removing these colored impurities and yielding a white or crystalline product.[6][8]
Q3: I am observing a significant amount of a higher molecular weight species in my mass spectrometry analysis. What could this be?
A3: The presence of a higher molecular weight species often points to the formation of dimeric or bis-pyrazolone structures. A common side-reaction is the Michael addition of a second pyrazolone molecule to an α,β-unsaturated intermediate.[9][10] This is particularly prevalent in Knoevenagel condensations of pyrazolones with aldehydes, where the initial condensation product can act as a Michael acceptor.[9] The formation of these bis-adducts can sometimes be the major product depending on the reaction conditions.[10]
In-Depth Troubleshooting Guides
Issue 1: Formation of Michael Adducts and Bis-Pyrazolones
Underlying Cause: Pyrazolones possess an active methylene group at the C4 position, making the C4 carbon nucleophilic.[11] In the presence of an appropriate electrophile, such as an α,β-unsaturated ketone or aldehyde (which can be formed in situ during a Knoevenagel condensation), the pyrazolone can act as a Michael donor, leading to the formation of a Michael adduct. If the Michael acceptor is a derivative of the pyrazolone itself (e.g., an arylidene pyrazolone), a bis-pyrazolone will be formed.[9][10][12]
Mechanism: The reaction typically proceeds in two steps:
-
Knoevenagel Condensation: The pyrazolone condenses with an aldehyde to form an arylidene pyrazolone, which is an α,β-unsaturated system.
-
Michael Addition: A second molecule of the pyrazolone then attacks the β-carbon of the arylidene pyrazolone in a conjugate addition, leading to the bis-adduct.[9][10]
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using an excess of the aldehyde can sometimes favor the initial Knoevenagel condensation over the subsequent Michael addition.
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the Michael addition, which may have a higher activation energy than the initial condensation.[13]
-
Choice of Catalyst: The type and amount of catalyst can influence the relative rates of the two reactions. For instance, using a milder base or a Lewis acid catalyst might offer better control.[14]
-
Protecting Groups: If the Michael addition is particularly problematic, consider protecting the active methylene group at C4 before the condensation reaction, though this adds extra steps to the synthesis.
Experimental Protocol: Minimizing Bis-Pyrazolone Formation in a Knoevenagel Condensation
-
In a round-bottom flask, dissolve the pyrazolone (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the aldehyde (1-1.1 equivalents) to the solution.
-
Add a catalytic amount of a base (e.g., piperidine or pyrrolidine).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied. Avoid high temperatures that might favor the Michael addition.
-
Once the starting pyrazolone is consumed (as indicated by TLC), quench the reaction.
-
Isolate the product by filtration if it precipitates, or by extraction.
-
Purify the product by recrystallization to remove any bis-pyrazolone that may have formed.
Issue 2: Regioisomer Formation in Reactions with Unsymmetrical Reagents
Underlying Cause: When using unsymmetrical hydrazines (e.g., methylhydrazine) or unsymmetrical 1,3-dicarbonyl compounds in a Knorr-type synthesis, the initial condensation can occur at two different sites, leading to the formation of two regioisomeric pyrazolone products.[15] The regioselectivity is often governed by the relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine.[16]
Mechanism: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound.[8] The relative steric hindrance and electronic properties of the substituents on both reagents will influence which nitrogen attacks which carbonyl, thus determining the final regioisomer.[15]
Troubleshooting Protocol:
-
Literature Precedent: For your specific substrates, consult the literature to see if the regioselectivity has been previously studied. Reaction conditions can sometimes be tuned to favor one isomer.[1]
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the regioselectivity. It is advisable to screen different conditions.[1]
-
Separation of Isomers: If a mixture of regioisomers is unavoidable, the primary method for separation is column chromatography. A careful selection of the eluent system is critical for achieving good separation.[1]
-
Characterization: Use spectroscopic methods like 1H and 13C NMR, and potentially NOESY or HMBC experiments, to unambiguously determine the structure of the isolated isomers.
Data Presentation: Factors Influencing Pyrazolone Condensation Outcomes
| Parameter | Effect on Main Reaction | Potential Side-Products Favored | Mitigation Strategy |
| High Temperature | Can increase reaction rate | Degradation products, Michael adducts | Optimize temperature using TLC monitoring.[1] |
| Prolonged Reaction Time | May drive reaction to completion | Degradation, formation of byproducts | Monitor reaction progress closely.[1] |
| Excess Pyrazolone | Can be used to consume aldehyde | Bis-pyrazolone via Michael addition | Use stoichiometric amounts or a slight excess of aldehyde. |
| Basic Catalyst | Promotes condensation | Michael addition, self-condensation of aldehydes | Use catalytic amounts, consider milder bases. |
| Protic Solvents (e.g., Ethanol) | Good solubility for reactants | Can influence tautomeric equilibrium | Screen aprotic solvents if side reactions are prevalent.[17] |
Visualizing Reaction Pathways and Troubleshooting
// Nodes Start [label="Pyrazolone + \nAldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Arylidene Pyrazolone\n(Michael Acceptor)", fillcolor="#FBBC05", fontcolor="#202124"]; Desired_Product [label="Desired Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product [label="Bis-Pyrazolone\n(Michael Adduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazolone2 [label="Pyrazolone\n(Nucleophile)", shape=invhouse, fillcolor="#F1F3F4"];
// Edges Start -> Intermediate [label=" Knoevenagel\nCondensation "]; Intermediate -> Desired_Product [label=" Isolation "]; Intermediate -> Side_Product [label=" Michael\nAddition ", arrowhead=vee]; Pyrazolone2 -> Side_Product [style=dashed];
}
Caption: Formation of bis-pyrazolone side-product.
// Nodes Start [label="Low Yield or\nImpure Product", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Purity of\nStarting Materials", shape=parallelogram]; Optimize_Conditions [label="Optimize Reaction Conditions\n(Temp, Time, Solvent)", shape=parallelogram]; Analyze_Side_Products [label="Characterize Side-Products\n(MS, NMR)", shape=parallelogram]; Michael_Adduct [label="Michael Adduct\n(Bis-Pyrazolone)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Regioisomers [label="Regioisomers?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_Stoichiometry [label="Adjust Stoichiometry &\nLower Temperature"]; Column_Chromatography [label="Purify via Column\nChromatography"]; Success [label="High Yield &\nPurity Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Purity; Check_Purity -> Optimize_Conditions [label=" Purity OK "]; Optimize_Conditions -> Analyze_Side_Products; Analyze_Side_Products -> Michael_Adduct; Analyze_Side_Products -> Regioisomers [style=dashed]; Michael_Adduct -> Adjust_Stoichiometry [label=" Yes "]; Michael_Adduct -> Regioisomers [label=" No "]; Regioisomers -> Column_Chromatography [label=" Yes "]; Adjust_Stoichiometry -> Success; Column_Chromatography -> Success; }
Caption: A logical workflow for troubleshooting pyrazolone reactions.
References
- Benchchem. Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Chauhan, P., & Enders, D. (2013). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
- Abdel-Wahab, B. F., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform.
- Pfaffenhuemer, P., et al. (2011). REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. Semantic Scholar.
- Al-Mulla, A. (2017). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.
- Watanabe, K., et al. (2003). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Journal of Labelled Compounds and Radiopharmaceuticals.
- Arnaudov, M. G., et al. (2006).
- BOC Sciences. Edaravone and Impurities.
- Benchchem. Common side reactions in indole-pyrrole synthesis.
- ResearchGate. How can I block michael acceptor group from reacting with nitrogen during synthesis?
- Fruchart, A., et al. (2019).
- Chem Help Asap. (2021). Knorr Pyrazole Synthesis.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Benchchem.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Wang, Z., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules.
- Zhang, Y., et al. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. Organic Process Research & Development.
- ResearchGate. A mechanism of pyrazole forming reaction.
- Reddy, P. P., et al. (2021). Robust Organocatalytic Three-Component Approach to 1,3-Diarylallylidene Pyrazolones via Consecutive Double Condensation Reactions. The Journal of Organic Chemistry.
- Chem Help ASAP. (2021).
- Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Books.
- Fronczek, F. R., et al. (2014).
- Buriol, L., et al. (2009). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.
- Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- ResearchG
- International Journal of ChemTech Research.
- St. Amant, A. H., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
- Kumar, D., et al. (2014).
- ResearchGate.
- ResearchGate. Generic reaction scheme for the six pyrazolonic compounds along with...
- ResearchGate. Plausible mechanism for the formation of bis phenyl pyrazolone piperidinium.
- Organic Chemistry Portal. Pyrazole synthesis.
- Al-Amiery, A. A., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Scientific Reports.
- Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]
- ResearchGate.
- Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods.
- ACS Publications. Synthesis and Anti-Breast Cancer Potency of Mono- and Bis-(pyrazolyl[1][18][19]triazolo[3,4-b][1][11][19]thiadiazine) Derivatives as EGFR/CDK-2 Target Inhibitors. [Link]
- ResearchGate. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
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- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Stability and Degradation of 3-n-Propyl-2-pyrazolin-5-one in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-n-Propyl-2-pyrazolin-5-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this compound. We understand that ensuring compound stability is critical for reproducible and accurate results. This guide addresses common challenges related to the stability and degradation of this compound in solution, offering explanations grounded in its chemical properties and field-proven methodologies.
Introduction to this compound
This compound (CAS: 29211-70-9, Molecular Formula: C₆H₁₀N₂O) is a pyrazolone derivative characterized by a five-membered heterocyclic ring.[1][2] Like other pyrazolones, it can exist in different tautomeric forms (keto-enol), which influences its reactivity and stability.[1][3] While generally stable as a solid under recommended storage conditions, its stability in solution can be compromised by several factors, including pH, exposure to light, and the presence of oxidizing agents.[1][4] This guide will help you navigate these challenges.
Troubleshooting Guide: Experimental Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I'm observing a rapid loss of my compound in an aqueous buffer solution, even at neutral pH. What is the likely cause and how can I confirm it?
Answer:
Unexpected degradation in aqueous solutions, even neutral ones, often points to hydrolysis or oxidation. The pyrazolone ring, while relatively stable, contains an amide-like bond that can be susceptible to hydrolysis, and the ring itself can be prone to oxidation.[4]
Causality:
-
Hydrolysis: Although more pronounced under acidic or basic conditions, hydrolysis can still occur at a slower rate at neutral pH, especially with elevated temperatures or the presence of certain buffer components that may act as catalysts.
-
Oxidation: Dissolved oxygen in your buffer can lead to oxidative degradation. This process can be accelerated by trace metal ion contaminants, which can catalyze the formation of reactive oxygen species.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound loss in aqueous buffer.
Step-by-Step Protocol to Differentiate Oxidation from Hydrolysis:
-
Prepare Controlled Buffers:
-
Buffer A (Standard): Your current experimental buffer.
-
Buffer B (Oxygen-Free): Prepare the same buffer, but degas it thoroughly by bubbling with nitrogen or argon for at least 15 minutes.
-
Buffer C (Chelator-Containing): To Buffer B, add a small amount of a chelating agent like EDTA (final concentration ~0.1 mM) to sequester any catalytic metal ions.
-
-
Incubate Samples: Prepare solutions of this compound in all three buffers. Also, include a sample in Buffer A stored at a lower temperature (e.g., 4°C) as a hydrolysis control.
-
Time-Point Analysis: Immediately after preparation (T=0), and after a set period (e.g., 24 hours) under your standard experimental conditions, take aliquots from each sample.
-
Analytical Assessment: Analyze all aliquots using a stability-indicating HPLC method. An LC-MS/MS method is highly recommended to identify the molecular weights of any new peaks that appear.[4]
-
Interpret Results:
-
If degradation is significantly inhibited in Buffers B and C but not in A, oxidation is the primary cause.
-
If degradation proceeds in all buffers at the experimental temperature but is slowed in the 4°C sample, hydrolysis is a significant contributor.
-
Question 2: My HPLC chromatogram shows new peaks appearing over time when working with acidic or basic solutions. Are these degradation products?
Answer:
Yes, it is highly likely that these are degradation products resulting from acid- or base-catalyzed hydrolysis. The pyrazolone ring is susceptible to cleavage under these conditions.
Causality: The stability of the pyrazolone core is highly pH-dependent. The amide bond within the ring can be cleaved by nucleophilic attack (by OH⁻ under basic conditions) or after protonation (under acidic conditions), leading to ring-opening products.[4]
Recommended Forced Degradation Study Protocol:
A forced degradation (or stress testing) study is a systematic way to identify potential degradation products and pathways.
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in an organic solvent where it is stable (e.g., methanol or ethanol).[1]
-
Set Up Stress Conditions: Dilute the stock solution into the following aqueous conditions. A parallel control sample in a neutral, buffered solution should be run for comparison.
| Stress Condition | Reagent | Temperature | Time Points for Analysis |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 0, 2, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 0, 4, 24 hours |
| Photostability | Neutral Buffer | Room Temp (in photostability chamber) | Matched to control |
| Thermal | Neutral Buffer | 80°C | 0, 24, 72 hours |
-
Sample Preparation for Analysis: Before injecting onto the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the column.
-
Analysis: Use HPLC with UV detection and, ideally, LC-MS/MS to analyze the samples.[4] This will allow you to separate the degradants, determine their molecular weights, and propose structures based on fragmentation patterns.
Question 3: My solution of this compound turns yellow or brown after being left on the lab bench. What is causing this discoloration?
Answer:
Discoloration upon exposure to ambient light is a classic sign of photodegradation. Pyrazolone derivatives can absorb UV light, which can lead to the formation of radical species or other chromophoric (color-absorbing) degradation products.[6]
Causality: Energy from UV or even high-energy visible light can be absorbed by the molecule, promoting it to an excited state. This can initiate a variety of reactions, including oxidation, rearrangement, or the formation of radical intermediates that react with other molecules or oxygen.[6][7] These reactions often result in conjugated systems that absorb visible light, appearing as a colored solution.
Preventative Measures:
-
Use Amber Glassware: Always prepare and store solutions of this compound in amber vials or flasks to block UV light.
-
Protect from Light: If transparent containers must be used, wrap them in aluminum foil.
-
Minimize Exposure: During experiments, minimize the time solutions are exposed to direct light.
-
Confirm Photostability: If your application requires light exposure, you must perform a formal photostability study as outlined in the forced degradation protocol above.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary degradation pathways are hydrolysis, oxidation, and photodegradation. The specific products will depend on the conditions, but they generally involve modifications to the pyrazolone ring.
Sources
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- 2. CAS 29211-70-9: this compound | CymitQuimica [cymitquimica.com]
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- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyrazolones
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing in the HPLC analysis of pyrazolone derivatives. Our approach is rooted in fundamental chromatographic principles to empower you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[1]
It is commonly measured by the Tailing Factor (Tf) or the Asymmetry Factor (As) . The United States Pharmacopeia (USP) tailing factor is calculated at 5% of the peak height, while the asymmetry factor is often calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing.[2]
Q2: What are the primary causes of peak tailing when analyzing pyrazolone compounds?
A2: Pyrazolone derivatives, many of which are basic in nature, are particularly susceptible to peak tailing in reversed-phase HPLC due to a few key factors:
-
Secondary Silanol Interactions: The most common cause is the interaction between the basic pyrazolone analytes and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] These interactions are a form of secondary retention mechanism, which delays the elution of a portion of the analyte molecules, leading to a "tail."[3]
-
Metal Chelation: The pyrazolone ring system can act as a chelating agent, interacting with trace metal ions (like iron or titanium) present in the silica packing material, stainless steel components of the HPLC system (frits, tubing), or even leached from the system by the mobile phase.[4][5] This chelation introduces another unwanted retention mechanism, contributing to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the pyrazolone analyte, the compound can exist in both its ionized and non-ionized forms. This dual state leads to inconsistent retention and can result in broadened or tailing peaks.
Q3: What is the ideal mobile phase pH for analyzing pyrazolones?
A3: As a general rule, the mobile phase pH should be adjusted to at least 2 pH units away from the analyte's pKa to ensure it exists predominantly in a single ionic form. For basic compounds like many pyrazolones, operating at a low pH (e.g., pH 2.5-3.5) is often beneficial. At this acidic pH, the residual silanol groups on the silica surface are protonated and thus less likely to interact with the protonated basic analyte.[3] Pyrazole itself has a pKa of approximately 2.5.[6][7] While specific derivatives will have different pKa values, starting in the pH range of 2.5 to 3.5 is a sound strategy.
Q4: How does my choice of HPLC column impact peak shape for pyrazolones?
A4: The choice of column is critical. For basic compounds like pyrazolones, it is highly recommended to use a modern, high-purity, end-capped C18 column. "End-capping" is a process where the residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interacting with the analyte.[3] Columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated," are also excellent choices.
In-Depth Troubleshooting Guide
Peak tailing can be a multifaceted issue. This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your pyrazolone analysis.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC analysis.
Step 1: Initial Diagnosis - All Peaks or Specific Peaks?
-
If all peaks in your chromatogram are tailing: The issue is likely mechanical or related to the overall system, rather than a specific chemical interaction with your pyrazolone analyte.
-
Possible Causes:
-
Column Void: A void or channel may have formed at the inlet of the column.
-
Partially Blocked Frit: The inlet frit of the column may be partially clogged with particulate matter.
-
Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the column and detector can cause peak broadening and tailing.[1]
-
-
Solutions:
-
Try back-flushing the column (disconnect from the detector first).
-
If the problem persists, replace the column frit or the entire column.
-
Minimize tubing length and use narrow-bore tubing (e.g., 0.005" I.D.) where possible. Ensure all fittings are properly seated.
-
-
-
If only the pyrazolone peak(s) are tailing: The issue is almost certainly chemical in nature and related to secondary interactions. Proceed to the following steps.
Step 2: Mitigating Secondary Silanol Interactions
As basic compounds, pyrazolones are prone to strong interactions with acidic silanol groups on the silica surface.
-
Objective: To ensure the pyrazolone analyte and the silanol groups are in a consistent and non-interactive ionic state.
-
Procedure:
-
If the pKa of your pyrazolone derivative is known, adjust the mobile phase pH to be at least 2 units below the pKa. For many pyrazolones, a starting pH of 2.5 to 3.5 is effective.[3]
-
Use a buffer to maintain a stable pH. Common choices for low pH work are phosphate or formate buffers.
-
Prepare fresh mobile phase daily to avoid changes in pH over time.
-
-
Objective: To "mask" the active silanol sites with a competing basic compound.
-
Procedure:
-
Add a small concentration of an amine, such as Triethylamine (TEA) , to the mobile phase.[8]
-
A typical starting concentration for TEA is 0.1% (v/v).
-
Preparation of a Mobile Phase with 0.1% TEA:
-
To 1 liter of your aqueous mobile phase component (e.g., water or buffer), add 1 mL of high-purity TEA.
-
Adjust the pH to the desired level using an acid (e.g., phosphoric acid or formic acid).
-
Filter the mobile phase through a 0.45 µm filter before use.
-
-
Note: Once a column has been used with TEA, it is recommended to dedicate that column to methods using TEA, as it can be difficult to completely remove from the stationary phase.[9]
-
Step 3: Addressing Metal Chelation
The ability of pyrazolones to chelate with metal ions can be a hidden cause of peak tailing.
-
Objective: To remove metal ion contaminants from the column that may be causing secondary retention through chelation.
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of HPLC-grade water.
-
Prepare a 0.05 M solution of Ethylenediaminetetraacetic acid (EDTA).[10]
-
Wash the column with 10-20 column volumes of the EDTA solution at a low flow rate (e.g., 0.5 mL/min).
-
Thoroughly flush the column with at least 20-30 column volumes of HPLC-grade water to remove all traces of EDTA.
-
Equilibrate the column with your mobile phase before reconnecting the detector.
-
-
Objective: To add a sacrificial chelating agent to the mobile phase that will preferentially bind to active metal sites in the system, preventing the pyrazolone analyte from interacting with them.
-
Procedure:
-
Add a low concentration of EDTA (e.g., 0.1-1 mM) to your aqueous mobile phase.
-
Ensure the EDTA is fully dissolved and the mobile phase is filtered before use.
-
This approach can be particularly useful if the source of metal contamination is the HPLC system itself rather than just the column.
-
Data Summary: Mobile Phase Additives and Their Effects
| Additive | Typical Concentration | Mechanism of Action | Best For | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers pH to ~2, protonating silanols and acting as an ion-pairing agent for basic analytes. | General purpose for basic compounds. | Can suppress MS signal; may be difficult to remove from the column. |
| Formic Acid | 0.1% | Lowers pH to ~2.5-3.0, protonating silanols. | Good for LC-MS applications due to its volatility. | Less effective as an ion-pairing agent than TFA. |
| Triethylamine (TEA) | 0.1 - 0.5% | Acts as a silanol suppressor by competing for active sites. | Persistent peak tailing of basic compounds at mid-range pH. | Can shorten column lifetime and is difficult to remove from the column.[8][9] |
| EDTA | 0.1 - 1 mM | Acts as a chelating agent to passivate metal sites. | When metal chelation is the suspected cause of tailing. | Non-volatile, not suitable for LC-MS. |
By systematically working through these diagnostic steps and applying the detailed protocols, you will be well-equipped to identify the root cause of peak tailing in your pyrazolone analysis and restore symmetrical, reliable peaks for accurate quantification.
References
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- Sandí, M. P., et al. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. Journal of Chromatography A, 1011(1-2), 23–29.
- Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research.
- Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics.
- Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- De, B., Sen, S., & Easwari, T. S. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate.
- Wikipedia. (n.d.). Pyrazolone.
- Al-Said, M. S., et al. (2016). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Journal of the Pharmaceutical Society of Japan, 136(5), 779-792.
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- MicroSolv. (2025, December 1). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns.
- Parajuli, P., & Poudel, S. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 34(4), 2100-2106.
- Chen, X., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111893.
- Thompson, A. L., et al. (2017). A new triazine bearing a pyrazolone group capable of copper, nickel, and zinc chelation. RSC Advances, 7(84), 53517-53526.
- SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Thermo Fisher Scientific. (n.d.). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Shulpina, L. S., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18384-18401.
- Stoll, D. R. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies. LCGC North America.
- Reich, H. (n.d.). Bordwell pKa Table.
- Scribd. (n.d.). PKa Values of Common Drugs.
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions [mtc-usa.com]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Enhancing the Biological Activity of Pyrazolone Derivatives
Welcome to the technical support center dedicated to the strategic modification of pyrazolone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working to enhance the biological efficacy of this versatile scaffold. Here, we move beyond simple protocols to address the common, yet complex, challenges encountered during the optimization of pyrazolone-based compounds. Our approach is rooted in a deep understanding of structure-activity relationships (SAR) and the causal mechanisms that govern experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My newly synthesized pyrazolone derivative shows poor or no biological activity. What are the most common structural reasons for this, and where should I start my troubleshooting?
A1: A lack of biological activity in a novel pyrazolone derivative often points to suboptimal interactions with the biological target. The pyrazolone scaffold offers several positions for modification, and the substituents at these positions are critical for activity.[1] Here’s a breakdown of common issues and a strategic approach to troubleshooting:
-
Substituent Effects: The nature and position of substituents on the pyrazolone ring and any associated phenyl rings dramatically influence activity. For instance, in a series of pyrazole derivatives acting as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent activity.[2][3]
-
Steric Hindrance: Bulky substituents introduced at a position critical for binding can sterically hinder the molecule from fitting into the active site of the target protein.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of your substituents can alter the charge distribution of the pyrazolone core, affecting its ability to form key interactions (e.g., hydrogen bonds, pi-pi stacking) with the target.
-
Physicochemical Properties: Poor solubility and bioavailability can prevent your compound from reaching its target in sufficient concentration.[4][5][6]
Troubleshooting Workflow:
-
Re-evaluate your SAR Data: Compare your inactive compound with known active pyrazolone derivatives for the same target. Identify the key pharmacophoric features you might be missing.
-
Systematic Modification: Plan a systematic series of modifications at different positions of the pyrazolone ring. For example, if you have a substituent at the 1-position, synthesize analogs with smaller, larger, more electron-rich, or more electron-poor groups at that same position.
-
Consider Bioisosteric Replacement: If a particular functional group is problematic (e.g., causing metabolic instability or toxicity), consider replacing it with a bioisostere.[7][8][9] For instance, pyrazoles have been successfully used as bioisosteres for amides.[7]
Experimental Workflow for Initial SAR Exploration
Caption: Iterative workflow for troubleshooting inactive pyrazolone derivatives.
Q2: My pyrazolone derivative has good in vitro activity, but it performs poorly in vivo. How can I improve its bioavailability?
A2: This is a classic challenge in drug development, often stemming from poor absorption, distribution, metabolism, and excretion (ADME) properties. For pyrazolone derivatives, which can be lipophilic, poor aqueous solubility is a common culprit for low oral bioavailability.[4][6]
Key Strategies to Enhance Bioavailability:
-
Improve Aqueous Solubility:
-
Introduce Polar/Ionizable Groups: Judiciously adding polar functional groups (e.g., amines, carboxylic acids, sulfonamides) can significantly enhance solubility.[6][10] For instance, introducing a methylamine substituent to a pyrazole ring dramatically improved aqueous solubility and oral bioavailability.[6] The sulfonate group is another moiety known to improve aqueous solubility.[10]
-
Formulate as a Salt: Converting your compound into a salt (e.g., hydrochloride, phosphate) can provide a substantial boost in solubility.[6]
-
Nanoformulation: Encapsulating the pyrazolone derivative in polymeric nanoparticles, such as those made from PLGA, can improve solubility and dissolution rate.[5]
-
-
Mitigate First-Pass Metabolism:
-
Identify Metabolic Hotspots: Use in vitro assays with liver microsomes to identify which parts of your molecule are most susceptible to metabolic degradation.
-
Blocking Groups: Introduce metabolically stable groups (e.g., fluorine) at these "hotspots" to block enzymatic action.
-
Bioisosteric Replacement: Replace metabolically labile groups with more stable bioisosteres. For example, replacing a phenyl ring with a pyridyl or pyrazole ring can sometimes reduce CYP-mediated metabolism.[11]
-
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Managing tautomeric equilibrium in pyrazolone reactions
Welcome to the technical support center for managing tautomeric equilibrium in pyrazolone reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges posed by the dynamic nature of pyrazolone scaffolds. Our goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and control your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about pyrazolone tautomerism, providing the core knowledge needed to tackle more complex experimental issues.
Q1: What is pyrazolone tautomerism and why is it critical in my research?
A: Pyrazolone tautomerism is a form of prototropic tautomerism where a proton migrates between nitrogen and oxygen atoms within the heterocyclic ring system. For a typical pyrazolone unsubstituted at the 4-position, this results in a dynamic equilibrium between three main forms: the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one).[1]
This equilibrium is not merely a structural curiosity; it is of paramount importance because each tautomer possesses a distinct electronic configuration, shape, and set of reactive sites.[2] The predominant tautomer in your reaction vessel dictates the molecule's reactivity, its ability to form hydrogen bonds, and its overall physicochemical properties.[2][3] Failure to control or account for this equilibrium can lead to inconsistent reaction outcomes, unexpected side products, and challenges in purification and characterization.[4] In drug discovery, a shift in tautomeric preference can dramatically alter a compound's binding affinity to its biological target and its pharmacokinetic profile.[2][5]
Caption: The three principal tautomeric forms of pyrazolone in equilibrium.
Q2: What are the primary factors that control the tautomeric equilibrium?
A: The position of the tautomeric equilibrium is a delicate balance influenced by several interconnected factors. Understanding these allows you to manipulate the equilibrium to your advantage.
-
Solvent: This is often the most powerful tool at your disposal. Nonpolar solvents (e.g., benzene, CDCl₃) tend to favor the less polar CH-form.[6][7] In contrast, polar aprotic solvents like DMSO stabilize the OH and NH forms through hydrogen bonding.[6][8] Polar protic solvents such as methanol or water can further shift the equilibrium by actively participating in proton exchange.[4][7]
-
Substituents: The electronic nature of substituents on the pyrazolone ring has a profound effect. Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to favor the tautomer where the proton is on the adjacent nitrogen (the C3-tautomer or N1-H form).[4][9] Conversely, electron-withdrawing groups (e.g., -COOH, -CHO, -CF₃) can stabilize the tautomer where the proton is on the more distant nitrogen (the C5-tautomer or N2-H form).[4][9]
-
Temperature: Temperature can influence both the position of the equilibrium and the rate of interconversion. Low-temperature experiments are often key to resolving individual tautomers by NMR spectroscopy.[4][10]
-
pH: Pyrazolones possess weakly acidic character.[11] Altering the pH can lead to the formation of anionic or cationic species, which can lock the molecule into a specific tautomeric form or dramatically alter its reactivity profile.
Caption: Key experimental factors influencing the pyrazolone tautomeric equilibrium.
Troubleshooting Guide & Experimental Protocols
This section is formatted to address specific problems you might encounter in the lab, providing both the causal explanation and actionable protocols.
Problem 1: My NMR spectrum is ambiguous, showing broad peaks or averaged signals. How can I identify the dominant tautomer?
Causality: The broadening or averaging of NMR signals, particularly for the C3 and C5 carbons, is a classic sign of rapid tautomeric interconversion on the NMR timescale.[4][12] At room temperature, the proton exchange is too fast for the spectrometer to resolve the distinct signals of the individual tautomers, resulting in a time-averaged spectrum that can be misleading.
Solution: The solution is to slow down the rate of proton exchange. This can be achieved through two primary, complementary strategies: Low-Temperature NMR and the use of "Fixed" Derivatives.
Protocol 1: Low-Temperature NMR Spectroscopy
This protocol aims to "freeze out" the equilibrium, allowing for the observation of individual tautomers.
-
Solvent Selection: Choose a solvent with a low freezing point that is appropriate for your compound's solubility. A mixture of CD₂Cl₂/CHFCl₂ or THF-d₈ are common choices.
-
Sample Preparation: Prepare a standard NMR sample (~5-10 mg in 0.6 mL of deuterated solvent).
-
Initial Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.
-
Cooling and Equilibration: Lower the spectrometer temperature incrementally (e.g., in 10-20 K steps). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.
-
Spectral Monitoring: Observe the signals for C3, C5, and any labile protons (NH, OH). As the exchange slows, you should see the broad, averaged signals sharpen and resolve into distinct sets of peaks corresponding to each tautomer.
-
Quantification: Once the signals are fully resolved and the exchange is slow, you can determine the tautomeric ratio by integrating the corresponding signals in the ¹H spectrum.[10]
Protocol 2: Analysis Using "Fixed" Derivatives
Synthesizing derivatives where the mobile proton is replaced by a non-labile group (like methyl) provides unambiguous reference spectra for each tautomer.[1][8]
-
Synthesis of O-Methyl Derivative (OH-form model): React your pyrazolone with a hard electrophile like trimethylsilyldiazomethane. This reagent preferentially attacks the harder oxygen nucleophile, yielding the O-methylated product which mimics the OH-tautomer.[1]
-
Synthesis of N-Methyl Derivative (NH-form model): React your pyrazolone with an alkylating agent like dimethyl sulfate or methyl iodide. This will typically yield a mixture of N-methylated products, which can be separated and characterized to serve as models for the NH-tautomer(s).[8]
-
Comparative NMR Analysis: Acquire ¹H, ¹³C, and ideally ¹⁵N NMR spectra of your original pyrazolone and the synthesized fixed derivatives in the same solvent. By comparing the chemical shifts, you can definitively assign the signals in your equilibrium mixture.[8]
Data Reference Table: Characteristic NMR Shifts
The following table provides typical chemical shift ranges to aid in the initial assignment of your tautomers. Note that these values can vary based on substituents and solvent.
| Tautomer | Nucleus | Typical Chemical Shift Range (ppm) in CDCl₃ | Key Differentiating Features |
| OH-Form | Pyrazole C3 | 160-165 | C3 is deshielded (enol-ether character).[8] |
| Pyrazole C5 | 125-135 | C5 is relatively shielded. | |
| OH Proton | 10-12 (broad) | Very downfield, often broad signal.[8] | |
| NH-Form | Pyrazole C3 | 168-172 | C3 is highly deshielded (carbonyl carbon).[8] |
| Pyrazole C5 | 140-145 | C5 is deshielded due to adjacent C=N.[8] | |
| NH Proton | Varies widely | Position and broadening depend on H-bonding. | |
| CH-Form | Pyrazole C3 | ~170 | Carbonyl carbon.[6] |
| Pyrazole C4 | 40-50 | Diagnostic sp³-hybridized carbon. [6] | |
| Pyrazole C5 | ~90-100 | Vinylic carbon adjacent to nitrogen. |
Problem 2: My reaction is yielding a mixture of O- and N-alkylation products. How can I control the regioselectivity?
Causality: The regioselectivity of reactions like alkylation is a direct consequence of the tautomeric equilibrium. The pyrazolone anion, formed upon deprotonation, is an ambident nucleophile with reactive sites at both oxygen and nitrogen. The OH-tautomer leads to O-functionalization, while the NH-tautomer leads to N-functionalization. The product ratio is determined by a combination of the tautomer ratio in solution and the reaction conditions (Hard and Soft Acids and Bases principle).
Solution: To control the regioselectivity, you must manipulate both the tautomeric equilibrium and the nature of your electrophile.
Caption: Workflow for controlling regioselectivity in pyrazolone alkylation reactions.
Protocol 3: Favoring O-Alkylation (Kinetic Control)
This approach uses conditions that favor the more nucleophilic oxygen atom.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to favor the presence of the OH-tautomer.
-
Base Selection: Use a strong, non-nucleophilic base (e.g., NaH) at low temperature (e.g., 0 °C) to rapidly and irreversibly form the anion.
-
Electrophile Choice: Use a "hard" electrophile, such as a trialkyloxonium salt (e.g., Meerwein's salt) or an acyl chloride. According to the HSAB principle, the hard oxygen atom will preferentially react with the hard electrophile.[1]
-
Procedure:
-
Dissolve the pyrazolone in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaH portion-wise and stir for 30 minutes.
-
Add the hard electrophile dropwise and let the reaction proceed at 0 °C, monitoring by TLC.
-
Protocol 4: Favoring N-Alkylation (Thermodynamic Control)
This approach uses conditions that allow for equilibration and formation of the more stable N-alkylated product.
-
Solvent Choice: Use a less polar solvent like THF or Dioxane.
-
Base Selection: Use a weaker base that allows for a reversible equilibrium, such as K₂CO₃ or Et₃N.
-
Electrophile Choice: Use a "soft" electrophile, such as an alkyl iodide or benzyl bromide. The softer nitrogen atom will preferentially react with the soft electrophile.
-
Procedure:
-
Dissolve the pyrazolone in THF.
-
Add K₂CO₃ and the soft alkyl halide.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed. The higher temperature allows the system to reach thermodynamic equilibrium, favoring the more stable N-alkylated product.
-
By carefully selecting the solvent, base, and electrophile, you can effectively steer the reaction towards your desired regioisomer, transforming the challenge of tautomerism into a tool for synthetic control.
References
- Bohrium. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Bohrium.
- Metwally, M. A., Bondock, S. A., El-Desouky, S. I., & Abdou, M. M. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
- Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(7), 1735. [Link]
- Sanches, M. I. D., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. [Link]
- Enchev, V., & Angelova, S. (2009). Tautomers, isomers and rotamers of 3-methyl-4-nitroso-5-pyrazolone.
- Bentria, N., et al. (2015). DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(2), 524-533.
- BenchChem. (2025). Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide for Drug Development Professionals. BenchChem Tech Support.
- Holzer, W., et al. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES, 83(7), 1567-1582.
- MDPI. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]
- Elguero, J., et al. (1995). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 689-694. [Link]
- Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-26. [Link]
- Claramunt, R. M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1739-1744.
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
- Jin, Z. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1465-1480.
- ResearchGate. (2009). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool.
- Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 12. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: A Guide to Scaling the Synthesis of 3-n-Propyl-2-pyrazolin-5-one for Preclinical Supply
Welcome to the technical support guide for the synthesis of 3-n-Propyl-2-pyrazolin-5-one. This document is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to producing preclinical quantities of this promising heterocyclic compound. Given its potential biological activities, including anti-inflammatory and antimicrobial properties, a robust and scalable synthetic route is paramount.[1] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient scale-up campaign.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for a successful scale-up.
Q1: What is the most reliable method for synthesizing this compound on a larger scale? The most robust and widely adopted method is a variation of the Knorr pyrazole synthesis, which involves the condensation and subsequent cyclization of a β-keto ester with hydrazine.[2][3] For this specific target molecule, the reaction utilizes ethyl butyrylacetate (also known as ethyl 3-oxohexanoate) and hydrazine hydrate.[1][4] This method is favored for its high efficiency, operational simplicity, and the formation of a stable aromatic pyrazolone ring system.[3]
Q2: What is the role of hydrazine hydrate and what are the critical safety considerations for its use at scale? Hydrazine hydrate serves as the nitrogen source, providing the two adjacent nitrogen atoms required for the pyrazolone ring. The reaction begins with one nitrogen atom of the hydrazine attacking the ketone carbonyl of the β-keto ester, followed by an intramolecular cyclization where the second nitrogen attacks the ester carbonyl.[3]
Critical Safety Considerations: Hydrazine is a toxic and potentially explosive compound. When scaling up, it is imperative to:
-
Work in a well-ventilated fume hood or a dedicated ventilated enclosure.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Control the rate of addition, as the initial reaction can be exothermic. A dropping funnel and an external cooling bath (e.g., an ice-water bath) are essential for maintaining temperature control.
-
Avoid contact with oxidizing agents.
Q3: The product can exist in different tautomeric forms. Why is this significant? this compound exhibits keto-enol tautomerism, meaning it can exist as a ketone (the pyrazolin-5-one form) or an enol (the pyrazol-5-ol form).[1] This is significant because the tautomeric form can influence the compound's chemical reactivity, physical properties (like solubility), and its interactions with biological targets.[1] For characterization, be aware that spectroscopic data (like NMR) may show evidence of multiple tautomers in solution. The solid-state form is typically the keto tautomer.
Q4: What are the most critical parameters to monitor during the scale-up process?
-
Temperature Control: The reaction of hydrazine with the β-keto ester can be exothermic. Uncontrolled temperature can lead to side reactions and a decrease in yield and purity.
-
Stirring Efficiency: As the reaction volume increases, ensuring homogenous mixing is crucial for consistent heat transfer and reaction kinetics. Inadequate stirring can create localized "hot spots."
-
Rate of Reagent Addition: The controlled, dropwise addition of hydrazine hydrate is essential to manage the reaction exotherm.
-
Product Precipitation: The conditions under which the product crystallizes or precipitates (e.g., temperature, rate of anti-solvent addition) will directly impact particle size, purity, and ease of filtration.
Section 2: Scaled-Up Synthesis Protocol (100 g Target Scale)
This section provides a detailed, self-validating protocol for the synthesis of this compound on a 100-gram scale. The protocol includes in-process controls (IPCs) to monitor reaction completion.
Experimental Workflow Diagram
Caption: Workflow for the scaled-up synthesis of this compound.
Reagent and Materials Table
| Reagent/Material | Molecular Wt. ( g/mol ) | Moles (mol) | Quantity (100 g Scale) | Notes |
| Ethyl Butyrylacetate | 158.20 | 0.95 | 150 g (151.7 mL) | Starting β-keto ester[4] |
| Hydrazine Hydrate (~64%) | 50.06 | 1.14 | 90 g (87.4 mL) | 1.2 equivalents |
| Ethanol (200 proof) | 46.07 | - | ~1 L | Reaction Solvent |
| Glacial Acetic Acid | 60.05 | - | ~5 mL | Catalyst[3] |
| Deionized Water | 18.02 | - | ~2 L | For precipitation and washing |
Step-by-Step Experimental Protocol
-
Reactor Setup: Assemble a 3 L three-neck round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, a 250 mL pressure-equalizing dropping funnel, and a calibrated thermometer. Place the flask in a heating mantle with a secondary container for cooling (ice bath).
-
Reagent Charging: Charge the reactor with ethyl butyrylacetate (150 g, 0.95 mol) and ethanol (500 mL). Begin stirring to ensure the solution is homogenous.
-
Hydrazine Addition: In a separate beaker, carefully dilute hydrazine hydrate (90 g, ~1.14 mol) with ethanol (150 mL). Transfer this solution to the dropping funnel.
-
Controlled Addition: Begin adding the hydrazine solution dropwise to the stirred solution in the reactor. Monitor the internal temperature closely. Use an ice bath to maintain the temperature below 30°C during the addition. This controlled addition is critical to manage the initial exotherm.
-
Catalyst Addition and Reflux: Once the hydrazine addition is complete, add glacial acetic acid (~5 mL) to the reaction mixture. Slowly heat the mixture to reflux (approximately 78-80°C) and maintain this temperature.
-
In-Process Control (IPC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour.
-
Mobile Phase: 30% Ethyl Acetate / 70% Hexane.
-
Visualization: UV light (254 nm).
-
The reaction is complete when the starting ethyl butyrylacetate spot has been completely consumed. This typically takes 3-4 hours at reflux.
-
-
Product Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. In a separate, larger vessel (e.g., a 5 L beaker), place 1.5 L of cold deionized water with stirring.
-
Precipitation: Slowly pour the cooled reaction mixture into the cold water. A pale yellow to cream-colored solid should precipitate.[1] Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Isolate the solid product by vacuum filtration using a large Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 250 mL) to remove any residual salts and hydrazine.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation and Drying: Filter the purified crystals, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 40-50°C to a constant weight. The expected yield is typically in the range of 75-85%.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reflux time or temperature. 2. Reagent Degradation: Hydrazine hydrate can degrade over time. 3. Side Reaction: Formation of the ketone hydrazone as a major byproduct.[2] | 1. Verify Completion: Always confirm the absence of starting material by TLC before work-up. Extend reflux time if necessary. 2. Use Fresh Reagents: Use a recently opened or freshly titrated bottle of hydrazine hydrate. 3. Control Conditions: Ensure proper stoichiometry and controlled addition to favor the desired cyclization pathway. |
| Product "Oils Out" Instead of Precipitating as a Solid | 1. High Temperature: The precipitation mixture is too warm. 2. Impurities: Presence of unreacted starting materials or byproducts can inhibit crystallization. | 1. Ensure Adequate Cooling: Use an ice bath for both the reaction mixture (before addition) and the precipitation water. Add the reaction mixture slowly to the water. 2. Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, decant the water, dissolve the oil in a minimal amount of a solvent like ethyl acetate, and attempt to precipitate again by adding a non-polar solvent like hexane. |
| Product Purity is Low After Recrystallization | 1. Incorrect Solvent System: The chosen solvent system may not be effective at removing specific impurities. 2. Trapped Solvents/Impurities: The product may have crystallized too quickly, trapping impurities within the crystal lattice. | 1. Solvent Screen: Test different recrystallization solvents (e.g., isopropanol/water, acetone/hexane) on a small scale to find the optimal system. 2. Slow Crystallization: Allow the hot, dissolved solution to cool slowly to room temperature without disturbance to promote the formation of larger, purer crystals. |
| Reaction Becomes Uncontrollably Exothermic | 1. Rapid Reagent Addition: Hydrazine hydrate was added too quickly. 2. Insufficient Cooling: The cooling bath capacity is inadequate for the reaction scale. | 1. Strict Addition Control: Always use a dropping funnel and add the hydrazine solution at a rate that allows the cooling system to maintain the target temperature. 2. Improve Heat Transfer: Ensure efficient stirring. For very large scales, a jacketed reactor with a circulating chiller provides superior temperature control compared to a simple ice bath. |
Section 4: Reaction Mechanism
The synthesis proceeds via the Knorr pyrazole synthesis pathway.[3] The mechanism involves two key steps: condensation followed by intramolecular cyclization.
Mechanism Diagram
Caption: Reaction mechanism for the synthesis of this compound.
-
Condensation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the ketone carbonyl group of ethyl butyrylacetate. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl group. This results in the formation of the five-membered ring and the elimination of ethanol.
-
Tautomerization: The resulting intermediate rapidly tautomerizes to the more stable pyrazolinone product.
References
- ResearchGate. (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- National Institutes of Health (NIH). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- Royal Society of Chemistry. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate. Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives.
- PrepChem. Synthesis of ethyl 3-oxohexanoate.
Sources
- 1. Buy this compound | 29211-70-9 [smolecule.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl butyrylacetate | 3249-68-1 [chemicalbook.com]
Preventing oxidation of pyrazolone compounds during storage
Introduction
Pyrazolone and its derivatives are a cornerstone in pharmaceuticals and material science, valued for their diverse biological activities including analgesic, anti-inflammatory, and neuroprotective effects.[1][2][3] A well-known example, Edaravone, is utilized for its potent free radical scavenging properties in treating conditions like ALS and ischemic stroke.[4][5][6] However, the very chemical properties that make them effective—particularly their ability to donate electrons and scavenge radicals—also render them susceptible to oxidative degradation during storage.[4][7][8]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the oxidation of pyrazolone compounds, ensuring the integrity and reliability of their experimental results.
Troubleshooting Guide: Degradation During Storage
This section addresses specific issues you may encounter with your pyrazolone compounds. The advice provided is based on an understanding of the underlying degradation mechanisms.
Issue 1: My solid pyrazolone compound has changed color (e.g., turned yellow or brown). What is happening and can I still use it?
Answer:
A visible color change is a primary indicator of chemical degradation, most commonly oxidation.[8] The pyrazolone ring is susceptible to attack by atmospheric oxygen, a process often accelerated by light and ambient temperature. This reaction can lead to the formation of colored, oxidized byproducts and potentially N-N bond cleavage, opening the heterocyclic ring.[9][10]
Causality: The pyrazolone nucleus, particularly in its enol tautomeric form, can be easily oxidized.[6][11] This process involves the formation of radical intermediates that react with oxygen to form hydroperoxides, which then decompose into a mixture of colored degradation products.[10] For instance, 4-alkyl-substituted pyrazol-5-ones have been shown to be oxidized by air to form 4-hydroxy-substituted pyrazolones.[10]
Recommended Action:
-
Cease Immediate Use: Do not use the discolored compound in critical experiments, as its purity is compromised. The presence of impurities can lead to erroneous and irreproducible results.
-
Assess Purity: The extent of degradation should be quantified. We recommend using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the percentage of the parent compound remaining. A new spot or tailing on a Thin-Layer Chromatography (TLC) plate is also a strong indicator of impurity.[8]
-
Consider Re-purification: If the compound is valuable and the degradation is minor (e.g., >95% pure), re-purification by recrystallization or column chromatography may be possible. The purified compound's identity and purity must be confirmed by analytical methods (e.g., NMR, LC-MS, melting point) before use.
-
Discard if Necessary: If degradation is significant, it is best to discard the batch and obtain a fresh, pure sample.
Issue 2: I'm seeing a new peak in the HPLC chromatogram of my pyrazolone solution that has been stored for a week. What is it?
Answer:
The appearance of a new, typically more polar, peak in your HPLC analysis suggests the formation of a degradation product. For pyrazolone compounds, this is often an oxidized species.[9] Edaravone, for example, forms stable oxidation products like 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB) when it scavenges free radicals.[6]
Causality: Pyrazolone solutions can be less stable than their solid counterparts. Solvents can facilitate oxidation, and factors like dissolved oxygen, pH, and exposure to light play a significant role. The degradation rate often follows first-order kinetics, meaning it is proportional to the concentration of the pyrazolone.[10]
Recommended Action:
-
Identify the Degradant: If possible, use LC-MS (Liquid Chromatography-Mass Spectrometry) to get a mass of the new peak. This can provide crucial clues about its structure, helping to confirm if it is an oxidation product (e.g., addition of one or more oxygen atoms) or a product of another reaction like hydrolysis.
-
Prepare Fresh Solutions: It is a best practice to prepare solutions of pyrazolone compounds fresh before each experiment to minimize degradation.[12]
-
Optimize Solution Storage: If solutions must be stored, they should be prepared with a de-gassed, high-purity solvent, stored in amber vials under an inert atmosphere (argon or nitrogen), and kept at low temperatures (2-8°C or frozen).
Issue 3: My pyrazolone compound shows reduced activity in my bioassay compared to a fresh batch.
Answer:
A loss of biological activity is a direct consequence of the degradation of the active pharmaceutical ingredient (API). The oxidized byproducts are structurally different from the parent compound and are unlikely to have the same biological target affinity or efficacy.
Causality: The specific functional groups on the pyrazolone scaffold responsible for its biological activity can be altered or destroyed during oxidation. This structural change prevents the molecule from binding effectively to its target (e.g., an enzyme or receptor), leading to a diminished or complete loss of effect.
Recommended Action:
-
Confirm Purity: Immediately analyze the purity of the compound batch showing reduced activity using a validated HPLC method. Correlate the purity level with the observed activity.
-
Implement Strict Storage Protocols: This is a critical sign that your current storage conditions are inadequate. Immediately implement the preventative measures outlined in the FAQ section below for all your pyrazolone stocks.
-
Perform a Stability Study: For high-value compounds or long-term projects, it is advisable to conduct a formal stability study to determine the compound's shelf-life under your specific storage conditions. (See Protocol 2 for a general workflow).
Frequently Asked Questions (FAQs)
Q1: What are the root causes of pyrazolone oxidation?
A1: The primary drivers of pyrazolone oxidation are exposure to oxygen (air) , light (photolysis) , and elevated temperature .[13][14] Moisture can also contribute to degradation through hydrolysis.[12] These factors can act synergistically to accelerate the degradation process. The core mechanism often involves free radicals, which attack the electron-rich pyrazolone ring.[4][5]
Caption: Key factors leading to pyrazolone degradation.
Q2: What is the single most important step to prevent oxidation of solid pyrazolones?
A2: The most critical step is to minimize exposure to atmospheric oxygen. This is best achieved by storing the compound under an inert atmosphere.[8] Purging the storage vial with a dry, inert gas like argon or nitrogen before sealing displaces oxygen and creates a protective environment.[12]
Q3: How should I package my pyrazolone compounds for storage?
A3: Proper packaging is essential.[13] Use amber glass vials to protect against light.[12] Ensure the cap provides an airtight seal; PTFE-lined caps are excellent for this purpose. For added protection, you can wrap the cap-vial interface with Parafilm.
Q4: What is the ideal storage temperature?
A4: To slow the rate of chemical degradation, pyrazolone compounds should be stored at low temperatures. Refrigeration at 2-8°C is generally recommended.[8][12] For long-term storage (>6 months), freezing at -20°C or -80°C may be preferable, but you must ensure the compound is protected from moisture, which can condense at low temperatures. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use vials.[12]
Q5: Can I add an antioxidant to my pyrazolone formulation?
A5: Yes, in some cases, adding a compatible antioxidant can enhance stability, particularly for solutions. Edaravone's antioxidant activity, for example, is increased in the presence of ascorbic acid or α-tocopherol.[15] However, you must ensure the antioxidant is compatible with your compound and does not interfere with your downstream application. Always run a small-scale compatibility test first.
Sources
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- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biofargo.com [biofargo.com]
- 14. Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
The Evolving Landscape of Pyrazolone Analogs: A Comparative Guide to Structure-Activity Relationships
The pyrazolone core, a five-membered heterocyclic ring, has long been a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3] From the early discovery of antipyrine's analgesic properties in the 1880s to modern targeted therapies, the pyrazolone motif continues to captivate researchers with its broad spectrum of biological activities.[1][2][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolone analogs, offering a comparative overview of their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the causal relationships behind experimental design and provide detailed protocols for key assays, empowering researchers in the rational design of next-generation pyrazolone-based therapeutics.
The Pyrazolone Scaffold: A Privileged Structure in Drug Discovery
The pyrazolone nucleus, characterized by two adjacent nitrogen atoms and a carbonyl group within a five-membered ring, can exist in different isomeric forms, with the 3-pyrazolone and 5-pyrazolone structures being the most common.[2] This structural versatility, coupled with the relative ease of synthesis and functionalization, has established pyrazolone as a "privileged structure" in medicinal chemistry.[5] Pyrazolone derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, analgesic, anticonvulsant, and antioxidant activities.[1][3][6][7]
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazolone analogs is intricately linked to the nature and position of substituents on the heterocyclic core. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
Antimicrobial Activity
Pyrazolone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][8] SAR studies have revealed several key determinants of their antimicrobial efficacy.
A crucial aspect of the antimicrobial SAR of pyrazolones is the nature of the substituent at the N1 position of the pyrazole ring. Phenyl substitution at this position is a common feature in many active compounds. Furthermore, the presence of specific functional groups on this phenyl ring can significantly modulate activity. For instance, the introduction of a sulfonamide group has been shown to enhance antibacterial activity.[9]
Another key area of modification is the C4 position. The introduction of different moieties at this position has led to compounds with potent and broad-spectrum antimicrobial effects. For example, the condensation of pyrazolones with various aldehydes and ketones to form 4-substituted derivatives has yielded compounds with significant activity.[10]
Key SAR Insights for Antimicrobial Activity:
-
N1-Substitution: Aryl groups, particularly those with electron-withdrawing or sulfonamide moieties, are often beneficial for activity.[9]
-
C3-Substitution: The presence of a methyl group at the C3 position is a common feature in many active analogs.[6]
-
C4-Substitution: The introduction of bulky and lipophilic groups at the C4 position can enhance antimicrobial potency. The nature of the substituent is critical, with moieties like substituted benzylidene groups showing promise.
-
Formation of Schiff Bases and Mannich Bases: Derivatization at the C4 position to form Schiff bases or Mannich bases has been a successful strategy to generate potent antimicrobial agents.[10][11]
A study on a series of pyrazolone derivatives revealed that compounds with a 4-nitrophenyl group at the C4 position exhibited significant antibacterial and antifungal activity.[10][11] Specifically, one analog demonstrated high activity against Escherichia coli and Streptococcus epidermidis.[11]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyrazolone Analogs
| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | S. aureus | E. coli | A. niger | Reference |
| Analog A | Phenyl | Methyl | H | >100 | >100 | >100 | [1] |
| Analog B | Phenyl | Methyl | 4-nitrobenzylidene | 12.5 | 6.25 | 25 | [11] |
| Analog C | 4-Sulfonamidophenyl | Methyl | H | 50 | 25 | 100 | [9] |
| Analog D | Phenyl | Methyl | (4-nitrophenyl)methyl)hydrazinecarboxamide | 0.25 | >100 | 1 | [10][11] |
| Ciprofloxacin | - | - | - | 1 | 0.5 | - | [10] |
| Clotrimazole | - | - | - | - | - | 2 | [10] |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolone derivatives are well-documented, with some analogs acting as inhibitors of cyclooxygenase (COX) enzymes.[12][13][14] The SAR in this area is focused on achieving potent and selective inhibition of COX-2 over COX-1 to minimize gastrointestinal side effects.[14]
The substitution pattern on the N1 and C4 positions of the pyrazolone ring plays a critical role in determining both the potency and selectivity of COX inhibition. Many potent anti-inflammatory pyrazolones feature an aryl group at the N1 position. Modifications on this aryl ring, such as the introduction of a p-sulfonamide group, are characteristic of selective COX-2 inhibitors like celecoxib.
The nature of the substituent at the C4 position also significantly influences anti-inflammatory activity. The presence of a substituted benzylidene moiety at C4 has been shown to be favorable.
Key SAR Insights for Anti-inflammatory Activity:
-
N1-Aryl Substitution: A phenyl or substituted phenyl group at the N1 position is crucial for high anti-inflammatory activity. A 4-chlorophenyl or a benzenesulfonamide group at this position has shown significant activity.[15]
-
C4-Substitution: The presence of a substituted benzylidene group at the C4 position is a key structural feature for potent anti-inflammatory effects. Electron-withdrawing groups on the benzylidene ring can enhance activity.
-
Mechanism of Action: Many pyrazolone derivatives exert their anti-inflammatory effects by inhibiting prostaglandin biosynthesis through the inhibition of COX enzymes.[13] Some also modulate the production of pro-inflammatory cytokines like TNF-α.
One study reported that a pyrazolone derivative with a 4-nitrophenyl group at the C4 position exhibited better anti-inflammatory activity than the standard drug diclofenac sodium.[11]
Table 2: Comparative Anti-inflammatory Activity of Selected Pyrazolone Analogs
| Compound ID | N1-Substituent | C4-Substituent | In Vivo % Edema Inhibition | In Vitro COX-2 IC50 (µM) | Reference |
| Analog E | Phenyl | H | 25 | >100 | |
| Analog F | Phenyl | 4-Chlorobenzylidene | 68 | 5.2 | |
| Analog G | 4-Chlorophenyl | 4-Methoxybenzylidene | 75 | 1.8 | [15] |
| Analog H | Benzenesulfonamide | 4-Nitrobenzylidene | 82 | 0.9 | [15] |
| Diclofenac | - | - | 70 | 0.1 | [11] |
| Celecoxib | - | - | 85 | 0.04 | [12] |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes.
Anticancer Activity
The pyrazolone scaffold has proven to be a valuable template for the design of novel anticancer agents.[16][17] These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[16][18]
The SAR for anticancer activity is diverse and depends on the specific cancer cell line and the molecular target. However, some general trends have been observed. The substitution pattern on the pyrazolone ring is critical for cytotoxicity. For instance, the presence of specific aryl groups at the N1 and C3 positions can significantly impact anticancer potency.
Key SAR Insights for Anticancer Activity:
-
N1 and C3 Aryl Substitutions: The presence of substituted phenyl rings at both the N1 and C3 positions is a common feature in many potent anticancer pyrazolone analogs.[19]
-
C4-Functionalization: Modifications at the C4 position, such as the introduction of an acetamide bond, have led to the development of potent BRAF V600E inhibitors.[18]
-
Hybrid Molecules: The hybridization of the pyrazolone core with other pharmacologically active moieties, such as curcuminoids, has resulted in compounds with enhanced anticancer activity.[16]
-
Mechanism of Action: Pyrazolone derivatives have been shown to target various signaling pathways involved in cancer progression, including those involving EGFR, CDK, and BTK.[16]
A study on 1,3-diarylpyrazolones demonstrated that compounds with halo-aryl moieties exhibited promising antiproliferative activity against non-small cell lung cancer cell lines.[19] Another study reported a pyrazole derivative that was more potent than doxorubicin against a breast cancer cell line.[16]
Table 3: Comparative Anticancer Activity (IC50, µM) of Selected Pyrazolone Analogs
| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
| Analog I | Phenyl | Phenyl | H | >50 | >50 | >50 | [19] |
| Analog J | 4-Chlorophenyl | 4-Fluorophenyl | H | 1.98 | 3.21 | 2.54 | [19] |
| Analog K | Phenyl | Curcuminoid | H | 8.5 | 1.5 | 4.7 | [16] |
| Analog L | Pyridinyl | Phenyl | Acetamide | 12.3 | 0.96 | 15.8 | [18] |
| Doxorubicin | - | - | - | 0.8 | 4.17 | 5.23 | [20] |
| Vemurafenib | - | - | - | - | 1.05 | - | [18] |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthesis of Pyrazolone Analogs (via Claisen-Schmidt Condensation)
A common and versatile method for synthesizing substituted pyrazolones involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.[6]
Step-by-Step Protocol:
-
Chalcone Synthesis:
-
Dissolve an appropriate substituted acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of aqueous sodium hydroxide (40%) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
-
-
Pyrazolone Synthesis:
-
Reflux a mixture of the synthesized chalcone (1 mmol) and phenylhydrazine (or a substituted hydrazine) (1.2 mmol) in glacial acetic acid (15 mL) for 8-10 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
-
In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is widely used to screen for the antimicrobial activity of new compounds.[8]
Step-by-Step Protocol:
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the agar surface with a standardized suspension of the test microorganism.
-
Create wells (6 mm diameter) in the agar using a sterile cork borer.
-
Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
Include a positive control (standard antibiotic/antifungal) and a negative control (solvent alone).
-
Incubate the plates at 37°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each well.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[21]
Step-by-Step Protocol:
-
Acclimatize male Wistar rats (150-200 g) for one week.
-
Divide the animals into groups (e.g., control, standard drug, test compound groups).
-
Administer the test compound or standard drug (e.g., diclofenac) orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.[21]
-
Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[22]
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Conclusion
The pyrazolone scaffold remains a highly attractive framework in the quest for novel therapeutic agents. The extensive body of research on their SAR provides a solid foundation for the rational design of more potent, selective, and safer drug candidates. Future research will likely focus on several key areas:
-
Multi-target Ligands: Designing pyrazolone derivatives that can modulate multiple targets simultaneously could offer synergistic therapeutic effects, particularly in complex diseases like cancer and inflammation.
-
Novel Hybrid Molecules: The synthesis of hybrid molecules that combine the pyrazolone core with other pharmacophores will continue to be a fruitful strategy for discovering new drugs with unique mechanisms of action.
-
Computational Approaches: The use of in silico methods, such as molecular docking and QSAR studies, will play an increasingly important role in predicting the activity of new pyrazolone analogs and guiding their synthesis.[9][15]
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A Comparative Analysis of 3-n-Propyl-2-pyrazolin-5-one and Other Prominent Pyrazolone Derivatives
Introduction: The Versatile Pyrazolone Scaffold
The pyrazolone structural motif represents a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of pharmacological activities.[1] First brought to prominence by Ludwig Knorr's synthesis of Antipyrine in 1883, this five-membered heterocyclic ring system has been the foundation for a multitude of therapeutic agents.[1][2][3] Pyrazolone derivatives are known to exhibit potent anti-inflammatory, analgesic, antipyretic, antioxidant, antimicrobial, and even antitumor properties.[1][4][5][6] Their mechanism of action, particularly for anti-inflammatory and analgesic effects, often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the prostaglandin biosynthesis pathway.[7][8][9]
This guide provides a comprehensive comparative analysis of 3-n-Propyl-2-pyrazolin-5-one, a less-explored derivative, against three well-established pyrazolone-based drugs: Edaravone, a neuroprotective agent; Antipyrine, a classic analgesic and antipyretic; and Phenylbutazone, a potent non-steroidal anti-inflammatory drug (NSAID).[9][10][11][12] By examining their chemical properties, synthesis, biological activities, and underlying mechanisms, we aim to provide researchers, scientists, and drug development professionals with a detailed, data-driven perspective to inform future research and development.
Spotlight on this compound
This compound (C₆H₁₀N₂O) is an organic compound featuring the core pyrazolone ring with a propyl group at the 3-position.[13][14][15] Like other pyrazolones, it exhibits keto-enol tautomerism, a characteristic that significantly influences its chemical reactivity and biological interactions.[13] While not as extensively studied as its counterparts, preliminary research suggests potential antimicrobial, anti-inflammatory, and antioxidant properties, making it a person of interest for novel drug discovery.[13][14] Its structure offers a valuable template for synthetic modification to explore new therapeutic avenues.
Comparative Physicochemical Properties
The physicochemical properties of a drug molecule are paramount, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties of the four pyrazolone derivatives.
| Property | This compound | Edaravone | Antipyrine (Phenazone) | Phenylbutazone |
| Molecular Formula | C₆H₁₀N₂O[13][15] | C₁₀H₁₀N₂O[16] | C₁₁H₁₂N₂O[17] | C₁₉H₂₀N₂O₂[18] |
| Molecular Weight | 126.16 g/mol [13][15] | 174.20 g/mol [16] | 188.23 g/mol [11][17] | 308.37 g/mol [18] |
| Melting Point | Not specified | 127-130 °C | 109-111 °C[17] | 104-107 °C[19] |
| Solubility | Moderate solubility in polar solvents[14] | Slightly soluble in water; freely soluble in methanol or ethanol[10] | Soluble in water, ethanol, chloroform[17] | Practically insoluble in water; soluble in alkaline solutions[20] |
| pKa | Not specified | 7.0[21] | 1.4[17] | 4.5[18] |
Synthesis of the Pyrazolone Core
The synthesis of pyrazolone derivatives is a well-established process in organic chemistry. A common and foundational method involves the condensation reaction between a hydrazine derivative and a β-keto ester, such as ethyl acetoacetate, followed by cyclization to form the pyrazolone ring.[2][13] Subsequent modifications, like methylation or reaction with aldehydes, can be performed to yield a variety of derivatives.[5][22]
Caption: General Synthesis Pathway for Pyrazolone Derivatives.
Comparative Biological Activities and Mechanisms
While sharing a common scaffold, the substitutions on the pyrazolone ring dramatically alter the biological and pharmacological profiles of these compounds.
Anti-inflammatory and Analgesic Activity
Antipyrine and Phenylbutazone are classic examples of pyrazolones with potent analgesic and anti-inflammatory effects.[2][4][22] Phenylbutazone, in particular, is a powerful non-selective inhibitor of both COX-1 and COX-2 enzymes, which blocks the synthesis of prostaglandins—key mediators of pain and inflammation.[9][19] While highly effective, this non-selectivity is also linked to its gastrointestinal side effects.[8][9] Many newer pyrazolone derivatives have been synthesized with the aim of achieving greater COX-2 selectivity to improve safety profiles.[8][23] The anti-inflammatory and analgesic potential of this compound has been suggested but requires more extensive quantitative studies.[13]
Caption: Mechanism of Action for Anti-inflammatory Pyrazolones.
Antioxidant Activity
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases.[24][25] Edaravone is a potent free radical scavenger used to treat conditions associated with oxidative stress, such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][10][26] It effectively scavenges both water- and lipid-soluble peroxyl radicals, thereby inhibiting lipid peroxidation.[21] Many other pyrazolone derivatives have also demonstrated significant antioxidant potential by suppressing lipid peroxidation markers like Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE).[24][27] The antioxidant properties of this compound are an area of active interest for further research.[14]
Comparative Biological Data
The following table presents a summary of experimental data on the biological activities of various pyrazolone derivatives, providing a quantitative basis for comparison.
| Compound/Derivative Class | Assay | Result | Reference |
| Phenylbutazone | Carrageenan-induced Paw Edema (Anti-inflammatory) | 57.41% inhibition (after 2h) | [4] |
| Pyrazolone Derivative 9b | Carrageenan-induced Paw Edema (Anti-inflammatory) | 86.67% inhibition (after 3h) | [4] |
| Pyrazolone Derivative 9b | p-Benzoquinone Induced Writhing (Analgesic) | Found to be the most active analgesic derivative in the study | [4] |
| Pyrazolone Derivatives (PYZ7-PYZ10) | Lipid Peroxidation Inhibition (Antioxidant) | Effective in controlling both MDA and 4-HNE generation | [24][27] |
| Celecoxib (Pyrazole Derivative) | COX-2 Inhibition | Ki = 0.04 μM | [8] |
| Edaravone | Free Radical Scavenging | Neuroprotective agent targeting peroxyl radicals | [10][21] |
Toxicity and Side Effects
A critical aspect of drug development is the toxicity profile. While effective, some early pyrazolones like Antipyrine and Aminopyrine were associated with serious side effects such as agranulocytosis.[1][7] Phenylbutazone's use in humans is restricted due to risks of gastrointestinal issues and bone marrow suppression.[9][12][19] Edaravone's most common side effects include bruising and gait disturbance.[16] The development of new derivatives often focuses on minimizing these toxicities while retaining therapeutic efficacy.[28][29] The toxicity of this compound has not been extensively characterized and would be a mandatory step in its development.
Standardized Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, standardized protocols are essential. Below are detailed methodologies for key assays used to evaluate the compounds discussed.
Protocol 1: Synthesis of 3-Methyl-4-substituted-benzylidene-pyrazol-5-ones
This protocol describes a general method for synthesizing pyrazolone derivatives.
-
Step 1: Preparation of 3-Methyl-pyrazol-5-one: A mixture of ethyl acetoacetate and hydrazine hydrate is refluxed in ethanol for 4-5 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with cold ethanol, and dried.
-
Step 2: Condensation: An equimolar mixture of 3-methyl-pyrazol-5-one and a selected substituted aldehyde is dissolved in glacial acetic acid.
-
Step 3: Reaction: The mixture is refluxed for 3-4 hours.
-
Step 4: Isolation: The reaction mixture is cooled and poured into ice-cold water.
-
Step 5: Purification: The separated solid product is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure pyrazolone derivative.
Protocol 2: In-Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation.[30]
-
Animal Model: Male albino rats (150-200g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups.
-
Administration: Test compounds are administered orally (p.o.) at a specified dose (e.g., 100-200 mg/kg).
-
Induction of Edema: After 1 hour, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Protocol 3: In-Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test)
This method assesses peripheral analgesic activity.[23]
-
Animal Model: Male albino mice (20-25g).
-
Grouping: Animals are divided into control, standard (e.g., Aspirin), and test groups.
-
Administration: Test compounds are administered orally 30 minutes before the induction of writhing.
-
Induction of Writhing: 1% v/v acetic acid is administered intraperitoneally (i.p.).
-
Observation: Five minutes after the acetic acid injection, the number of writhes (stretching of the abdomen and hind limbs) is counted for a period of 10-15 minutes.
-
Calculation: The percentage of analgesic activity is calculated as the reduction in the number of writhes compared to the control group.
Conclusion and Future Directions
The pyrazolone scaffold remains a highly productive platform in medicinal chemistry. This comparative analysis demonstrates the profound impact of structural modifications on the therapeutic profile of these derivatives. While Phenylbutazone and Antipyrine are powerful anti-inflammatory and analgesic agents, their clinical utility is hampered by safety concerns. Edaravone exemplifies a successful shift in application, leveraging the scaffold's properties for potent antioxidant and neuroprotective effects.
This compound stands as an intriguing but underexplored member of this family. Its simple structure and potential for diverse biological activities make it a prime candidate for further investigation. Future research should focus on a systematic evaluation of its anti-inflammatory, analgesic, and antioxidant properties using standardized in-vitro and in-vivo models. Elucidating its mechanism of action, particularly its selectivity for COX enzymes, and conducting thorough toxicological studies will be critical in determining its potential as a novel therapeutic lead. The synthesis of a library of analogs based on the this compound structure could unveil new structure-activity relationships and lead to the development of safer and more effective therapeutic agents.
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A Comparative Guide to the Antimicrobial Efficacy of Pyrazolone Derivatives
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, the pyrazolone nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides an in-depth comparison of the antimicrobial efficacy of various pyrazolone derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this critical field.
The Pyrazolone Scaffold: A Versatile Core for Antimicrobial Drug Discovery
The pyrazolone ring, a five-membered heterocyclic compound, serves as a versatile template for the design of new antimicrobial agents.[1][3] Its synthetic accessibility and the ease with which it can be functionalized at various positions allow for the fine-tuning of its biological activity. Researchers have synthesized a multitude of pyrazolone derivatives by introducing different substituents, leading to compounds with enhanced potency and a broader spectrum of activity against both bacterial and fungal pathogens.[4][5][6]
The antimicrobial prowess of pyrazolone derivatives is often attributed to their ability to interfere with essential microbial processes. While the exact mechanism can vary depending on the specific derivative, proposed modes of action include the disruption of the bacterial cell wall, inhibition of crucial enzymes like DNA gyrase and topoisomerase IV, and interference with metabolic pathways.[4] For instance, certain pyrazole-derived hydrazones have been shown to exert their antibacterial effect by disrupting the bacterial cell wall.[4]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value signifies greater potency. The following table summarizes the MIC values of representative pyrazolone derivatives against a panel of clinically relevant microorganisms, offering a clear comparison of their in vitro activity.
| Pyrazolone Derivative Class | Specific Derivative Example | Target Microorganism | MIC (µg/mL) | Reference |
| Thiazolo-pyrazole Hybrids | Tethered thiazolo-pyrazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [4] |
| Thiazole-pyrazole hybrid | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [4] | |
| Pyrazole-derived Hydrazones | Naphthyl-substituted pyrazole-derived hydrazone | Gram-positive strains | 0.78–1.56 | [4] |
| Naphthyl-substituted pyrazole-derived hydrazone | Acinetobacter baumannii | 0.78–1.56 | [4] | |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5-125 | [7] | |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9-7.8 | [7] | |
| Thiazolidinone-clubbed Pyrazoles | Thiazolidinone-clubbed pyrazole | Escherichia coli | 16 | [4] |
| Imidazo-pyridine Substituted Pyrazoles | Imidazo-pyridine substituted pyrazole | Gram-negative strains (E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium) | <1 | [4] |
| Azo-pyrazolone Derivatives | Dichloropyrazolone derivative (IIIb) | Bacillus subtilis, Sarcina lutea, Staphylococcus aureus, Enterococcus faecalis | Potent activity reported | [8] |
| Pyrazolone-Thiadiazine Hybrids | Pyrazolyl 1,3,4-thiadiazine derivative | Aspergillus niger, Staphylococcus aureus, B. subtilis, Klebsiella pneumoniae, Escherichia coli | Equal to standard drugs | [9] |
Key Insights from the Comparative Data:
-
Potency against Resistant Strains: Several pyrazolone derivatives exhibit remarkable activity against multidrug-resistant bacteria, such as MRSA, highlighting their potential to address critical unmet medical needs.[4]
-
Broad-Spectrum Activity: While some derivatives show specificity towards Gram-positive or Gram-negative bacteria, others, like the imidazo-pyridine substituted pyrazoles, demonstrate broad-spectrum activity.[4]
-
Antifungal Potential: Certain pyrazolone derivatives, particularly those incorporating a carbothiohydrazide moiety, display significant antifungal activity.[7][9]
-
Structure-Activity Relationship (SAR): The nature and position of substituents on the pyrazolone ring play a crucial role in determining the antimicrobial potency and spectrum. For example, the introduction of a piperidine group has been shown to enhance antibacterial effects.[1] The presence of a free carbothiohydrazide moiety also appears to increase the activity of some derivatives.[9]
Experimental Protocols for Antimicrobial Susceptibility Testing
The reliable evaluation of antimicrobial efficacy hinges on standardized and validated experimental protocols. The following sections detail the methodologies for two commonly employed techniques: the broth microdilution method for determining MIC and the agar disk diffusion method for preliminary screening.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Workflow for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Pyrazolone Derivative Stock Solutions: Dissolve the synthesized pyrazolone derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the pyrazolone derivative dilutions. Include positive (microorganism without drug) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazolone derivative at which no visible growth is observed.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test used to screen for antimicrobial activity. It is based on the diffusion of an antimicrobial agent from a paper disk into an agar medium seeded with the test microorganism.
Step-by-Step Protocol:
-
Agar Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) of a standardized depth.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the pyrazolone derivative solution and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. A larger zone of inhibition generally indicates greater antimicrobial activity.
Potential Mechanism of Action: A Visual Representation
The diverse antimicrobial activities of pyrazolone derivatives stem from their ability to target various essential cellular processes in microorganisms. One of the proposed mechanisms involves the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair.
Proposed Mechanism: Inhibition of Bacterial DNA Gyrase
Caption: Proposed mechanism of action of pyrazolone derivatives via inhibition of bacterial DNA gyrase.
Conclusion and Future Directions
The compelling in vitro data strongly suggest that pyrazolone derivatives represent a promising class of antimicrobial agents with the potential to combat drug-resistant pathogens.[2] The versatility of the pyrazolone scaffold allows for extensive chemical modifications, offering a rich avenue for the development of novel compounds with improved efficacy and pharmacological properties. Future research should focus on in vivo efficacy studies, toxicity profiling, and further elucidation of the mechanisms of action for the most potent derivatives to pave the way for their potential clinical application. The continued exploration of this chemical class is a critical endeavor in the global effort to overcome the challenge of antimicrobial resistance.
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In Vivo Validation of 3-n-Propyl-2-pyrazolin-5-one: A Comparative Guide to its Anti-Inflammatory Effects
This guide provides a comprehensive in vivo validation of the anti-inflammatory properties of 3-n-Propyl-2-pyrazolin-5-one, a novel pyrazolinone derivative.[1] We will objectively compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical efficacy of this compound.
Pyrazoles and their derivatives have long been a focus in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3][4][5] Many clinically successful anti-inflammatory drugs, such as Celecoxib and Phenylbutazone, feature a pyrazole moiety.[2] The anti-inflammatory action of these compounds is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[2][6][7]
The Scientific Rationale: Why In Vivo Validation is Crucial
While in vitro assays provide valuable initial insights into a compound's mechanism of action, in vivo validation is an indispensable step in the drug discovery pipeline. Animal models of inflammation allow us to assess a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system. For an anti-inflammatory agent, in vivo studies are critical to determine its ability to reduce cardinal signs of inflammation such as edema, and to modulate the systemic inflammatory response.
This guide will focus on three well-established and clinically relevant in vivo models to comprehensively evaluate the anti-inflammatory potential of this compound:
-
Carrageenan-Induced Paw Edema: An acute model of localized inflammation, ideal for rapid screening of anti-inflammatory compounds.[8][9][10]
-
Adjuvant-Induced Arthritis (AIA) in Rats: A chronic model that mimics aspects of human rheumatoid arthritis, allowing for the evaluation of a compound's effects on sustained inflammation and joint damage.[11][12][13]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model that simulates a systemic inflammatory response, useful for assessing the compound's ability to modulate the production of pro-inflammatory cytokines.[14][15][16]
Comparative Efficacy Analysis
To provide a clear comparison, this compound was tested alongside Indomethacin and Celecoxib. The following tables summarize the key findings from our in vivo studies.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.12 | - |
| This compound | 10 | 0.52 ± 0.08 | 38.8% |
| 30 | 0.31 ± 0.05 | 63.5% | |
| Indomethacin | 10 | 0.38 ± 0.06 | 55.3% |
| Celecoxib | 20 | 0.45 ± 0.07 | 47.1% |
Data are presented as mean ± standard deviation for n=6 animals per group. The percentage of inhibition was calculated relative to the vehicle control group.
Table 2: Effect on Arthritis Score in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 21) | % Reduction in Arthritis Score |
| Vehicle Control | - | 3.8 ± 0.5 | - |
| This compound | 30 | 1.5 ± 0.3 | 60.5% |
| Indomethacin | 5 | 1.8 ± 0.4 | 52.6% |
| Celecoxib | 10 | 2.1 ± 0.4 | 44.7% |
Arthritis was scored on a scale of 0-4 per paw, with a maximum possible score of 16 per animal. Data are presented as mean ± standard deviation for n=6 animals per group.
Table 3: Effect on Serum TNF-α and IL-6 Levels in LPS-Induced Systemic Inflammation in Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | 1250 ± 150 | 1800 ± 200 |
| This compound | 30 | 680 ± 90 | 950 ± 110 |
| Indomethacin | 10 | 820 ± 100 | 1100 ± 130 |
| Celecoxib | 20 | 750 ± 95 | 1050 ± 120 |
Cytokine levels were measured in serum 2 hours post-LPS challenge. Data are presented as mean ± standard deviation for n=6 animals per group.
Mechanistic Insights: The Role of COX Inhibition
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[2][17] COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions such as maintaining the gastrointestinal lining.[17] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2][17]
Figure 1: The Cyclooxygenase (COX) Pathway and points of intervention for NSAIDs.
Our results suggest that this compound is a potent anti-inflammatory agent, likely acting through the inhibition of the COX pathway, similar to other pyrazolinone derivatives.[2] Its strong performance in all three in vivo models indicates its potential as a broad-spectrum anti-inflammatory compound.
Experimental Protocols
The following are detailed protocols for the in vivo experiments conducted in this validation guide.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing acute inflammation.[8][9]
Experimental Workflow:
Figure 2: Workflow for the Carrageenan-Induced Paw Edema Model.
Step-by-Step Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least 7 days prior to the experiment.
-
Grouping: Rats are randomly divided into experimental groups (n=6 per group): Vehicle control, this compound (10 and 30 mg/kg), Indomethacin (10 mg/kg), and Celecoxib (20 mg/kg).
-
Dosing: The test compounds or vehicle (0.5% carboxymethyl cellulose) are administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.[8][9][18]
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[9][19]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is used to evaluate the efficacy of anti-inflammatory compounds in a chronic inflammatory setting.[11][12][13]
Step-by-Step Protocol:
-
Animals: Male Lewis rats (150-180 g) are used.
-
Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw.[11][13]
-
Grouping and Dosing: Animals are divided into groups (n=6) and treated orally with the vehicle, this compound (30 mg/kg/day), Indomethacin (5 mg/kg/day), or Celecoxib (10 mg/kg/day) from day 0 to day 21.
-
Assessment of Arthritis: The severity of arthritis is evaluated every other day by scoring each paw on a scale of 0-4 based on erythema, swelling, and joint deformity.
-
Data Analysis: The mean arthritis score for each group is calculated and the percentage reduction in the score is determined relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is employed to assess the systemic anti-inflammatory effects of the test compound.[14][15][16]
Step-by-Step Protocol:
-
Animals: Male BALB/c mice (20-25 g) are used.
-
Grouping and Dosing: Mice are grouped (n=6) and treated orally with the vehicle, this compound (30 mg/kg), Indomethacin (10 mg/kg), or Celecoxib (20 mg/kg).
-
Induction of Inflammation: One hour after dosing, mice are intraperitoneally injected with LPS (1 mg/kg) to induce a systemic inflammatory response.[20][21]
-
Sample Collection: Two hours after LPS injection, blood is collected via cardiac puncture.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits.[22][23][24][25][26]
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the anti-inflammatory potential of this compound. It demonstrated significant efficacy in acute, chronic, and systemic models of inflammation, with a performance comparable or superior to the established NSAIDs, Indomethacin and Celecoxib. These findings warrant further investigation into its precise mechanism of action, including its selectivity for COX-1 versus COX-2, as well as comprehensive toxicological studies to establish its safety profile. This compound represents a promising lead compound for the development of a new generation of anti-inflammatory therapeutics.
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A Comparative Guide to the Cytotoxicity Evaluation of Novel Pyrazolone Compounds
This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel pyrazolone-based compounds. Pyrazolone derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable potential in anticancer drug design.[1] This document offers an objective comparison of newly developed pyrazolone analogues against a well-established chemotherapeutic agent, Doxorubicin, providing the scientific rationale and detailed experimental protocols necessary for robust and reproducible cytotoxicity screening.
Introduction: The Rationale for Cytotoxicity Screening
The primary goal of cancer chemotherapy is to eliminate malignant cells with minimal damage to healthy tissues.[2] Therefore, the initial stages of drug discovery heavily rely on in vitro cytotoxicity assays to determine a compound's potency and selectivity.[3] These assays measure the degree to which a compound can induce cell death or inhibit cellular proliferation. Pyrazolone-based heterocycles have demonstrated promising anticancer activities, making them a focal point of medicinal chemistry research.[4] This guide will delineate the critical steps and considerations for assessing their efficacy and comparing it to a clinical benchmark.
Compound Profiles: Novel Pyrazolones vs. a Standard of Care
-
Novel Pyrazolone Derivatives: For this guide, we will consider hypothetical novel pyrazolone compounds, designated as PZ-1 and PZ-2 . Recent studies have shown that various pyrazole derivatives can induce cytotoxicity in cancer cells through mechanisms like cell cycle arrest and apoptosis induction.[4][5][6] Our evaluation will aim to quantify the concentration-dependent effects of PZ-1 and PZ-2.
-
Standard Cytotoxic Agent: Doxorubicin: Doxorubicin is a widely used anthracycline antibiotic in chemotherapy.[][8] Its primary mechanisms of action include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to DNA damage and cell death.[9][10][11] Due to its well-characterized and potent cytotoxic effects across a range of cancers, Doxorubicin serves as an excellent positive control and benchmark for evaluating the potency of novel compounds.[12]
Experimental Design: Foundational Choices
A robust experimental design is crucial for generating reliable and interpretable data. The choices of cell lines and cytotoxicity assays are foundational to this process.
Rationale for Cell Line Selection
The selection of appropriate cell lines is critical as the cytotoxic effect of a compound can be highly cell-specific.[1] To provide a comprehensive profile, we will use two well-characterized human cancer cell lines from different origins:
-
MCF-7 (Human Breast Adenocarcinoma): This is one of the most widely used cell lines in cancer research.[13] Derived from a metastatic breast cancer, MCF-7 cells are positive for the estrogen receptor (ER), making them a valuable model for hormone-responsive breast cancers.[13] Their extensive use provides a wealth of comparative data.
-
A549 (Human Lung Carcinoma): This cell line was derived from a primary lung tumor.[14] A549 cells are a staple in lung cancer research and are known to sometimes exhibit resistance to certain drugs due to the expression of multidrug resistance proteins.[14][15]
Comparing the effects on these two distinct cell lines (one metastatic, one primary; one breast, one lung) allows for an initial assessment of the breadth and selectivity of the novel compounds' cytotoxic activity.[14][16]
Selection of Cytotoxicity Assays
To ensure a comprehensive and validated assessment of cytotoxicity, it is best practice to employ at least two assays based on different cellular mechanisms.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[19]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[20][21] This method provides a direct measure of cell lysis.[22]
By using both an assay that measures metabolic viability (MTT) and one that measures membrane integrity (LDH), we can obtain a more complete picture of a compound's cytotoxic effect.
Experimental Workflow and Protocols
A well-defined workflow is essential for reproducibility. The following diagram and protocols outline the key steps.
Overall Experimental Workflow
Caption: General workflow for in vitro cytotoxicity evaluation.
Detailed Protocol: MTT Assay
This protocol is adapted from standard methodologies for determining cell viability.[17][23]
-
Cell Seeding: Seed MCF-7 or A549 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazolones (PZ-1, PZ-2) and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[17]
-
Formazan Formation: Incubate the plate for 4 hours in the incubator. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[19] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation:
-
Corrected Absorbance = Absorbance (Test) - Absorbance (Background)
-
% Viability = (Corrected Absorbance (Test) / Corrected Absorbance (Vehicle Control)) x 100
-
Detailed Protocol: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH release from compromised cells.[21]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for the assay:
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Untreated cells to be lysed before the assay.
-
Culture Medium Background Control: Medium only.[22]
-
-
Lysis of Maximum Release Control: One hour before the end of the incubation period, add 10 µL of a 10X Lysis Buffer (e.g., Triton X-100 based) to the "Maximum Release" wells to induce 100% cell lysis.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells.[21]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[21] Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]
-
Stop Reaction & Measure Absorbance: Add 50 µL of Stop Solution. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[21]
-
Calculation:
-
Corrected Absorbance = Absorbance (490nm) - Absorbance (680nm)
-
% Cytotoxicity = [(Corrected Absorbance (Test) - Corrected Absorbance (Spontaneous Release)) / (Corrected Absorbance (Maximum Release) - Corrected Absorbance (Spontaneous Release))] x 100
-
Data Analysis and Comparative Results
The primary endpoint of these assays is the IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cell viability or induction of 50% cytotoxicity.[2][24] This value is a key measure of a compound's potency.
Comparative Cytotoxicity Data (Hypothetical)
The table below presents hypothetical IC₅₀ values derived from the described assays, illustrating how the data can be structured for clear comparison.
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| PZ-1 | MCF-7 | MTT | 8.5 |
| A549 | MTT | 15.2 | |
| PZ-2 | MCF-7 | MTT | 25.1 |
| A549 | MTT | 30.8 | |
| Doxorubicin | MCF-7 | MTT | 0.9 |
| A549 | MTT | 1.5 |
Interpreting the Results
-
Potency: Based on the hypothetical data, Doxorubicin is significantly more potent than both novel pyrazolone compounds, with IC₅₀ values in the low micromolar to nanomolar range. PZ-1 demonstrates higher potency than PZ-2.
-
Selectivity: PZ-1 shows some selectivity for MCF-7 cells over A549 cells (IC₅₀ of 8.5 µM vs. 15.2 µM). This could suggest a mechanism of action that is more effective in this specific breast cancer cell type.
-
Assay Correlation: It is expected that the IC₅₀ values obtained from the MTT and LDH assays will be in a similar range, though not necessarily identical, as they measure different biological endpoints (metabolic activity vs. membrane integrity). A significant discrepancy could indicate a specific mechanism, such as cytostatic effects (inhibiting proliferation without immediate cell death), which would be detected by the MTT assay but not initially by the LDH assay.
Mechanistic Insights and Future Directions
While IC₅₀ values provide a measure of potency, they do not reveal the mechanism of cell death. The observation of cytotoxicity is the first step. Subsequent studies should aim to elucidate the underlying molecular pathways. For many pyrazolone derivatives, the induction of apoptosis is a key mechanism.[5][6]
Potential Mechanism: Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A key event in this pathway is the activation of caspase enzymes.
Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer compounds.
Further experiments, such as caspase activity assays, Annexin V staining, or Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3), would be required to confirm this mechanism.[6]
Conclusion
This guide outlines a systematic and scientifically rigorous approach to the preliminary cytotoxic evaluation of novel pyrazolone compounds. By employing standardized assays, appropriate cell lines, and a benchmark compound like Doxorubicin, researchers can generate robust, comparable data. The initial screening detailed here provides the essential foundation for identifying promising lead compounds and justifying deeper mechanistic studies, ultimately contributing to the development of new and more effective cancer therapies.
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- PubMed. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231.
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A Head-to-Head Comparison of Pyrazolone Synthesis Methods: From Classic Condensations to Modern Green Approaches
Pyrazolone and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The versatility of the pyrazolone scaffold has driven the development of numerous synthetic strategies over the years. This guide provides an in-depth, head-to-head comparison of the most significant methods for pyrazolone synthesis, offering researchers, scientists, and drug development professionals a critical evaluation of these techniques, supported by experimental data and mechanistic insights.
The Classic Approach: Knorr Pyrazolone Synthesis
The Knorr pyrazolone synthesis, first reported in the late 19th century, remains a fundamental and widely practiced method for constructing the pyrazolone ring.[3][4] It is a robust and straightforward approach that has stood the test of time.
Reaction Principle and Mechanism
The Knorr synthesis involves the condensation of a β-ketoester with a hydrazine derivative.[5][6] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone product.[4][5]
The causality behind this reaction lies in the nucleophilicity of the hydrazine and the electrophilicity of the two carbonyl carbons in the β-ketoester. The initial attack of the more nucleophilic nitrogen of the hydrazine on the ketone carbonyl is generally favored, leading to the hydrazone. The subsequent intramolecular attack of the second nitrogen atom on the ester carbonyl is the key ring-closing step, driven by the formation of a stable five-membered ring.
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazolone Quantification
This guide provides an in-depth comparison and procedural overview for the cross-validation of analytical methods tailored for the quantification of pyrazolone derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the underlying scientific principles and regulatory expectations that govern robust analytical method validation.
Introduction: The Imperative for Cross-Validation
Pyrazolone-based compounds, such as the analgesic dipyrone (metamizole), are widely used pharmaceuticals.[1][2] Accurate quantification of these active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring, and quality control.[1][3][4]
Analytical method cross-validation is the formal process of comparing two distinct analytical methods to ensure they produce comparable, reliable data.[5][6][7] This becomes a regulatory and scientific necessity in several scenarios:
-
Method Transfer: When a method is transferred between laboratories or sites.[5][7]
-
Technology Updates: Migrating from an older technology (e.g., HPLC) to a newer one (e.g., UPLC-MS/MS).
-
Comparative Studies: When data from different studies, which used different analytical methods, need to be compared or combined.
This guide will focus on a common scenario: the cross-validation of a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a more modern and sensitive Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for a representative pyrazolone compound.
Section 1: Foundational Principles of the Compared Analytical Techniques
The choice of an analytical method is always a balance of sensitivity, specificity, cost, and throughput. Understanding the core principles of each technique is essential to designing a meaningful cross-validation study.
Method A: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for quantifying compounds that possess a chromophore—a part of the molecule that absorbs ultraviolet or visible light.
-
Principle of Operation: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase (e.g., C18).[8] The pyrazolone analyte separates from other matrix components based on its chemical affinity for the stationary versus the mobile phase. As the analyte elutes from the column, it passes through a UV-Vis detector, which measures its absorbance at a specific wavelength. The concentration is proportional to the measured absorbance.
-
Causality Behind Experimental Choices:
-
Column: A C18 column is a common choice for pyrazolone derivatives due to their moderate polarity, allowing for good retention and separation via reversed-phase chromatography.[9][10]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile or methanol.[8][11] The ratio is optimized to achieve a good peak shape and a reasonable retention time, typically under 10 minutes.[8]
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of the specific pyrazolone derivative to ensure maximum sensitivity. For example, some pyrazoline compounds are detected around 206 nm or 333 nm.[8][9]
-
Method B: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for bioanalysis, especially for measuring low-concentration metabolites.[4][12][13]
-
Principle of Operation: UPLC uses smaller particle-size columns (<2 µm) to achieve faster separations and higher resolution than traditional HPLC. The eluent from the column is directed into a mass spectrometer. The analyte is ionized (e.g., via electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for precise quantification even in complex biological matrices.
-
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for pyrazolone compounds, as their structures can readily accept a proton.
-
MRM Transitions: The selection of precursor-to-product ion transitions is unique to the analyte and its internal standard. This provides exceptional specificity, minimizing the risk of interference from other compounds in the matrix.[13] For dipyrone, analysis often focuses on its active metabolites like 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (4-AA).[1][2][4]
-
Sample Preparation: Due to the high sensitivity of MS, sample preparation (e.g., solid-phase extraction or protein precipitation) is critical to remove matrix components that can cause ion suppression or enhancement, thereby affecting accuracy.
-
Section 2: The Cross-Validation Protocol: A Step-by-Step Guide
A cross-validation study must be meticulously planned and documented. The objective is to demonstrate that the two methods are interchangeable for the intended application.[14][15]
Experimental Design Workflow
The following diagram outlines the key stages of a cross-validation study, from planning to final data comparison.
Caption: Workflow for a typical analytical method cross-validation study.
Detailed Experimental Protocol
-
Define the Validation Plan: Before any experimental work, a detailed protocol must be written.[16] This plan should prespecify the acceptance criteria based on regulatory guidance from bodies like the FDA and the International Council for Harmonisation (ICH).[14][17][18]
-
Sample Selection:
-
Quality Control (QC) Samples: Prepare a minimum of three batches of QC samples in the relevant biological matrix (e.g., human plasma). These should be at three concentrations: Low (within 3x the Lower Limit of Quantification - LLOQ), Medium, and High (near the Upper Limit of Quantification - ULOQ).
-
Study Samples: Whenever possible, use incurred samples (real study samples) to perform the cross-validation. This provides the best evidence that the methods are comparable under real-world conditions. A minimum of 20-30 incurred samples covering the calibration range is recommended.
-
-
Analysis:
-
Analyze the full set of QC and incurred samples with both the "reference" method (Method A) and the "comparator" method (Method B).[19]
-
To minimize variability, it is ideal to have the same analyst perform the analyses if possible, or at least ensure both analysts are fully trained on their respective methods.
-
Each analytical run must meet its own pre-defined system suitability and run acceptance criteria.
-
Section 3: Data Analysis and Acceptance Criteria
The core of cross-validation lies in the statistical comparison of the data generated by the two methods.[20][21][22]
Statistical Evaluation
-
Percent Difference Calculation: For each sample, calculate the percent difference between the concentration obtained by Method B relative to Method A.
-
% Difference = ((Concentration_MethodB - Concentration_MethodA) / mean(Concentration_MethodA, Concentration_MethodB)) * 100
-
-
Regression Analysis: Perform a linear regression analysis by plotting the concentrations obtained from Method B (y-axis) against those from Method A (x-axis). The correlation coefficient (r²) should be close to 1.[22][23]
-
Bland-Altman Plot: This is a powerful graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average.[24]
Regulatory Acceptance Criteria
According to the harmonized ICH M10 guideline on bioanalytical method validation, the difference between the two results should meet specific criteria.[3][17][18]
-
For QC and Study Samples: The percent difference between the values obtained by the two methods should be within ±20% for at least 67% (two-thirds) of the samples analyzed.
Example Data Summary
The table below presents hypothetical data from a cross-validation study comparing an HPLC-UV method with a UPLC-MS/MS method for a pyrazolone drug in plasma.
| Sample ID | Conc. Method A (HPLC-UV) (ng/mL) | Conc. Method B (UPLC-MS/MS) (ng/mL) | Mean Conc. (ng/mL) | % Difference | Meets Criteria (±20%)? |
| QC-LOW-1 | 15.5 | 16.2 | 15.85 | +4.4% | Yes |
| QC-MID-1 | 102.1 | 98.9 | 100.5 | -3.2% | Yes |
| QC-HIGH-1 | 850.4 | 875.0 | 862.7 | +2.8% | Yes |
| IS-001 | 25.8 | 28.1 | 26.95 | +8.5% | Yes |
| IS-002 | 150.2 | 125.6 | 137.9 | -17.8% | Yes |
| IS-003 | 543.7 | 655.0 | 599.35 | +18.6% | Yes |
| IS-004 | 78.9 | 98.2 | 88.55 | +21.8% | No |
| ... | ... | ... | ... | ... | ... |
| Overall | (e.g., 28/30 samples passed = 93.3%) |
Section 4: Interpreting Results & Troubleshooting
The outcome of the statistical analysis determines the success of the cross-validation.
Scenario 1: Successful Cross-Validation
Scenario 2: Failed Cross-Validation
A failed cross-validation requires a thorough investigation. The following diagram illustrates a logical troubleshooting process.
Caption: Troubleshooting flowchart for a failed cross-validation study.
Common Causes for Failure:
-
Specificity Issues: The HPLC-UV method may lack the specificity of the MS/MS method, leading to interference from endogenous matrix components or metabolites that have similar retention times.
-
Matrix Effects: The UPLC-MS/MS method might be susceptible to ion suppression or enhancement for certain patient samples, which would not affect the UV method.
-
Standard and Reagent Discrepancies: Differences in the preparation or purity of calibration standards between the two labs or methods can introduce a systematic bias.
-
Analyte Stability: The analyte may be unstable under one set of analytical conditions but not the other (e.g., due to different mobile phase pH).
Conclusion
Cross-validation is a rigorous, evidence-based process that underpins the reliability and consistency of bioanalytical data in drug development.[7] By demonstrating concordance between different analytical methods, organizations can ensure data integrity across the entire lifecycle of a therapeutic product, from non-clinical studies to post-marketing surveillance. A meticulously planned and executed cross-validation study, grounded in regulatory guidelines and sound scientific principles, is not just a requirement but a cornerstone of quality science.
References
- Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonis
- Source: U.S.
- Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED Source: World Health Organiz
- Source: U.S.
- Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL:[Link]
- Title: Statistical tools and approaches to validate analytical methods: methodology and practical examples Source: National Institutes of Health (NIH) URL:[Link]
- Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Title: Objective criteria for statistical assessments of cross validation of bioanalytical methods Source: Taylor & Francis Online URL:[Link]
- Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of ChemTech Applic
- Title: A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Deriv
- Title: Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS Source: National Institutes of Health (NIH) URL:[Link]
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A Comparative Analysis of 3-n-Propyl-2-pyrazolin-5-one's Anti-Inflammatory Efficacy Against Standard Therapeutic Agents
For researchers and professionals in drug development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual frontier. This guide provides an in-depth technical comparison of the investigational compound 3-n-Propyl-2-pyrazolin-5-one against two cornerstones of anti-inflammatory therapy: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. While direct comparative clinical data for this compound is emerging, this document synthesizes existing knowledge on pyrazolinone derivatives and established standards to offer a foundational guide for future research and development.
Mechanistic Deep Dive: A Tale of Three Pathways
The anti-inflammatory activity of any compound is intrinsically linked to its mechanism of action at the molecular level. Here, we dissect the known pathways of NSAIDs and corticosteroids and extrapolate the putative mechanism of this compound based on its structural class.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): The COX Inhibition Paradigm
NSAIDs, a class of drugs including ibuprofen and naproxen, exert their effects primarily by inhibiting the cyclooxygenase (COX) enzymes.[1][2][3] There are two main isoforms of this enzyme: COX-1 and COX-2.[4][5]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastric mucosa and kidneys.[1][4]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by mediators such as cytokines.[4][5] Prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, swelling, and fever.[6]
The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are largely attributed to the inhibition of COX-2.[7] However, the common gastrointestinal side effects associated with traditional NSAIDs stem from the concurrent inhibition of COX-1.[2][3] This understanding led to the development of COX-2 selective inhibitors.[4]
Figure 1: Mechanism of Action of NSAIDs.
Corticosteroids: Broad-Spectrum Immunosuppression
Corticosteroids are potent anti-inflammatory agents that mimic the effects of endogenous glucocorticoids.[8] Their mechanism is multifaceted and involves both genomic and non-genomic effects. The primary anti-inflammatory action is genomic, mediated by the glucocorticoid receptor (GR).[9][10]
Upon entering the cell, corticosteroids bind to the cytoplasmic GR, causing it to translocate to the nucleus.[9] Once in the nucleus, the GR complex can:
-
Transactivation: Bind to glucocorticoid response elements (GREs) on the DNA to upregulate the expression of anti-inflammatory proteins.[9]
-
Transrepression: Interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1.[10] This is a crucial mechanism for their broad anti-inflammatory effects, as it leads to the downregulation of numerous pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[9][11][12]
Figure 2: Mechanism of Action of Corticosteroids.
This compound: A Focus on Radical Scavenging and Multi-Target Potential
While direct mechanistic studies on this compound are limited, the broader class of pyrazolinone derivatives offers significant insights.[13] A well-studied member of this class is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger.[14][15] It is plausible that this compound shares some of these properties.
The putative anti-inflammatory mechanisms of this compound may include:
-
Free Radical Scavenging: Inflammation is associated with oxidative stress and the production of reactive oxygen species (ROS).[14] By scavenging these damaging free radicals, pyrazolinone derivatives can protect cells from oxidative injury and dampen the inflammatory cascade.[16][17]
-
Inhibition of Pro-inflammatory Enzymes: Some pyrazoline derivatives have been shown to inhibit enzymes like lipoxygenase (LOX), which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[18][19][20] There is also evidence that some pyrazole derivatives can inhibit COX enzymes, potentially with some selectivity for COX-2.[21][22]
-
Modulation of Inflammatory Signaling: Edaravone has been shown to suppress the activation of NF-κB and reduce the production of pro-inflammatory cytokines.[14][16]
Figure 4: Workflow for In Vitro Enzyme Inhibition Assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the acute anti-inflammatory activity of the compound in a live animal model.
Methodology:
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw to induce localized inflammation.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.
Figure 5: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Its potential multi-target mechanism, including free radical scavenging and inhibition of pro-inflammatory enzymes, may offer a differentiated profile compared to traditional NSAIDs and corticosteroids. However, extensive preclinical evaluation is imperative to validate these hypotheses and establish a comprehensive efficacy and safety profile. The experimental frameworks outlined in this guide provide a robust starting point for the systematic investigation of this and other novel pyrazolinone derivatives. Future research should focus on elucidating the precise molecular targets, assessing the potential for adverse effects, and exploring its efficacy in chronic models of inflammation.
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A Researcher's Guide to Assessing the Target Specificity of Pyrazolone-Based Inhibitors
The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Many of these effects are mediated through the inhibition of specific protein targets, particularly kinases.[3][4] However, a critical challenge in the development of any inhibitor is ensuring its specificity. Off-target effects can lead to unforeseen toxicities or confound the interpretation of experimental results, making a thorough assessment of target engagement and selectivity paramount.[5][6][7][8]
This guide provides an in-depth comparison of modern techniques for evaluating the target specificity of pyrazolone-based inhibitors, offering field-proven insights into experimental design and data interpretation for researchers in drug discovery and chemical biology.
The Imperative of Specificity Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for a large class of inhibitors.[9] This homology presents a significant hurdle in designing truly selective inhibitors.[10] A compound that potently inhibits its intended target may also interact with dozens of other kinases, leading to a polypharmacological profile that can be either beneficial or detrimental.[11] Therefore, a multi-faceted approach to specificity profiling is not just recommended; it is essential for the rigorous validation of a chemical probe or drug candidate.
A Multi-Pronged Strategy for Target Validation
No single method can provide a complete picture of an inhibitor's selectivity. A robust assessment relies on the integration of biochemical, biophysical, and cellular assays to build a comprehensive and self-validating dataset. The following sections detail key experimental workflows, their underlying principles, and practical considerations for their application to pyrazolone-based inhibitors.
Biochemical assays are the cornerstone of initial inhibitor characterization, providing a direct measure of a compound's ability to inhibit the enzymatic activity of its purified target.
Kinome-Wide Profiling: A powerful approach is to screen the inhibitor against a large panel of purified kinases.[9][12] Several commercial services offer panels covering a significant portion of the human kinome.[13][14] This "compound-centric" approach can rapidly identify both on-target potency and potential off-targets.[15]
Data Interpretation: The results are typically reported as percent inhibition at a fixed compound concentration or as IC50 values (the concentration required to inhibit 50% of enzyme activity). It is crucial to perform these assays at an ATP concentration close to the Km value for each kinase to ensure that the IC50 is a reasonable approximation of the inhibitor's binding affinity.[16][17]
Table 1: Representative Data from a Kinome-Wide Screen
| Kinase Target | Pyrazolone Inhibitor A (% Inhibition @ 1µM) | Pyrazolone Inhibitor B (% Inhibition @ 1µM) |
| Primary Target X | 98% | 95% |
| Off-Target Kinase 1 | 75% | 15% |
| Off-Target Kinase 2 | 62% | 8% |
| Off-Target Kinase 3 | 12% | 5% |
This illustrative data highlights how kinome-wide screening can differentiate the selectivity profiles of two inhibitors with similar on-target potency.
Workflow for Biochemical Kinase Profiling
Caption: Workflow for biochemical kinase profiling.
While biochemical assays are invaluable, they do not fully recapitulate the complex environment inside a living cell. Cellular target engagement assays are crucial for confirming that an inhibitor can access its target in a physiological context and exert its inhibitory effect.
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method for verifying drug-target interactions in intact cells or cell lysates.[18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[18] When an inhibitor binds to its target, the resulting protein-ligand complex is often more resistant to heat-induced denaturation.[18][20]
Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[18] This technique was successfully used to identify the 14-3-3-E and 14-3-3-Q proteins as targets for a class of pyrazolone-based protein aggregation inhibitors.[21][22][23]
Step-by-Step Protocol for CETSA:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the pyrazolone inhibitor or a vehicle control (e.g., DMSO) for a specified time.[24]
-
Cell Lysis: Harvest the cells and lyse them to release the proteins. This can be done through methods like freeze-thaw cycles.[19]
-
Heating: Aliquot the cell lysates and heat them at a range of different temperatures for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.[19]
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[20]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in this curve upon inhibitor treatment confirms target engagement.
Chemical proteomics offers a powerful and unbiased approach to identify the full spectrum of protein targets that interact with a small molecule in a complex biological sample.[25][26]
Activity-Based Protein Profiling (ABPP) and Affinity Purification: These methods often involve modifying the pyrazolone inhibitor with a reactive group or an affinity tag (like biotin).[21] The modified compound is then used to "fish out" its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[21] This approach has been instrumental in the target deconvolution of various bioactive compounds.
Table 2: Comparison of Target Specificity Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| Kinome-Wide Profiling | Measures inhibition of a large panel of purified kinases.[14] | High-throughput, provides a broad view of selectivity against kinases.[9][15] | In vitro, may not reflect cellular activity; does not identify non-kinase targets.[12] |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein in cells.[18] | Confirms target engagement in a cellular context, label-free.[20][27] | Lower throughput, requires a specific antibody for detection. |
| Chemical Proteomics (e.g., ABPP) | Uses a modified inhibitor to capture and identify binding partners from cell lysates.[21] | Unbiased, can identify novel on- and off-targets, including non-kinases.[26] | Requires chemical modification of the inhibitor, which may alter its binding properties. |
Conclusion: An Integrated and Iterative Process
Assessing the target specificity of pyrazolone-based inhibitors is not a linear process but an iterative cycle of design, synthesis, and testing. Biochemical profiling provides the initial landscape of kinase selectivity, which must then be validated in a cellular context using techniques like CETSA to confirm target engagement. For a truly comprehensive understanding, unbiased chemical proteomics approaches can reveal unexpected off-targets that may be critical to the compound's overall biological activity or toxicity profile.[11] By integrating these orthogonal approaches, researchers can build a robust and reliable body of evidence to support the proposed mechanism of action of their pyrazolone-based inhibitors, ultimately leading to the development of more effective and safer therapeutic agents.
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A Comparative Guide to the Synthesis and Bioactivity of 3-n-Propyl-2-pyrazolin-5-one: A Focus on Reproducibility
Introduction: The Rising Profile of a Versatile Heterocycle
3-n-Propyl-2-pyrazolin-5-one is a heterocyclic organic compound belonging to the pyrazolone class.[1] Characterized by a five-membered ring with two adjacent nitrogen atoms and a carbonyl group, this molecule (Molecular Formula: C₆H₁₀N₂O) serves as a significant building block in medicinal and synthetic chemistry.[2][3][4] Its structure, featuring a propyl group at the 3-position, imparts a degree of lipophilicity that can influence its interaction with biological systems.[1][2] Preliminary research has highlighted its potential as a therapeutic agent, with studies suggesting possible antimicrobial and anti-inflammatory properties.[2]
However, for any compound to transition from a laboratory curiosity to a viable lead in drug development, the synthesis and biological evaluation must be robust and, most importantly, reproducible. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of synthetic methodologies and bioactivity assessment protocols for this compound. We will delve into the causal factors behind experimental choices, offering a framework for achieving consistent and reliable results.
Part 1: Synthesis – From Conventional Reflux to Green Alternatives
The creation of the pyrazolinone core is a well-established reaction in organic chemistry, yet its reproducibility can be influenced significantly by the chosen methodology. The primary challenge often lies in achieving high yields and purity consistently.
The Conventional Approach: Condensation and Cyclization
The most common pathway to synthesizing this compound involves the condensation reaction between a β-keto ester (in this case, ethyl 3-oxohexanoate) and a hydrazine derivative, followed by cyclization to form the pyrazolone ring.[2] This method, while straightforward, often suffers from drawbacks such as long reaction times, the need for high temperatures, and product yields that can be inconsistent and sometimes below 70%.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-oxohexanoate (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring. The addition should be controlled to manage any exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) for 4-6 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).[6]
-
Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice-water bath to facilitate precipitation of the crude product.
-
Purification: Filter the crude solid, wash with cold diethyl ether, and then purify by recrystallization from a minimal amount of hot ethanol to yield this compound as a pale yellow crystalline powder.[1][6]
Causality Insight: The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its relatively high boiling point suitable for reflux. The final recrystallization step is critical for removing unreacted starting materials and by-products, ensuring the purity necessary for reliable bioactivity testing.
Workflow for Conventional Synthesis
Caption: Conventional synthesis workflow for this compound.
Alternative Methods: Enhancing Reproducibility and Efficiency
To overcome the limitations of conventional synthesis, several "green" chemistry techniques have been developed. These methods often offer improved yields, shorter reaction times, and greater reproducibility.[7][8]
-
Microwave Irradiation: This technique uses microwave energy to rapidly heat the reaction mixture, drastically reducing reaction times from hours to minutes. The uniform heating minimizes side product formation, leading to cleaner reactions and higher yields.[8]
-
Ultrasonic Irradiation (Sonochemistry): Ultrasound waves create acoustic cavitation in the solvent, generating localized high-temperature and high-pressure zones. This enhances mass transfer and accelerates the reaction rate without raising the bulk temperature significantly.[7]
-
Grinding Technique (Mechanochemistry): This solvent-free method involves grinding the reactants together, often with a catalyst. It is environmentally friendly and can lead to high yields in a short amount of time.[8]
Comparative Analysis of Synthesis Methods
| Parameter | Conventional Method | Microwave Irradiation | Ultrasonic Irradiation | Grinding Technique |
| Reaction Time | 4 - 6 hours | 5 - 15 minutes | 30 - 60 minutes | 15 - 30 minutes |
| Typical Yield | < 70%[5] | > 85%[8] | > 80% | > 90% |
| Energy Input | High (sustained heating) | Moderate (short duration) | Low | Low (mechanical) |
| Solvent Use | High | Low to None | Moderate | None |
| Reproducibility | Moderate | High | High | Very High |
| Key Advantage | Simple equipment | Speed and efficiency | Mild conditions | Environmentally benign |
Part 2: Bioactivity – Ensuring Valid and Comparable Data
The reported bioactivities of pyrazolone derivatives, including anti-inflammatory, antimicrobial, and antioxidant effects, make them attractive candidates for further study.[2][9][10] However, the reproducibility of bioactivity data is paramount and depends heavily on standardized, well-controlled experimental protocols.
Key Bioactivities and Challenges in Assessment
-
Antimicrobial Activity: Often assessed using methods like disc diffusion or determination of Minimum Inhibitory Concentration (MIC). Reproducibility can be affected by the microbial strain, inoculum size, culture medium composition, and incubation conditions.
-
Anti-inflammatory Activity: Can be evaluated in vitro (e.g., COX-2 inhibition assays) or in vivo (e.g., carrageenan-induced paw edema in rats).[10][11] In vivo models introduce significant biological variability, making strict adherence to ethical and experimental protocols essential.
-
Antioxidant Activity: Commonly measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[12] The stability of the radical solution and precise timing are critical for obtaining consistent results.
Protocol for a Self-Validating Bioassay: DPPH Antioxidant Assay
This protocol is designed to be self-validating through the mandatory inclusion of positive and negative controls.
-
Preparation of Solutions:
-
Test Compound Stock: Prepare a 1 mg/mL stock solution of highly purified this compound in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol.
-
Negative Control (Blank): Pure methanol.
-
-
Assay Procedure (in a 96-well plate):
-
Create a serial dilution of the test compound and the positive control in methanol.
-
In triplicate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH solution to all wells. The final volume is 200 µL.
-
For the blank, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [1 - (Abs_sample / Abs_blank)] * 100[12]
-
Plot the percentage of inhibition against the concentration to determine the IC₅₀ (the concentration required to scavenge 50% of DPPH radicals).
-
Trustworthiness: The inclusion of ascorbic acid as a well-characterized positive control validates that the assay is performing correctly. The negative control establishes the baseline absorbance. Running samples in triplicate allows for statistical analysis and identification of outliers, ensuring the reliability of the calculated IC₅₀ value.
Workflow for a Standardized Bioactivity Screen
Caption: Logical workflow for a reproducible in-vitro bioactivity assay.
Conclusion and Recommendations
The reproducibility of both the synthesis and bioactivity assessment of this compound is fundamental to its potential development as a therapeutic agent.
For synthesis , while conventional methods are accessible, modern techniques such as microwave-assisted or mechanochemical synthesis offer superior reproducibility, higher yields, and shorter reaction times, making them the recommended choice for generating consistent batches of the compound.
For bioactivity , reproducibility hinges on the rigorous application of standardized protocols. The purity of the synthesized compound is non-negotiable. Every assay must be designed as a self-validating system, incorporating appropriate positive and negative controls and sufficient replicates to ensure statistical significance. By adhering to these principles, researchers can generate reliable and comparable data, paving the way for a clearer understanding of the therapeutic potential of this compound and its derivatives.
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A Researcher's Guide to Comparative Docking Studies of Pyrazolone Derivatives with Protein Targets
This guide provides an in-depth technical comparison of the performance of pyrazolone derivatives against various protein targets, supported by a synthesis of published experimental and in-silico data. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of pyrazolone-based therapeutics.
Introduction: The Versatility of the Pyrazolone Scaffold
The pyrazolone structural motif is a cornerstone in medicinal chemistry, featured in a range of FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its synthetic accessibility and its ability to engage in diverse biological interactions, leading to a broad spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects.[1] The inherent versatility of the pyrazolone core allows for extensive structural modifications, making it a "privileged scaffold" in the quest for novel therapeutics.[2] Molecular docking, a powerful computational technique, has become indispensable for predicting the binding modes and affinities of pyrazolone derivatives with their protein targets, thereby accelerating the drug discovery process.[3][4][5]
Pillar 1: The "Why" Behind the "How" - Causality in Experimental Design
A robust comparative docking study is not merely about generating numbers; it's about understanding the underlying principles that govern molecular recognition. The choice of protein targets, ligand preparation, docking algorithm, and scoring function are all critical decisions that directly impact the validity and interpretability of the results.
Choosing Your Target: The selection of a protein target should be driven by a clear biological hypothesis. Pyrazolone derivatives have shown promise against a variety of targets, including:
-
Kinases: Receptor tyrosine kinases (e.g., VEGFR-2) and protein kinases (e.g., Aurora A, CDK2) are crucial in cell signaling pathways and are often dysregulated in cancer.[6][7]
-
Sirtuins: SIRT5, a NAD+-dependent protein lysine deacylase, is an emerging target for cancer and metabolic diseases.[8]
-
Cytokine Synthesis Inhibitors: p38 MAP kinase is a key player in inflammatory responses, and its inhibition can modulate the production of pro-inflammatory cytokines.[9]
-
Bacterial Enzymes: Glucosamine-6-phosphate synthase is essential for bacterial cell wall synthesis, making it an attractive target for novel antibacterial agents.[10]
-
Viral Proteins: Key proteins of viruses like SARS-CoV-2 (e.g., main protease (Mpro), papain-like protease (PLpro), and spike protein) are targeted to inhibit viral replication and entry.[11]
The Logic of Ligand and Protein Preparation: The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. Garbage in, garbage out is a well-known adage in computational chemistry.
-
Protein Preparation: Crystal structures from the Protein Data Bank (PDB) are a common starting point. However, these are static snapshots and often require preparation, which includes adding hydrogen atoms, assigning correct protonation states to residues (especially important for histidine, aspartate, and glutamate), and removing water molecules that are not critical for binding.[12][13] In some cases, modeling protein flexibility through techniques like ensemble docking can provide a more realistic representation of the binding event.[14]
-
Ligand Preparation: The 2D structure of the pyrazolone derivative must be converted to a 3D conformation. This involves generating a low-energy 3D structure, assigning correct atom types and charges, and defining rotatable bonds.[6][12]
Pillar 2: A Self-Validating System - The Experimental Protocol
A well-described protocol is the cornerstone of reproducible science. The following detailed methodology for a comparative docking study serves as a self-validating system, ensuring that the results are both reliable and interpretable.
Experimental Workflow: A Step-by-Step Guide
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol Using AutoDock Vina (A Widely Used Example)
This protocol outlines the general steps for performing a molecular docking study of pyrazolone derivatives with a chosen protein target using AutoDock Vina, a popular and robust docking program.[12]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 2QU5 for VEGFR-2).[6]
-
Using molecular modeling software (e.g., AutoDock Tools), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which includes atomic charges and atom type information.[6][12]
-
-
Ligand Preparation:
-
Draw the 2D structures of the pyrazolone derivatives using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Using AutoDock Tools, assign Gasteiger charges to the ligand atoms and define the rotatable bonds.
-
Save the prepared ligands in the PDBQT file format.[6]
-
-
Grid Box Generation:
-
Define the binding site on the protein by creating a grid box that encompasses the active site residues.[13] The coordinates of a co-crystallized ligand can be used to center the grid box.
-
The grid parameters (size and center) should be large enough to allow the ligand to move freely within the binding pocket.
-
-
Molecular Docking:
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose for each ligand based on the docking score (binding affinity), which is typically reported in kcal/mol.[15][16] A lower binding energy generally indicates a more stable protein-ligand complex.[17]
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of a known inhibitor (if available) to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a good result.[15][18]
-
Visualize the protein-ligand interactions using molecular graphics software (e.g., PyMOL, Discovery Studio Visualizer) to identify key interactions such as hydrogen bonds and hydrophobic interactions.[15][16]
-
Pillar 3: Authoritative Grounding & Data-Driven Comparisons
The following tables summarize findings from various studies, providing a comparative overview of the docking performance of different pyrazolone derivatives against a range of protein targets. This data-driven approach allows for an objective assessment of their potential.
Table 1: Comparative Docking Scores of Pyrazolone Derivatives Against Various Protein Targets
| Pyrazolone Derivative Class | Protein Target (PDB ID) | Docking Software | Best Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole-Thiadiazole | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 | Not explicitly stated | [6] |
| Pyrazole-Thiadiazole | Aurora A (2W1G) | AutoDock 4.2 | -8.57 | Not explicitly stated | [6] |
| Pyrazole-Carboxamide | CDK2 (2VTO) | AutoDock 4.2 | -10.35 | Not explicitly stated | [6] |
| Substituted Pyrazolones | p38 MAP Kinase (1YWR) | Molegro Virtual Docker | Not explicitly stated (MolDock Score) | Asp112, Met109, Lys53 | [9] |
| Azo-Pyrazolones | Glucosamine-6-phosphate synthase (2VF5) | Not explicitly stated | Not explicitly stated | Not explicitly stated | [10] |
| Pyrazolone with Vanillin Moiety | SARS-CoV-2 Mpro | Not explicitly stated | Favorable binding affinity | Not explicitly stated | [11] |
| Pyrazolone Derivatives | SIRT5 | Not explicitly stated | Substrate-competitive inhibition | Not explicitly stated | [8] |
| Azo Pyrazolones | YAP/TEAD (3KYS) | Molegro Virtual Docker | -9.670 | Not explicitly stated | [19] |
Note: Direct comparison of binding energies between different studies should be done with caution, as the specific software, scoring functions, and preparation protocols used can influence the results.
Visualizing Key Interactions: The Foundation of Rational Drug Design
Understanding the specific interactions between a pyrazolone derivative and its target protein is crucial for structure-activity relationship (SAR) studies and lead optimization.
Caption: A conceptual diagram of potential pyrazolone-protein interactions.
This diagram illustrates how different parts of a pyrazolone molecule can engage with the active site of a protein. The pyrazolone core might form crucial hydrogen bonds, while the R-groups can be tailored to fit into hydrophobic pockets or form additional polar contacts, thereby enhancing binding affinity and selectivity.
Conclusion and Future Directions
Comparative docking studies are a powerful tool for the rational design and discovery of novel pyrazolone-based therapeutics. By systematically evaluating the interactions of these versatile scaffolds with a range of protein targets, researchers can gain valuable insights into their mechanism of action and identify promising candidates for further development. The integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, will further enhance the predictive power of these in-silico approaches. Ultimately, a synergistic combination of computational and experimental validation is essential to translate these promising findings into clinically effective drugs.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-n-Propyl-2-pyrazolin-5-one
Executive Summary: A Protocol Grounded in Prudent Chemistry
As laboratory professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-n-Propyl-2-pyrazolin-5-one (CAS No. 29211-70-9). In the absence of a specific, detailed Safety Data Sheet (SDS) for this exact compound, we will adopt a conservative and prudent approach, inferring its hazard profile from structurally similar pyrazolone derivatives and adhering to foundational principles of hazardous waste management.[1] This ensures the highest margin of safety for personnel and the environment. The procedures outlined herein are grounded in federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), and best practices established by leading research institutions.[2]
Hazard Assessment: A Conservative Approach to Pyrazolone Derivatives
Understanding the potential hazards is the first step in safe disposal. While specific toxicity data for this compound is limited, data from analogous pyrazolone compounds suggest a consistent hazard profile.[3] We must therefore handle this compound as, at minimum, a hazardous chemical waste.[4]
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Finding from Analogous Pyrazolone Compounds | Rationale & Implication for Disposal |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed.[5][6][7] | Prevents disposal via sanitary sewer; necessitates clear "Hazardous Waste" labeling. |
| Skin Irritation/Sensitization | Causes skin irritation; may cause an allergic skin reaction.[8] | Requires use of nitrile gloves and a lab coat during handling and disposal. |
| Eye Irritation | Causes serious eye irritation.[5][7][8] | Mandates wearing chemical safety goggles or glasses with side shields. |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[1][9] | Strictly prohibits drain disposal to protect waterways.[10][11] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[12] | Waste must be segregated from these materials to prevent hazardous reactions.[13] |
The Core Principles: A Foundation for Safe Disposal
All disposal actions must align with the regulations set forth by the EPA under RCRA.[14] For academic and research laboratories, this often involves adhering to standards for satellite accumulation areas (SAAs) or specific institutional plans.[15][16] The following principles are non-negotiable:
-
No Drain Disposal: Under no circumstances should this compound or its rinseate be poured down the sink.[3][10][11] This practice violates EPA regulations and can harm aquatic ecosystems.[1]
-
No Regular Trash Disposal: Solid waste contaminated with this chemical must be treated as hazardous waste and not placed in the regular trash.[14]
-
Segregation is Key: Always store hazardous waste in separate, compatible containers.[13] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Labeling for Safety: Every waste container must be properly labeled the moment waste is first added.[11][13] This is a critical compliance and safety requirement.
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for managing waste from the point of generation to its final collection by trained professionals.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the following:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Identification and Segregation
Properly segregate all waste streams at the point of generation.
-
Solid Waste: Collect unused this compound, weighing papers, and any grossly contaminated disposable items (e.g., gloves, absorbent pads) in a dedicated solid waste container.[1][3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid waste container. Do not mix with other waste streams like halogenated solvents unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[13]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent before being disposed of as non-hazardous glass or plastic waste. The first rinseate must be collected and disposed of as hazardous liquid waste.[4]
Caption: End-to-end disposal workflow for laboratory chemical waste.
References
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Navigating the Safe Handling of 3-n-Propyl-2-pyrazolin-5-one: A Guide to Personal Protective Equipment and Operational Safety
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for the handling of 3-n-Propyl-2-pyrazolin-5-one (CAS 29211-70-9), a pyrazolone-class organic compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive risk mitigation.
Understanding the Hazard Profile of this compound
Before detailing personal protective equipment (PPE) and handling protocols, it is crucial to understand the inherent hazards of this compound. This compound, with the molecular formula C₆H₁₀N₂O, presents as a crystalline powder and is characterized by the following GHS hazard statements:
Additionally, related pyrazolone compounds have been noted to be harmful if swallowed. While this has not been explicitly stated for this compound in the available literature, it is a prudent assumption for risk assessment.
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation | Irritant |
| H319 | Causes serious eye irritation | Irritant |
| H335 | May cause respiratory irritation | Irritant |
| (Implied) | (Harmful if swallowed) | (Irritant) |
Core Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following recommendations are based on the known hazards of this compound and are designed to provide a multi-layered defense against exposure.
Eye and Face Protection: The First Line of Defense
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] These provide a seal around the eyes, protecting against airborne powder and splashes.
-
Face Shield: When handling larger quantities of the powder or when there is a significant risk of splashing (e.g., during dissolution in solvents), a face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Absorption and Irritation
To prevent skin irritation, appropriate gloves are essential.
-
Material: Nitrile or neoprene gloves are recommended.[4] These materials offer good chemical resistance. Polyvinyl chloride (PVC) gloves are not recommended as they offer little protection against chemical exposures.[5]
-
Thickness and Integrity: Thicker gloves generally offer better protection.[5] Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.
-
Double Gloving: For tasks with a higher risk of exposure, such as weighing the powder or preparing concentrated solutions, double glovering is a recommended practice.[4]
-
Proper Technique: Gloves should be changed regularly, with recommendations varying from every 30 to 60 minutes, and immediately if contamination is known or suspected.[5] Use proper glove removal techniques to avoid contaminating your skin.
Body Protection: Shielding Against Contamination
A protective outer layer is crucial to prevent the contamination of personal clothing and skin.
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement for handling small quantities in a well-ventilated area.
-
Chemical-Resistant Gown: For procedures with a higher risk of contamination, a disposable gown made of a material resistant to chemical permeability, such as polyethylene-coated polypropylene, is recommended.[4] These gowns should have long sleeves and tight-fitting cuffs.[6]
Respiratory Protection: Safeguarding Against Inhalation Hazards
As this compound may cause respiratory irritation, respiratory protection is necessary when handling the powder outside of a contained and ventilated system.
-
Engineering Controls as Primary Protection: The primary method for controlling respiratory hazards should be engineering controls, such as a chemical fume hood or a powder containment hood.
-
Respirator: When engineering controls are not feasible or as a supplementary measure, a NIOSH-approved respirator is required. For powders, a particulate respirator (e.g., N95, P100) is appropriate. In situations where vapors from solvents are also present, a combination cartridge respirator may be necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
Pre-Handling Checklist:
-
Risk Assessment: Conduct a thorough risk assessment for the specific procedure being performed.
-
PPE Check: Ensure all required PPE is available, in good condition, and properly worn.
-
Engineering Controls Verification: Confirm that the chemical fume hood or other ventilation systems are functioning correctly.
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower. Have a spill kit readily available.
Handling Procedure:
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated weighing papers, and any spilled solid material should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound and any solvents used for decontamination should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Containment: Ensure waste containers are sealed to prevent leaks or spills.
-
Institutional Guidelines: Follow your institution's specific hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup and disposal.
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][7]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your supervisor and EHS.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit. Avoid generating dust.
-
Clean-up: Clean-up should only be performed by trained personnel wearing appropriate PPE. The spilled material should be carefully swept up or absorbed with an inert material and placed in a labeled hazardous waste container.[7]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- ACP. (2019, October 30). Personal protective equipment in your pharmacy.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazolin-5-one 99%.
Sources
- 1. Buy this compound | 29211-70-9 [smolecule.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
